molecular formula C23H24BrO2P B1148181 (4-Carboxybutyl-d4)triphenylphosphonium bromide CAS No. 42932-63-8

(4-Carboxybutyl-d4)triphenylphosphonium bromide

Cat. No.: B1148181
CAS No.: 42932-63-8
M. Wt: 447.3 g/mol
InChI Key: MLOSJPZSZWUDSK-DEHBLRELSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Carboxybutyl-d4)triphenylphosphonium (bromide) is intended for use as an internal standard for the quantification of (4-carboxybutyl)triphenylphosphonium by GC- or LC-MS. (4-Carboxybutyl)triphenylphosphonium is a Wittig reagent. It has been used in the synthesis of prostaglandin F2α (PGF2α; ) and the monounsaturated fatty acid 7-methyl-6-octadecenoic acid. (4-Carboxybutyl)triphenylphosphonium has also been used to enhance mitochondrial localization of albumin nanoparticles loaded with the anticancer agent docetaxel.>

Properties

IUPAC Name

(4-carboxy-2,2,3,3-tetradeuteriobutyl)-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23O2P.BrH/c24-23(25)18-10-11-19-26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H/i10D2,11D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOSJPZSZWUDSK-DEHBLRELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC(=O)O)C([2H])([2H])C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42932-63-8
Record name Phosphonium, (4-carboxybutyl-2,2,3,3-d4)triphenyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42932-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Technical Monograph: (4-Carboxybutyl-d4)triphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative resource for researchers utilizing (4-Carboxybutyl-d4)triphenylphosphonium bromide (CAS 42932-63-8). It moves beyond basic product descriptors to explore the mechanistic, experimental, and analytical nuances required for high-integrity drug development and mass spectrometry applications.

High-Fidelity Deuterated Wittig Reagent for Prostaglandin Profiling

Executive Summary & Chemical Identity

This compound (TPP-d4) is a specialized stable isotope-labeled Wittig reagent. It is the deuterated analog of the standard precursor used to synthesize the


-chain of prostaglandins (e.g., PGF2

, PGE2).

Its primary utility lies in the synthesis of deuterated internal standards for LC-MS/MS quantification. By introducing four deuterium atoms into the chemically inert region of the fatty acid side chain, TPP-d4 allows for the generation of analytes that retain identical chromatographic behavior to the target analyte while providing a distinct mass shift (+4 Da) for precise mass spectrometric quantification.

Chemical Constants
PropertySpecification
CAS Number 42932-63-8
Synonyms TPP-d4; 5-Triphenylphosphoniovaleric acid-d4 bromide
Molecular Formula

Molecular Weight 447.34 g/mol
Isotopic Purity

99% deuterated forms (

)
Solubility DMSO (~5 mg/mL), Ethanol (~1 mg/mL), DMF (~5 mg/mL)
Appearance White to off-white solid

Mechanistic Architecture

The value of TPP-d4 is defined by its role in the Wittig Olefination . Unlike general labeling strategies, the placement of deuterium atoms at the C2 and C3 positions (relative to the carboxyl group) is a deliberate design choice to ensure metabolic and chemical stability .

The Design Logic (Why 2,2,3,3-d4?)

The IUPAC designation for the anion is 5-(triphenylphosphonio)pentanoate-2,2,3,3-d4 .

  • Structure:

    
    
    
  • Ylide Formation Site: The base deprotonates the carbon

    
     to the phosphorus (
    
    
    
    ).
  • Label Retention: Because the deuterium atoms are located at

    
     and 
    
    
    
    , they are remote from the reactive ylide center (
    
    
    ). This prevents Deuterium-Hydrogen exchange during the harsh basic conditions of ylide formation and avoids Kinetic Isotope Effects (KIE) that could alter reaction rates.
Reaction Pathway Visualization

The following diagram illustrates the conversion of TPP-d4 into a deuterated prostaglandin analogue via the Wittig mechanism.

WittigMechanism cluster_0 Critical Step: Z-Selective Olefination TPP_Salt TPP-d4 Salt (Precursor) Ylide Phosphonium Ylide (Reactive Species) TPP_Salt->Ylide Deprotonation (-HBr) Base Strong Base (NaHMDS / t-BuOK) Base->Ylide Betaine Oxaphosphetane Intermediate Ylide->Betaine Nucleophilic Attack Lactol Lactol / Aldehyde (Prostaglandin Core) Lactol->Betaine + Carbonyl Product Deuterated Prostaglandin (Alpha-chain labeled) Betaine->Product Elimination TPPO TPPO (Byproduct) Betaine->TPPO Side Product

Figure 1: Mechanistic pathway of TPP-d4 in Prostaglandin synthesis. The deuterium label (d4) remains on the non-reactive portion of the alkyl chain, ensuring label integrity.

Experimental Protocol: Z-Selective Wittig Olefination

Context: This protocol describes the synthesis of a deuterated Prostaglandin F2


 analogue. The critical challenge is maintaining anhydrous conditions to prevent quenching of the ylide and ensuring Z-stereoselectivity (cis-alkene), which is biologically required for prostaglandin activity.
Reagents & Preparation
  • Reagent A: this compound (dried in a vacuum desiccator over

    
     for 24h).
    
  • Base: Sodium Hexamethyldisilazide (NaHMDS), 1.0 M in THF. Note: NaHMDS is preferred over t-BuOK for cleaner impurity profiles in PG synthesis.

  • Solvent: Anhydrous Tetrahydrofuran (THF), freshly distilled or from an SPS (Solvent Purification System).

Step-by-Step Workflow

Step 1: Ylide Generation (The "Instant Ylide" Method)

  • Charge a flame-dried, argon-purged 3-neck flask with TPP-d4 (1.0 equiv).

  • Add Anhydrous THF (concentration ~0.2 M).

  • Cool the suspension to 0°C in an ice/water bath.

  • Add NaHMDS (2.2 equiv) dropwise via syringe.

    • Why 2.2 equiv? The first equivalent deprotonates the carboxylic acid (forming the carboxylate). The second equivalent deprotonates the

      
      -carbon to form the ylide.
      
  • Observation: The mixture will turn a characteristic deep orange/red color, indicating active ylide formation. Stir for 30–45 minutes.

Step 2: Coupling (Wittig Reaction)

  • Cool the ylide solution to -78°C (Dry ice/acetone bath).

    • Expert Insight: Low temperature is mandatory to favor the kinetic Z-alkene product over the thermodynamic E-alkene.

  • Dissolve the target Lactol (Aldehyde) (0.8 equiv) in minimal anhydrous THF.

  • Add the Lactol solution dropwise to the ylide over 15 minutes.

  • Allow the reaction to warm slowly to room temperature over 2 hours.

Step 3: Quench & Workup

  • Quench with saturated aqueous

    
     or 1M Citric Acid (adjust pH to ~4–5).
    
  • Extract with Ethyl Acetate (

    
    ).
    
  • Dry organic layers over

    
     and concentrate.
    
  • Purification: The crude material will contain Triphenylphosphine oxide (TPPO). Use Flash Column Chromatography (Silica gel) with a gradient of Hexanes:Ethyl Acetate (often with 1% Acetic Acid) to isolate the pure deuterated prostaglandin.

Analytical Validation & Quality Control

Trust in an internal standard relies on its isotopic purity and lack of "cross-talk" (unlabeled


 presence).
Mass Spectrometry Check

Before using the synthesized standard in quantification, perform a Product Ion Scan :

  • Parent Ion:

    
     (Negative Mode ESI is typical for PGs).
    
  • Shift Verification: The parent ion must show a +4 Da shift compared to the native analyte.

  • Fragment Confirmation: Confirm that the major fragments retaining the

    
    -chain also exhibit the +4 Da shift. If the fragmentation cleaves the 
    
    
    
    -chain, the daughter ion should match the native compound (verifying structural identity).
Isotopic Purity Calculation

Analyze the isotopic envelope. A high-quality standard should meet:

  • 
     abundance: > 99%[1]
    
  • 
     (native) abundance: < 0.1%
    
  • Why? Even trace amounts of

    
     in your internal standard will cause false positives in low-concentration samples.
    
Storage & Stability
  • Hygroscopicity: Phosphonium salts are hygroscopic. Store under inert gas (Argon/Nitrogen).

  • Temperature: -20°C long-term storage.

  • Light: Protect from light to prevent slow degradation of the bromide salt.

References

  • Cayman Chemical. (4-Carboxybutyl-d4)triphenylphosphonium (bromide) Product Insert.[1] Retrieved from

  • Stork, G., et al. (1986).[1] "Radical cyclization-trapping in the synthesis of natural products. A simple, stereocontrolled route to prostaglandin F2 alpha."[1] Journal of the American Chemical Society, 108(20), 6384-6385.[1]

  • Zanoni, G., et al. (2013). "Recent advances in the synthesis of prostaglandins and thromboxanes." Chemical Society Reviews, 42, 6670-6670.[2]

  • Wermuth, C.G. (2009).[3] Patent WO2009141718A2: Process for the preparation of prostaglandin analogues.

  • CDN Isotopes. (4-Carboxybutyl-2,2,3,3-d4)triphenylphosphonium Bromide SDS. Retrieved from

Sources

Technical Guide: Structure, Synthesis, and Properties of Deuterated Triphenylphosphonium (TPP) Cation Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of deuterated triphenylphosphonium (TPP) cation derivatives, a class of compounds utilized for both high-precision bioanalysis (as internal standards) and emerging mitochondrial therapeutics. By exploiting the Kinetic Isotope Effect (KIE), researchers can modulate the metabolic stability of TPP-linked cargoes without altering the physicochemical parameters—specifically lipophilicity (LogP) and cationic radius—that govern mitochondrial uptake. This document details the mechanistic basis, synthesis protocols, and validation workflows required for developing these derivatives.

Part 1: Theoretical Framework

The Mitochondrial Targeting Mechanism

The TPP moiety functions as a lipophilic cation, enabling the delivery of attached small molecules into the mitochondrial matrix.[1][2] This accumulation is driven by the mitochondrial membrane potential (


), typically -150 to -180 mV (negative inside). The Nernst equation dictates that for every 61.5 mV of potential, there is a 10-fold accumulation of monovalent cations. Consequently, TPP derivatives concentrate 100-1000x within mitochondria relative to the cytosol.
The Deuterium Advantage: Kinetic Isotope Effect (KIE)

Deuteration involves replacing Protium (


H) with Deuterium (

H). This substitution is critical in drug design due to the Primary Kinetic Isotope Effect.
  • Bond Strength: The C-D bond is shorter and stronger than the C-H bond due to a lower zero-point vibrational energy.[3]

    • 
       (C-H) 
      
      
      
      98 kcal/mol
    • 
       (C-D) 
      
      
      
      100 kcal/mol
  • Metabolic Impact: Metabolic enzymes (e.g., Cytochrome P450s) often require C-H bond cleavage as a rate-limiting step.[4] Deuteration at these "soft spots" (sites of metabolism) significantly reduces the rate of cleavage (

    
     can range from 2 to 10), extending half-life and reducing toxic metabolite formation.
    
Mechanism of Action Diagram

The following diagram illustrates the dual role of TPP (targeting) and Deuterium (protection).

G cluster_0 Cytosol cluster_1 Mitochondria (Matrix) Drug Deuterated TPP-Drug Accumulation Accumulation (Driven by ΔΨm) Drug->Accumulation Nernstian Uptake ROS ROS / CYP Attack Accumulation->ROS Exposure Stability C-D Bond Resistance (Metabolic Stability) ROS->Stability Blocked by KIE Effect Therapeutic Effect (Antioxidant/Metabolic) Stability->Effect Extended Half-Life

Caption: Mechanism of deuterated TPP action. The TPP cation drives uptake, while the C-D bonds resist oxidative degradation.

Part 2: Structural Design & Synthesis

Strategic Deuteration Sites

There are two distinct classes of deuterated TPP derivatives, each serving a different purpose:

ClassStructurePrimary ApplicationRationale
Class A: Perdeuterated Phenyls

Bioanalysis (Internal Standard)Creates a mass shift (typically M+15) for Mass Spec quantification without changing retention time.
Class B: Deuterated Linker/Cargo

Therapeutics Protects the alkyl linker or cargo from

-oxidation or CYP-mediated hydroxylation.
Synthesis Protocols
Protocol A: Synthesis of d15-TPP Cation (Internal Standard)

Target:


Precursor: 

-Triphenylphosphine (commercially available,

98 atom % D).
  • Reagents:

    
    -Triphenylphosphine (1.0 eq), Alkyl Bromide/Iodide (1.2 eq), Acetonitrile (anhydrous).
    
  • Reaction:

    • Dissolve

      
      -PPh
      
      
      
      in acetonitrile under Argon atmosphere.
    • Add the alkyl halide cargo.[5]

    • Reflux at 80°C for 12–24 hours.

  • Work-up:

    • Concentrate solvent in vacuo.

    • Trituration: Add cold diethyl ether to precipitate the phosphonium salt.[6]

    • Filter and wash with ether to remove unreacted starting materials.

  • Validation: Mass Spectrometry (ESI-MS) to confirm M+15 shift compared to non-deuterated standard.

Protocol B: One-Pot Synthesis for Acid-Sensitive Deuterated Cargoes

Target: TPP linked to a deuterated alcohol cargo. Method: TMSBr-mediated activation (avoids harsh halogenation steps).[6]

  • Reagents: Triphenylphosphine (1.0 eq), Deuterated Alcohol (

    
    , 1.0 eq), Trimethylsilyl bromide (TMSBr, 1.1 eq).
    
  • Solvent: 1,4-Dioxane (dry).

  • Procedure:

    • Mix PPh

      
       and Deuterated Alcohol in dioxane.
      
    • Add TMSBr dropwise at room temperature.

    • Heat to 80°C for 4 hours. TMSBr converts the alcohol to a transient alkyl bromide in situ, which is immediately quaternized by PPh

      
      .
      
  • Rationale: This method minimizes the risk of deuterium scrambling (H/D exchange) that can occur under strongly acidic or basic conditions.

Synthesis Workflow Diagram

Synthesis dPPh3 d15-Triphenylphosphine (Bioanalysis Route) Quat Quaternization Reaction (Reflux in MeCN/Dioxane) dPPh3->Quat + Alkyl Halide dCargo Deuterated Alcohol Cargo (Therapeutic Route) TMSBr TMSBr Activation (In-situ Bromination) dCargo->TMSBr TMSBr->Quat + PPh3 ProdA d15-TPP Derivative (Mass Spec Std) Quat->ProdA ProdB Linker-Deuterated TPP (Stable Drug) Quat->ProdB

Caption: Dual synthetic pathways for analytical standards (d15-TPP) and therapeutic candidates (deuterated cargo).

Part 3: Physicochemical Properties

Deuteration offers the unique ability to alter reaction kinetics without significantly changing the structural properties that define the drug's interaction with the mitochondrial membrane.

Comparative Property Table[7]
PropertyProtio-TPP (

H)
Deutero-TPP (

H)
Impact on Drug Design
Molecular Weight MWMW + (n

1.006)
High: Resolvable by Mass Spec (M+n).
Lipophilicity (LogP) XX

0.005
Negligible: Membrane permeability remains identical.
Cationic Radius ~4.2 Å~4.2 ÅNegligible: Mitochondrial uptake efficiency is preserved.
C-X Bond Energy 98 kcal/mol100 kcal/molHigh: Increased resistance to metabolic cleavage.
Vibrational Freq. ~2900 cm

~2100 cm

High: Lower frequency = higher stability.
Stability in Solution
  • Solvent Caution: While TPP salts are generally stable, fluorinated derivatives (e.g.,

    
    -TPP) or specific deuterated conjugates can degrade in alkaline DMSO .
    
  • Recommendation: Store stock solutions in acetonitrile or ethanol. If DMSO is required for biological assays, keep buffers at pH < 7.5 and avoid prolonged storage at room temperature.

Part 4: Biological Validation Protocols

To validate a deuterated TPP derivative, one must prove two things: (1) It still targets mitochondria (Uptake), and (2) It is metabolically superior (Stability).

Protocol: Mitochondrial Membrane Potential Dependence

Objective: Confirm that deuteration has not altered the Nernstian uptake.

  • Cell Model: HeLa or HepG2 cells.

  • Treatment: Incubate cells with 1-5

    
    M of the Deuterated TPP compound for 1 hour.
    
  • Control: Co-incubate with FCCP (10

    
    M), a mitochondrial uncoupler.
    
  • Readout:

    • Lyse cells and analyze via LC-MS/MS.

    • Success Criteria: The FCCP-treated group must show >90% reduction in compound accumulation compared to vehicle. This proves uptake is driven by

      
      .[2]
      
Protocol: Microsomal Metabolic Stability

Objective: Quantify the Kinetic Isotope Effect (KIE).[3][4]

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Reaction:

    • Substrate: 1

      
      M H-TPP vs. D-TPP.
      
    • Cofactor: NADPH regenerating system.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Timepoints: 0, 15, 30, 60 min at 37°C.

  • Analysis: Quench with ice-cold acetonitrile (containing internal standard). Centrifuge and analyze supernatant by LC-MS/MS.

  • Calculation:

    • Plot ln(% remaining) vs. time.

    • Calculate intrinsic clearance (

      
      ).
      
    • KIE Ratio:

      
      . A ratio > 2.0 indicates a significant stabilization effect.
      

References

  • Vertex AI Search. (2025). Kinetic isotope effect in the search for deuterated drugs.[3][4][7][8][9] National Institutes of Health. Link

  • Sigma-Aldrich. (2025). Triphenylphosphine-d15 Product Specification. Merck KGaA. Link

  • Chalikidi, P. N., et al. (2021).[5] One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. Journal of Organic Chemistry.[10] Link

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label Behind.[7][8] Journal of Medicinal Chemistry. Link

  • Zielonka, J., et al. (2022). Stability of Phenyl-Modified Triphenylphosphonium Conjugates. ACS Omega. Link

Sources

Difference between TPP-d0 and TPP-d4 phosphonium salts

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, functional, and analytical distinctions between TPP-d0 (light) and TPP-d4 (heavy) phosphonium salts, with a specific focus on their application in mitochondrial drug delivery and quantitative mass spectrometry.

Mechanisms of Mitochondrial Targeting and Stable Isotope Quantification

Executive Summary

The distinction between TPP-d0 (Triphenylphosphonium, non-deuterated) and TPP-d4 (Deuterated analog) is not merely one of mass, but of analytical utility . While TPP-d0 serves as the functional "warhead" for delivering small molecules into the mitochondrial matrix via the membrane potential (


), TPP-d4 acts as an indispensable Internal Standard (IS)  for the precise quantification of these events.

This guide explores the chemical architecture that prevents deuterium scrambling, the Nernstian physics driving uptake, and the LC-MS/MS workflows required to distinguish these isotopologues in complex biological matrices.

Chemical Architecture & Stability

Structural Comparison

The term "TPP" generally refers to the (4-Carboxybutyl)triphenylphosphonium cation, a linker-functionalized handle used to conjugate bioactive molecules (e.g., antioxidants, fluorophores) to the mitochondrial targeting moiety.

  • TPP-d0 (Light): The naturally occurring isotope form (

    
    ).
    
  • TPP-d4 (Heavy): A stable isotope-labeled analog where four hydrogen atoms in the alkyl linker are replaced by deuterium (

    
    ).
    
Visualization: Chemical Structure & Deuteration Logic

The placement of deuterium atoms is critical. They must be located away from acidic positions to prevent metabolic or chemical exchange (H/D scrambling).

TPP_Structure cluster_stability Stability Engineering TPP_Head Triphenylphosphonium (Ph3P+) Linker_Alpha α-Carbon (-CH2-) (Acidic Protons) TPP_Head->Linker_Alpha P-C Bond Linker_Beta β-Carbon (-CH2-) Linker_Alpha->Linker_Beta Linker_Gamma γ-Carbon (-CD2-) (Stable Label) Linker_Beta->Linker_Gamma Stable Zone Linker_Delta δ-Carbon (-CD2-) (Stable Label) Linker_Gamma->Linker_Delta Deuterated Carboxyl Carboxyl Group (-COOH) Linker_Delta->Carboxyl

Figure 1: Structural logic of TPP-d4. Deuterium (D) is placed at the γ and δ positions (relative to Phosphorus) to avoid the acidic α-protons, which are prone to exchange via ylide formation.

The Stability Imperative

In phosphonium salts, the protons on the carbon directly attached to the phosphorus (α-carbon) are significantly acidic (


) due to the electron-withdrawing nature of the 

center.
  • Risk: If deuterium were placed at the α-position, it would exchange with solvent protons (

    
    ) in biological media or during basic extraction protocols, leading to signal loss in Mass Spec.
    
  • Solution: TPP-d4 reagents (e.g., Cayman Chemical Item No. 31254) place the deuterium atoms in the middle of the alkyl chain (positions 2,2,3,3 relative to the carboxyl, or

    
     relative to 
    
    
    
    ), ensuring the label is chemically inert.

Biological Mechanism: The Nernstian Driver

Both TPP-d0 and TPP-d4 exhibit identical biological behavior. The mitochondrial uptake is driven by the negative membrane potential (


).
The Nernst Equation Application

The accumulation ratio is described by the Nernst equation. Because the deuterium isotope effect on lipophilicity is negligible for this size molecule, both species accumulate equally.



  • At

    
    , the theoretical accumulation is 
    
    
    
    -fold.
  • Experimental Insight: This massive accumulation makes TPP compounds "sticky." They bind to plasticware and membranes. Protocol Tip: Always use silanized glass or low-binding plastics during extraction to prevent loss of the analyte.

Analytical Application: LC-MS/MS Quantification

The primary utility of TPP-d4 is as an Internal Standard (IS) for Stable Isotope Dilution (SID) mass spectrometry.

Why TPP-d4? (The Mass Shift)[1][2][3]
  • Mass Separation: TPP-d4 provides a +4 Da mass shift.

    • TPP-d0 Precursor:

      
       (depending on derivative).
      
    • TPP-d4 Precursor:

      
      .
      
  • Co-Elution: Being chemically nearly identical, TPP-d4 co-elutes with TPP-d0 on Reverse Phase (C18) chromatography.

  • Matrix Correction: Any ion suppression (signal reduction due to competing ions) affects both the analyte (d0) and the standard (d4) equally at that specific retention time. The ratio of d0/d4 remains constant, yielding accurate quantification.

MS/MS Fragmentation & MRM Transitions

In collision-induced dissociation (CID), TPP compounds typically lose the alkyl chain, generating the triphenylphosphonium cation radical or neutral loss.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Note
TPP-d0 (Analyte)



or

TPP-d4 (Standard)


Fragment usually loses the labeled linker

Critical Method Parameter: Because the deuterium is often on the linker which is lost during fragmentation, the Product Ion (Q3) is often identical for both d0 and d4 (


 262.1). Specificity is achieved solely at the Precursor (Q1)  stage.
Visualization: LC-MS/MS Workflow

MS_Workflow cluster_MS Triple Quadrupole MS (MRM) Sample Biological Sample (Mitochondria + TPP-d0 Drug) Extraction Liquid-Liquid Extraction (MeOH/CHCl3) Sample->Extraction Spike Spike with TPP-d4 (IS) (Known Concentration) Spike->Extraction LC LC Separation (C18) (Co-elution of d0/d4) Extraction->LC Q1 Q1 Filter Select Parents: (d0: M) & (d4: M+4) LC->Q1 Q2 Q2 Collision Cell Fragmentation Q1->Q2 Q3 Q3 Filter Select Fragment: (Common ion: 262.1) Q2->Q3 Quantification Quantification Q3->Quantification Ratio (Area d0 / Area d4)

Figure 2: Stable Isotope Dilution Workflow. TPP-d4 corrects for extraction variance and ionization suppression by behaving identically to the analyte until the Q1 mass filter.

Experimental Protocol: Extraction & Quantification

Objective: Quantify mitochondrial uptake of a TPP-conjugated drug.

  • Preparation:

    • Prepare a stock solution of TPP-d4 in DMSO (e.g., 1 mM).

    • Store at -20°C. Stability is generally >2 years if protected from light.

  • Cell Treatment:

    • Treat cells with TPP-d0 drug.

    • Wash cells 3x with ice-cold PBS to remove non-internalized drug.

  • Lysis & Spiking (The Critical Step):

    • Lyse cells in cold Methanol/Water (80:20).

    • IMMEDIATELY add a defined amount of TPP-d4 Internal Standard to the lysis buffer before centrifugation.

    • Reasoning: Adding IS at the very beginning corrects for analyte loss during protein precipitation and transfer steps.

  • Analysis:

    • Inject onto C18 column (e.g., Waters Acquity UPLC BEH C18).

    • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

    • Monitor MRM transitions.

Comparison Summary Table

FeatureTPP-d0 (Analyte)TPP-d4 (Internal Standard)
Molecular Weight Base Mass (

)
Base Mass + 4.025 Da (

)
Deuteration Site NoneAlkyl Linker (

carbons)
Mitochondrial Uptake Driven by

Driven by

(Identical)
Retention Time


(Co-elutes)
Primary Use Drug Delivery / ProbeQuantitative Reference
Cost LowHigh (Synthesis complexity)

References

  • Cayman Chemical. (4-Carboxybutyl-d4)triphenylphosphonium (bromide) Product Information. Cayman Chemical.[1][2] Link

  • Murphy, M. P., & Smith, R. A. (2007). Targeting antioxidants to mitochondria by conjugation to lipophilic cations. Annual Review of Pharmacology and Toxicology, 47, 629–656. Link

  • Ross, M. F., et al. (2005). Lipophilic triphenylphosphonium cations as tools in mitochondrial bioenergetics and free radical biology. Biochemistry (Moscow), 70(2), 222–230. Link

  • Stork, G., Sher, P. M., & Chen, H. L. (1986). Radical cyclization-trapping in the synthesis of natural products.[2][3] Journal of the American Chemical Society, 108(20), 6384–6385.[2] Link

  • Zielonka, J., et al. (2017). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Chemical Reviews, 117(15), 10043–10120. Link

Sources

Technical Monograph: (4-Carboxybutyl-d4)triphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical monograph designed for immediate application in bioanalytical workflows.

Executive Summary

(4-Carboxybutyl-d4)triphenylphosphonium bromide (TPP-d4) is the stable isotope-labeled analog of the mitochondrial targeting moiety (4-carboxybutyl)triphenylphosphonium. It serves as the critical internal standard (IS) for the quantification of TPP-conjugated compounds (e.g., MitoQ, MitoTEMPO) and the parent targeting vehicle in biological matrices.

Its specific deuteration pattern (2,2,3,3-d4 ) is engineered to maximize isotopic stability by avoiding the acidic


-carbons adjacent to the phosphonium cation and the carboxyl group, thereby preventing back-exchange in aqueous biological media.

Physicochemical Characterization

Identity & Molecular Metrics

The significant mass shift (+4 Da) provided by the tetradeuterated butyl chain allows for clean resolution from the non-deuterated analyte in mass spectrometry, minimizing isotopic overlap (M+4 contribution from the native analyte is negligible).

PropertyMetric
Compound Name This compound
Synonyms TPP-d4; 5-Triphenylphosphoniovaleric acid-d4 bromide
CAS Registry 42932-63-8
Chemical Formula

Molecular Weight 447.33 g/mol (Salt)
Cation Mass (

)
367.18 Da (Monoisotopic)
Appearance White to off-white hygroscopic solid
Solubility DMSO (>5 mg/mL), Ethanol (>1 mg/mL), DMF
Structural Logic & Stability

The placement of deuterium atoms is non-trivial. In phosphonium salts, protons on the carbon


 to the phosphorus (C1) are acidic due to the inductive effect of the positive charge, making them susceptible to ylide formation and H/D exchange. Similarly, protons 

to the carbonyl (C4) are enolizable.
  • Design: The 2,2,3,3-d4 labeling places the deuterium atoms at the

    
     and 
    
    
    
    positions relative to the phosphonium center.
  • Benefit: This ensures the isotopic label remains intact during sample preparation (even at elevated pH) and throughout the LC-MS/MS workflow.

StructureLogic P_Center Triphenylphosphonium (Cationic Center) Alpha_P C1 (Alpha to P) Acidic - Avoid Label P_Center->Alpha_P Beta_Gamma C2 & C3 (Beta/Gamma) STABLE LABEL SITE (d4) Alpha_P->Beta_Gamma Alpha_CO C4 (Alpha to COOH) Enolizable - Avoid Label Beta_Gamma->Alpha_CO COOH Carboxyl Group Alpha_CO->COOH

Figure 1: Isotopic labeling strategy. Green indicates the stable zone for deuteration.

Bioanalytical Application (LC-MS/MS)

Mechanistic Role

In LC-MS/MS, TPP-d4 corrects for matrix effects (ion suppression/enhancement) and recovery losses during mitochondrial fractionation or tissue extraction. Because TPP compounds bind avidly to plastic and glass surfaces due to their lipophilic cationic nature, the use of a structural analog IS is insufficient; a stable isotope IS is mandatory for accurate quantitation.

Mass Spectrometry Transitions

TPP compounds typically fragment to yield the triphenylphosphine ion (


 262) or the dibenzophosphole ion (

183). Since the deuterium label is on the alkyl chain, the product ions for the IS and the Analyte are often identical (

262), but the precursors differ.
CompoundPrecursor Ion (

)
Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
Native TPP 363.2262.1 (

)
183.135 - 45
TPP-d4 (IS) 367.2 262.1 (

)
183.1 35 - 45

Note: The identical product ion requires chromatographic separation or high mass resolution is NOT strictly necessary because the precursors are separated by 4 Da, but ensure the isolation window of Q1 is set to unit resolution to prevent cross-talk.

Sample Preparation Protocol (Self-Validating)

Objective: Extraction of TPP-linked analytes from tissue homogenate while minimizing adsorption losses.

  • Stock Preparation: Dissolve TPP-d4 in DMSO to 1 mM. Store at -20°C.

  • Working IS Solution: Dilute Stock to 100 nM in Methanol:Acetonitrile (50:50) . Crucial: Do not use pure water as working solvent to prevent adsorption to container walls.

  • Extraction:

    • Aliquot 50

      
      L tissue homogenate.
      
    • Add 200

      
      L Working IS Solution  (precipitates proteins + adds IS).
      
    • Vortex vigorously (2 min) to disrupt mitochondrial membranes.

    • Centrifuge (15,000 x g, 10 min, 4°C).

  • Analysis: Transfer supernatant to a silanized glass vial or polypropylene vial. Inject 5

    
    L onto LC-MS/MS.
    

Workflow Sample Biological Sample (Tissue/Plasma) Spike Spike IS (TPP-d4) in MeOH/ACN Sample->Spike Precip Protein Precipitation & Membrane Lysis Spike->Precip Mix 4:1 Centrifuge Centrifugation 15,000 x g Precip->Centrifuge Supernatant Supernatant Transfer (Low-bind vials) Centrifuge->Supernatant LCMS LC-MS/MS Analysis MRM: 367.2 -> 262.1 Supernatant->LCMS

Figure 2: Extraction workflow minimizing non-specific binding losses.

Synthesis & Handling

Synthetic Route Context

The synthesis typically involves the alkylation of triphenylphosphine with a deuterated alkyl halide.

  • Precursor: 5-bromovaleric acid-d4 or a protected equivalent (e.g., ethyl 5-bromovalerate-d4).

  • Reaction:

    
    
    
  • Purification: Recrystallization from Ethanol/Ether.

Storage & Stability[3]
  • Hygroscopicity: The bromide salt is hygroscopic. Store in a desiccator at -20°C.

  • Light Sensitivity: Protect from light to prevent potential degradation of the phosphonium moiety (though relatively stable compared to iodides).

  • Solution Stability: Stable in DMSO for >6 months at -20°C. Avoid repeated freeze-thaw cycles in aqueous buffers.

References

  • Cayman Chemical. (4-Carboxybutyl-d4)triphenylphosphonium (bromide) Product Insert.

  • Ross, M. F., et al. (2005). "Rapid and extensive uptake of the mitochondria-targeted antioxidant MitoQ to mitochondria." Biochemical Journal, 392(1), 53-62. (Context for TPP-based targeting).
  • Smith, R. A., et al. (2012). "Mitochondria-targeted antioxidants in the treatment of disease." Annals of the New York Academy of Sciences, 1201, 96-103.
  • PubChem. (4-Carboxybutyl)triphenylphosphonium bromide (Parent Compound Data).

Technical Guide: Solubility Dynamics of Deuterated Carboxybutyl Phosphonium Salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of Deuterated Carboxybutyl Phosphonium Salts in Water vs. DMSO Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deuterated (4-carboxybutyl)triphenylphosphonium bromide (and its analogs) represents a specialized class of mitochondria-targeting vectors used primarily as internal standards in mass spectrometry or as metabolically stable probes.

The core solubility distinction lies in the solvation mechanism:

  • DMSO (Dimethyl Sulfoxide): Acts as the superior solvent (

    
     mg/mL), driven by strong dipole-dipole interactions and dispersion forces that effectively solvate the bulky, lipophilic triphenylphosphonium (TPP) cation.
    
  • Water: Exhibits moderate solubility that is strictly pH-dependent . The amphiphilic nature of the molecule creates a tension between the hydrophobic TPP headgroup and the hydrophilic carboxyl tail. Solubility is maximized at pH

    
     (zwitterionic/anionic tail) but kinetic dissolution is slower due to the hydrophobic hydration penalty of the phenyl rings.
    

Operational Directive: For biological assays and stock preparation, DMSO is the requisite primary solvent . Aqueous working solutions should be prepared via dilution, ensuring pH control to prevent precipitation of the protonated acid form.

Molecular Architecture & Physicochemical Properties

To master the solubility behavior, one must understand the three functional domains of the molecule.

The Structural Triad
  • Lipophilic Cation Head (TPP

    
    ):  Three phenyl rings attached to a phosphorus atom. This charge is delocalized, reducing the enthalpy of hydration and making the ion "greasy" or lipophilic. It drives mitochondrial accumulation but resists water solvation.
    
  • Alkyl Linker (Butyl Chain): A hydrophobic spacer. In deuterated forms (e.g.,

    
    -butyl), the C-D bonds replace C-H.
    
    • Isotope Effect: C-D bonds are shorter and stronger, slightly reducing the molar volume and increasing lipophilicity (

      
      ). However, this effect is thermodynamically negligible for bulk solubility.
      
  • Hydrophilic Tail (Carboxyl Group): The solubility switch.

    • Low pH (< 4.0): Exists as

      
      . Neutral tail + Positive Head = Cationic Surfactant-like behavior.
      
    • Neutral pH (> 5.0): Exists as

      
      . Anionic tail + Positive Head = Zwitterionic character (net neutral but highly polar).
      
Visualization of Solvation States

SolvationMechanism cluster_DMSO DMSO Solvation (Thermodynamically Favored) cluster_Water Aqueous Solvation (pH Dependent) Compound (4-Carboxybutyl)TPP+ DMSO_Mech Dipole-Dipole & Dispersion Forces Compound->DMSO_Mech High Affinity Water_Acid pH < 4.8 (Protonated) -COOH / TPP+ Compound->Water_Acid Acidic Media Water_Base pH > 4.8 (Deprotonated) -COO- / TPP+ Compound->Water_Base Neutral/Basic Media DMSO_State Fully Solvated High Concentration (>50 mM) DMSO_Mech->DMSO_State Water_State Hydrophobic Hydration (Structured Water Cage) Water_Acid->Water_State Moderate Sol. Water_Base->Water_State Higher Sol.

Caption: Comparative solvation mechanisms. DMSO stabilizes the bulky cation via dispersion, while water relies on pH-dependent ionization of the tail to overcome the hydrophobic TPP head.

Solubility Thermodynamics: Water vs. DMSO

DMSO: The Thermodynamic Sink

DMSO is a polar aprotic solvent with a high dielectric constant (


) and a high dipole moment.
  • Mechanism: The oxygen atom in DMSO is a hard Lewis base that solvates the phosphorous center (though sterically hindered), while the methyl groups of DMSO interact favorably with the phenyl rings of TPP via London dispersion forces.

  • Result: The energetic penalty for cavity formation is low. TPP salts typically dissolve exothermically or with minimal energy input.

  • Limit: Validated stock concentrations often reach 50–100 mM . (Note: Cayman Chemical lists a conservative ~11 mM (5 mg/mL) for specific catalog items to ensure stability, but the chemical limit is significantly higher).

Water: The Hydrophobic Challenge

Water is a polar protic solvent (


).
  • Mechanism: The large hydrophobic surface area of the three phenyl rings disrupts the hydrogen-bonding network of water, forcing water molecules to form an ordered "cage" (clathrate-like structure) around the TPP group. This decreases entropy (

    
    ), which is thermodynamically unfavorable.
    
  • The "Carboxy" Rescue: The solvation of the carboxyl tail provides the necessary enthalpic gain (

    
    ) to dissolve the molecule.
    
  • Critical pH Threshold: The pKa of the carboxybutyl group is approximately 4.8 .

    • Below pH 4.8: The molecule is a mono-cation. Solubility is lower; risk of aggregation or micelle formation increases at high concentrations.

    • Above pH 4.8: The molecule is a zwitterion. The hydration of the carboxylate anion (

      
      ) significantly boosts solubility.
      

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (DMSO)

Purpose: To create a stable, concentrated master stock for long-term storage and subsequent dilution.

  • Weighing: Weigh the deuterated salt into a glass vial (avoid plastics that may leach plasticizers in DMSO).

  • Solvent Addition: Add anhydrous DMSO (Grade

    
    ) to achieve a target concentration of 10–50 mM .
    
    • Note: If using the Cayman standard (5 mg/mL), this corresponds to ~11 mM.

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.

  • Storage: Purge headspace with Argon/Nitrogen (to prevent oxidation of the phosphonium) and store at -20°C.

Protocol B: Saturation Solubility Determination (Shake-Flask)

Purpose: To empirically determine the solubility limit in a specific aqueous buffer.

  • Excess Addition: Add solid compound to 1 mL of buffer (e.g., PBS pH 7.4) until undissolved solid remains visible.

  • Equilibration: Shake at 25°C (orbital shaker, 200 rpm) for 24 hours.

  • Separation: Centrifuge at 15,000

    
     for 10 minutes or filter through a 0.22 
    
    
    
    PVDF filter (pre-saturated).
  • Quantification: Dilute the supernatant 1:100 in Methanol and analyze via HPLC-UV (260 nm) or LC-MS against a standard curve.

Workflow Visualization

ProtocolWorkflow Start Start: Solid Deuterated Salt Choice Select Solvent System Start->Choice DMSO_Path DMSO (Stock Prep) Choice->DMSO_Path Water_Path Aqueous Buffer (Assay) Choice->Water_Path Step_DMSO_1 Dissolve to 10-50 mM DMSO_Path->Step_DMSO_1 Step_Water_1 Check pH (Target > 5.0) Water_Path->Step_Water_1 Step_DMSO_2 Sonicate 35°C, 5 min Step_DMSO_1->Step_DMSO_2 Step_DMSO_3 Store -20°C under Argon Step_DMSO_2->Step_DMSO_3 Step_Water_2 Dilute from DMSO Stock (<0.5% v/v final DMSO) Step_Water_1->Step_Water_2 Step_Water_3 Vortex immediately to prevent precipitation Step_Water_2->Step_Water_3

Caption: Decision tree for handling deuterated phosphonium salts. Direct aqueous dissolution is discouraged for stock preparation due to slow kinetics and pH sensitivity.

The Deuterium Factor: Isotope Effects

Does deuteration (


-butyl) affect solubility?
  • Solubility: Theoretically, deuterated compounds are slightly less soluble than their protio analogs due to lower zero-point vibrational energy, which affects the heat of solution. However, for a molecule of this mass (~447 Da), the difference is < 1% and statistically insignificant for standard lab protocols.

  • Metabolic Stability: The primary reason for using the deuterated form is the Kinetic Isotope Effect (KIE) . The C-D bond is up to 10x stronger than the C-H bond. If the metabolic clearance involves oxidation of the butyl chain (e.g., by Cytochrome P450), the deuterated analog will have a significantly longer half-life.

  • Internal Standard: The

    
     mass shift (+4 Da) allows for precise quantification of the non-deuterated drug in biological matrices using LC-MS/MS, as the physicochemical behavior (extraction recovery, chromatography retention) remains identical to the analyte.
    

Comparison Table: Water vs. DMSO[1]

FeatureDMSO Water (Buffered pH 7.4)
Solubility Limit High (> 50 mg/mL)Moderate (~1–5 mg/mL)*
Primary Interaction Dipole-Dipole, DispersionIon-Dipole, Hydrophobic Hydration
pH Sensitivity LowHigh (Requires pH > 4.8)
Stability High (if stored anhydrous)Moderate (Hydrolysis risk over months)
Biological Use Stock Solution Only (Toxic > 1%)Working Solution
Rec. Storage -20°C, Argon purgedFreshly prepared

*Note: Aqueous solubility is highly dependent on ionic strength and temperature. Values are estimates for the zwitterionic form.

References

  • Cayman Chemical. (4-Carboxybutyl-d4)triphenylphosphonium (bromide) Product Information.Link

  • Ross, M. F., et al. (2005). "Lipophilic Triphenylphosphonium Cations as Tools in Mitochondrial Bioenergetics and Free Radical Biology." Biochemistry (Moscow). Link

  • Finichiu, P. G., et al. (2013). "Mitochondrial accumulation of a lipophilic cation conjugated to a carboxylic acid depends on the pH gradient."[1][2][3] Journal of Biological Chemistry. Link

  • Klamt, A. (1996).[1] "Calculation of UV/Vis spectra in solution." Journal of Physical Chemistry. (Foundational reference for solvation models of aromatic cations).

  • Smith, R. A. J., et al. (2011). "Mitochondria-targeted antioxidants in the treatment of disease." Annals of the New York Academy of Sciences. Link

Sources

Technical Guide: TPP-d4 Internal Standard for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Operational Overview & Method Validation Framework

Part 1: Executive Summary & Scientific Rationale

The Analytical Challenge

Triphenyl phosphate (TPP) is a ubiquitous organophosphate ester (OPE) used as a flame retardant and plasticizer. Its lipophilicity (


) and environmental persistence make it a critical target in toxicology and environmental monitoring. However, quantifying TPP in complex matrices (plasma, urine, wastewater) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a specific failure mode: Ion Suppression .

In Electrospray Ionization (ESI), co-eluting matrix components (phospholipids, salts) compete with TPP for available charge on the droplet surface. This results in signal attenuation that varies from sample to sample, rendering external calibration curves invalid.

The Solution: TPP-d4

Triphenyl phosphate-d4 (TPP-d4) is the stable isotope-labeled internal standard (SIL-IS) designed to correct this variance. By replacing four hydrogen atoms with deuterium on one of the phenyl rings, TPP-d4 achieves two critical physical states:

  • Chromatographic Co-elution: It retains the same hydrophobic interaction profile as native TPP, eluting at the exact same retention time.

  • Mass Differentiation: It possesses a mass shift of +4 Da, allowing the mass spectrometer to distinguish it from the native analyte.

Because TPP-d4 experiences the exact same ion suppression or enhancement as the native TPP at the moment of ionization, the ratio of their signals remains constant, regardless of matrix interference.

Part 2: Chemical & Mass Spectrometric Mechanics[1]

The Isotope Shift
  • Native TPP:

    
     | MW: 326.28 | Precursor 
    
    
    
  • TPP-d4:

    
     | MW: 330.31 | Precursor 
    
    
    
Mechanism of Matrix Compensation

The following diagram illustrates the parallel processing of the Analyte and Internal Standard within the MS source, demonstrating how the Ratio (


) cancels out the Matrix Effect (

).

MatrixEffect cluster_input LC Elution (t=RT) cluster_source ESI Source (Ionization) cluster_detector Detection TPP Native TPP (Analyte) Droplet Charged Droplet Competition TPP->Droplet TPPd4 TPP-d4 (Internal Std) TPPd4->Droplet Matrix Matrix (Phospholipids) Matrix->Droplet Blocks Charge Signal_TPP TPP Signal (Suppressed) Droplet->Signal_TPP Efficiency < 100% Signal_IS IS Signal (Suppressed) Droplet->Signal_IS Efficiency < 100% Ratio Calculated Ratio (Constant) Signal_TPP->Ratio Signal_IS->Ratio

Figure 1: Mechanism of Internal Standard Compensation. Both analyte and IS suffer identical suppression in the source, ensuring the final ratio reflects true concentration.

Part 3: Method Development & Parameters

MS/MS Transitions (MRM)

In my experience, the choice of transition is the single most critical decision. For TPP, the loss of the phenyl group is the dominant fragmentation pathway.

Critical Control Point: You must monitor the deuterium-labeled fragment for the IS. If you monitor a generic phosphate fragment that does not contain the D4 label, you risk cross-talk or lower specificity.

CompoundPrecursor Ion (

)
Product Ion (

)
TypeCollision Energy (eV)Structural Logic
TPP 327.377.1 Quant35Phenyl cation

TPP 327.3152.1Qual25Diphenyl ether-like rearrangement
TPP-d4 331.381.1 Quant35**Phenyl-d4 cation

TPP-d4 331.3156.1Qual25Labeled rearrangement
Chromatographic Conditions

TPP is highly hydrophobic. It will elute late in a reverse-phase gradient.

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH),

    
     mm, 1.8 µm.
    
  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate (Ammonium aids ionization).

  • Mobile Phase B: Methanol (MeOH) or Acetonitrile (ACN). Note: MeOH often provides better sensitivity for OPEs.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 10% Initial Hold
0.50 10% Loading
5.00 95% Ramp to elute TPP
7.00 95% Wash (Remove lipids)
7.10 10% Re-equilibration

| 10.00 | 10% | End Run |

Part 4: Experimental Protocol (Step-by-Step)

This protocol utilizes a "Spike-Before-Extract" workflow, which is the only way to validate recovery losses.

Phase 1: Standard Preparation
  • Stock Solution: Dissolve neat TPP-d4 in Methanol to 1 mg/mL. Store at -20°C.

  • Working IS Solution: Dilute Stock to 100 ng/mL in Methanol. This is your daily spiking solution.

Phase 2: Sample Extraction (Biological Fluid/Plasma)

Rationale: Protein precipitation is chosen for speed, but TPP binds strongly to proteins. High organic ratio is required.

  • Aliquot: Transfer 100 µL of sample (Plasma/Urine) to a centrifuge tube.

  • SPIKE (Critical Step): Add 20 µL of Working IS Solution (TPP-d4) to the sample.

    • Why? Adding IS now ensures that any TPP lost during pipetting, vortexing, or incomplete extraction is mathematically corrected, as TPP-d4 will be lost at the exact same rate.

  • Equilibrate: Vortex gently and let stand for 10 mins. Allow IS to interact with matrix proteins.

  • Precipitate: Add 300 µL ice-cold Acetonitrile.

  • Vortex: High speed for 60 seconds.

  • Centrifuge: 14,000 rpm for 10 mins at 4°C.

  • Transfer: Move supernatant to an LC vial.

  • Dilute (Optional): If peak shape is poor due to solvent strength, dilute 1:1 with water before injection.

Phase 3: Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Raw Sample (100 µL) Spike Spike TPP-d4 (Internal Standard) Sample->Spike Extract Protein Precipitation (ACN) Spike->Extract Centrifuge Centrifuge (Remove Solids) Extract->Centrifuge Inject LC Injection Centrifuge->Inject Separation C18 Separation (Co-elution) Inject->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection

Figure 2: Operational workflow ensuring IS integration prior to matrix removal.

Part 5: Validation & Calculations

Response Factor (RF)

Do not use raw area counts. You must calculate the Area Ratio.[1]



The calibration curve is plotted as Area Ratio (


) vs. Concentration Ratio (

)
.
Calculating Matrix Effect (ME%)

To prove the IS is working, compare the signal of TPP-d4 in a neat solvent standard vs. a post-extraction spiked matrix.



  • Result < 0: Ion Suppression (Common for TPP).

  • Result > 0: Ion Enhancement.

  • Acceptance: If TPP-d4 suppresses by 40%, but Native TPP also suppresses by 40%, the method is valid because the ratio remains 1:1.

Part 6: Troubleshooting & Pitfalls

  • Cross-Talk (Interference):

    • Symptom:[2][3] Signal in the TPP-d4 channel when injecting only Native TPP (or vice versa).

    • Cause: Isotopic impurity or mass resolution windows that are too wide.

    • Fix: Ensure your TPP-d4 purity is >99% isotopic enrichment. Narrow the Quadrupole 1 resolution to "Unit" or "High" (0.7 Da FWHM).

  • Deuterium Exchange:

    • Risk:[2] Low. Aromatic C-D bonds (phenyl ring) are stable. Unlike acidic protons (O-D, N-D), these will not exchange with solvent protons during the LC run.

  • Carryover:

    • TPP is "sticky." It adsorbs to plastic tubing.

    • Fix: Use PEEK or Steel tubing. Use a needle wash of 50:50 MeOH:Isopropanol.

References

  • Agilent Technologies. (2012).[4] LC/MS/MS of Fungicides and Metabolites in Apple Juice with Agilent Bond Elut Plexa and Poroshell 120. (Application Note demonstrating TPP as IS). Link

  • U.S. Food & Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. (Regulatory standard for IS usage and recovery calculations). Link

  • Stubbings, G., & Bigland, T. (2014). Analysis of Pesticides in Baby Foods Using a Triple-Quadrupole GC/MS/MS. (Discusses Triphenyl Phosphate surrogates).[4][5][6][7] Link

  • National Institutes of Health (NIH). (2011). Method Development for Simultaneous Determination of Pesticides. (Validation of TPP extraction protocols). Link

Sources

Navigating the Isotopic Landscape: A Technical Guide to the Synthesis of Deuterated Phosphonium Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – In the intricate world of pharmaceutical research and drug development, the strategic incorporation of deuterium, a stable isotope of hydrogen, into molecular frameworks has emerged as a transformative approach.[1][2] This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the synthesis pathways for a unique and valuable class of molecules: deuterated phosphonium carboxylic acids. By elucidating the underlying principles and offering practical, field-proven insights, this document aims to empower scientists to harness the full potential of deuterium labeling in their research endeavors.

The substitution of hydrogen with deuterium can significantly alter a molecule's physicochemical properties, most notably by strengthening the carbon-hydrogen bond.[2] This "kinetic isotope effect" can profoundly influence a drug candidate's metabolic stability, pharmacokinetic profile, and even its toxicity.[2][3][4] Deuterated compounds are not only pivotal in developing new chemical entities with improved therapeutic properties but also serve as indispensable tools in mechanistic studies and as internal standards for quantitative bioanalysis.[1][5][6]

This guide delves into the core synthetic strategies required to construct deuterated phosphonium carboxylic acids, molecules that combine the versatile reactivity of phosphonium salts with the crucial functionalities of carboxylic acids, all while bearing the isotopic signature of deuterium.

Pillar 1: Strategic Deuteration of Carboxylic Acid Precursors

The journey towards deuterated phosphonium carboxylic acids often begins with the selective incorporation of deuterium into a carboxylic acid backbone. The choice of deuteration method is critical and depends on the desired position of the deuterium label, the substrate's functional group tolerance, and scalability.

α-Deuteration of Carboxylic Acids

A prevalent strategy involves the deuteration at the α-position to the carboxyl group. One efficient and environmentally friendly method utilizes malonic acid precursors. Through a hydrogen/deuterium exchange and subsequent decarboxylation in the presence of deuterium oxide (D₂O), α-deuterated carboxylic acids can be synthesized in high yields without the need for organic solvents.[7]

Experimental Protocol: α-Deuteration via Malonic Acid Synthesis

  • Dissolution: Dissolve the corresponding malonic acid in D₂O.

  • Hydrogen/Deuterium Exchange & Decarboxylation: Heat the solution to facilitate both the exchange of the acidic α-protons with deuterium and the decarboxylation of the malonic acid derivative.

  • Work-up: Upon completion, the excess D₂O can be removed under reduced pressure to yield the α-deuterated carboxylic acid. Purification is often not necessary.[7]

Decarboxylative Deuteration

A powerful and mild method for the precise deuteration of aliphatic carboxylic acids involves a synergistic photoredox and hydrogen atom transfer (HAT) catalysis.[8] This technique allows for excellent deuterium incorporation at specific sites, even in complex molecules with various functional groups.[8]

Experimental Protocol: Synergistic Photoredox and HAT Catalysis for Decarboxylative Deuteration [8]

  • Reaction Setup: In a suitable reaction vessel, combine the aliphatic carboxylic acid, a photocatalyst, and a HAT catalyst in a solvent mixture, with D₂O serving as the deuterium source.

  • Irradiation: Irradiate the mixture with visible light to initiate the catalytic cycle.

  • Monitoring and Work-up: Monitor the reaction progress using techniques like ¹H NMR or LC-MS.[9] Upon completion, perform an appropriate aqueous work-up and extract the deuterated product with an organic solvent.

  • Purification: Purify the crude product using column chromatography.

Base-Mediated Deuteration

For certain substrates, base-mediated hydrogen-deuterium exchange offers a viable route.[10][11] This approach often utilizes a strong base and a deuterated solvent, such as DMSO-d₆. The acidity of the targeted C-H bond is a crucial factor for the success of this method.[10][11]

General Workflow for Base-Mediated Deuteration

G cluster_workflow Base-Mediated Deuteration Workflow start Dissolve Substrate in DMSO-d6 add_base Add Powdered Potassium Hydroxide start->add_base Step 1 stir Stir Vigorously (12-24h) add_base->stir Step 2 monitor Monitor by ¹H NMR stir->monitor Step 3 workup Aqueous Work-up & Extraction monitor->workup Step 4 purify Purification workup->purify Step 5

Caption: General workflow for base-mediated deuteration.[9]

Pillar 2: Formation of the Phosphonium Salt

With the deuterated carboxylic acid in hand, the next critical phase is the construction of the phosphonium salt. This is typically achieved through the reaction of a suitable triphenylphosphine derivative with a deuterated alkyl halide bearing a carboxylic acid or a protected carboxylate group.

Synthesis of Deuterated Alkyl Halides

The deuterated carboxylic acids prepared in the previous step can be converted to the corresponding deuterated alkyl halides through standard organic transformations, such as reduction to the alcohol followed by halogenation.

The Wittig Reaction Precursor: Phosphonium Ylide Formation

The cornerstone of many alkene syntheses, the Wittig reaction, relies on the formation of a phosphorus ylide.[12][13] This is accomplished by treating an alkyltriphenylphosphonium salt with a strong base.[12][13]

Synthesis of the Phosphonium Salt

G cluster_synthesis Phosphonium Salt Synthesis start Deuterated Alkyl Halide + Triphenylphosphine sn2 SN2 Reaction start->sn2 salt Alkyltriphenylphosphonium Salt sn2->salt High Yield base Add Strong Base (e.g., n-BuLi) salt->base ylide Phosphorus Ylide (Wittig Reagent) base->ylide Deprotonation

Caption: Formation of a phosphorus ylide for the Wittig reaction.[12][14]

The acidity of the proton adjacent to the positively charged phosphorus atom allows for its removal by a strong base, such as n-butyllithium (n-BuLi), to generate the neutral ylide.[12]

Pillar 3: Assembling the Final Molecule: Key Synthetic Pathways

The convergence of the deuterated phosphonium moiety and the carboxylic acid functionality can be achieved through several strategic routes.

Pathway A: Synthesis from a Deuterated Halo-Acid
  • Deuteration: Prepare a deuterated halo-carboxylic acid using the methods described in Pillar 1.

  • Phosphonium Salt Formation: React the deuterated halo-carboxylic acid with triphenylphosphine. The reaction conditions may need to be optimized to avoid side reactions with the carboxylic acid group. Protection of the carboxylic acid as an ester may be necessary.

  • Deprotection (if necessary): If the carboxylic acid was protected, a final deprotection step will yield the target deuterated phosphonium carboxylic acid.

Pathway B: Modification of a Pre-formed Phosphonium Salt

An alternative approach involves introducing the deuterium label onto an existing phosphonium salt that already contains a carboxylic acid or a precursor group.

Base-Catalyzed H/D Exchange on Pyridyl Phosphonium Salts

Recent studies have shown that pyridyl phosphonium salts can undergo base-catalyzed deuteration.[15] By using a temporary electron-withdrawing group, the acidity of specific positions on the pyridine ring can be increased, allowing for selective deuterium incorporation using a base like potassium tert-butoxide (KOtBu) in DMSO-d₆.[15]

Analytical Characterization: A Multi-Technique Approach

The successful synthesis of deuterated phosphonium carboxylic acids requires rigorous analytical characterization to confirm the isotopic purity and the precise location of the deuterium atoms. A combination of spectroscopic and spectrometric techniques is essential.

Technique Information Provided Key Considerations
NMR Spectroscopy Pinpoints the location of deuterium incorporation and determines isotopic purity.[16]Comparing ¹H NMR spectra of deuterated and non-deuterated samples reveals the disappearance of proton signals at the sites of deuteration.[17] ²H NMR provides direct evidence of deuterium incorporation.[17]
Mass Spectrometry (MS) Determines the overall deuterium content of the molecule.[18]Techniques like GC-MS and LC-MS can identify the molecular ion peak shift corresponding to the number of incorporated deuterium atoms.[16][17]

Data Presentation: Example of Deuteration Analysis

Compound Deuteration Method Deuterium Source % D-Incorporation Analytical Method
α-d-Phenylacetic AcidMalonic Acid RouteD₂O>95%¹H NMR, MS
d₅-Heptanoic AcidPhotoredox CatalysisD₂Oup to 99%[8]¹H NMR, HRMS

Conclusion and Future Outlook

The synthesis of deuterated phosphonium carboxylic acids represents a sophisticated yet highly valuable endeavor in modern medicinal and synthetic chemistry. The methodologies outlined in this guide, from strategic precursor deuteration to the final assembly of the target molecule, provide a robust framework for researchers in the field. As our understanding of the kinetic isotope effect continues to deepen, the demand for precisely labeled complex molecules will undoubtedly grow. The continued development of novel, efficient, and selective deuteration techniques will be paramount in accelerating drug discovery and elucidating complex biological pathways.

References

  • Hansen, H. M., & Kristensen, J. L. (2023). A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids. Journal of Labelled Compounds and Radiopharmaceuticals, 66(4-6), 138-144. [Link]

  • Li, N., Ning, Y., Wu, X., Xie, J., Li, W., & Zhu, C. (2021). A highly selective decarboxylative deuteration of carboxylic acids. Chemical Science, 12(21), 7426–7431. [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

  • Unibest Industrial Co., Ltd. (2024). 5 Benefits of Deuteration in Drug Discovery. [Link]

  • Li, N., Ning, Y., Wu, X., Xie, J., Li, W., & Zhu, C. (2021). A highly selective decarboxylative deuteration of carboxylic acids. RSC Publications. [Link]

  • Scott, P. J. H. (2011). Deuterium in Drug Discovery and Development. Annual Reports in Medicinal Chemistry, 46, 403-417. [Link]

  • Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. [Link]

  • OpenStax. (2023). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. In Organic Chemistry. [Link]

  • Molander, G. A., & Figueroa, R. (2006). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic letters, 8(4), 701–704. [Link]

  • ResearchGate. (n.d.). Methods for introduction of deuterium into organic molecules and drug... [Link]

  • Griesbeck, A. G., & Maptue, N. E. (2020). Photochemical methods for deuterium labelling of organic molecules. Green Chemistry, 22(20), 6736-6754. [Link]

  • Kumar, R., & Kumar, S. (2018). Base-Mediated Deuteration of Organic Molecules: A Mechanistic Insight. ACS Omega, 3(9), 11951–11963. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

  • Johnson, A. W. (1996). Ylides and Imines of Phosphorus. John Wiley & Sons.
  • Kumar, R., & Kumar, S. (2018). Base-Mediated Deuteration of Organic Molecules: A Mechanistic Insight. PMC. [Link]

  • Chemistry LibreTexts. (2025). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]

  • Wikipedia. (n.d.). Hydrogen–deuterium exchange. [Link]

  • Procopio, A., et al. (2025). Mechanistic insights into the base-mediated deuteration of pyridyl phosphonium and ammonium salts. RSC Publishing. [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques [Video]. YouTube. [Link]

  • Konermann, L., et al. (2021). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. Chemical Reviews, 121(17), 10532–10593. [Link]

  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • ResearchGate. (2025). Synthesis of Deuterium Labeled Compounds by KCN-Assisted Hydrolysis of Phosphonium Salts. [Link]

  • ResearchGate. (n.d.). Synthesis of α‐deuterio carboxylic acid derivatives. [Link]

  • Lecker, J., et al. (2020). Late-Stage β-C(sp3)–H Deuteration of Carboxylic Acids. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Mechanism for the preparation of α‐deuterated α‐amino acids. [Link]

  • Semantic Scholar. (2004). Synthesis of deuterium labeled compounds by KCN-assisted hydrolysis of phosphonium salts. [Link]

  • Fernandez, S., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. ACS Publications. [Link]

  • Chem-Station. (2015). Deuterium Labeling Reaction. [Link]

  • Fernandez, S., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6349–6400. [Link]

Sources

Introduction: The Role and Significance of a Specialized Phosphonium Salt

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solution Stability of (4-Carboxybutyl-d4)triphenylphosphonium bromide

For Researchers, Scientists, and Drug Development Professionals

This compound is a deuterated analogue of the widely utilized (4-Carboxybutyl)triphenylphosphonium bromide (CBTP). These compounds are members of the quaternary phosphonium salt family, recognized for their utility in a range of scientific applications. The non-deuterated form is employed as a phase-transfer catalyst, a reagent in organic synthesis for creating complex molecules like prostaglandins, and as a tool in cell biology to target mitochondria.[1][2][3][4][5] The positive charge on the phosphorus atom, shielded by bulky phenyl groups, facilitates accumulation within the mitochondria, making it a valuable moiety for delivering therapeutic agents to this organelle.[1][2]

The deuterated form, this compound, serves a critical role as an internal standard for quantification by GC- or LC-MS.[6] Its chemical behavior is nearly identical to the non-deuterated analyte, but its increased mass allows for clear differentiation in mass spectrometry, ensuring accurate quantification in complex biological matrices. Given its use as a precise standard, understanding its stability in solution is not merely a matter of good practice but a prerequisite for generating reliable and reproducible data. This guide provides a comprehensive analysis of the factors governing its stability, outlines potential degradation pathways, and offers validated protocols for its handling and use.

Core Chemical and Physical Properties

A foundational understanding of the molecule's properties is essential before assessing its stability.

PropertyValueSource
Molecular Formula C₂₃H₂₀D₄BrO₂P[6]
Molecular Weight ~447.3 g/mol [6]
Appearance White to off-white powder/solid[1][7]
Melting Point 204-208 °C[4][7]
Solubility Soluble in water, ethanol, methanol, DMSO, and DMF. Insoluble in toluene and hexane.[1][4][6]
Storage (Solid) Store at -20°C for long-term stability (≥4 years). Should be kept in a cool, dry, dark place.[1][6]

The compound is known to be sensitive to air, moisture, and light, which necessitates careful handling even in its solid form.[1] When brought into solution, these sensitivities are often magnified, and other factors like pH and temperature become critical.

Mechanisms of Degradation: Factors Influencing Solution Stability

The stability of this compound in solution is not absolute. Several environmental factors can induce its degradation, compromising sample integrity.

The Critical Impact of pH: Alkaline Hydrolysis

The most significant factor governing the stability of triphenylphosphonium salts is the pH of the solution. While stable at neutral and acidic pH, these compounds are susceptible to degradation under alkaline conditions.[8][9] This degradation occurs via an alkaline hydrolysis mechanism.

The proposed mechanism involves a nucleophilic attack by a hydroxide ion (OH⁻) on the electrophilic phosphorus center. This leads to the cleavage of a phosphorus-carbon bond, specifically one of the bonds to the phenyl rings. The ultimate degradation products are triphenylphosphine oxide (TPPO), a stable and common byproduct of phosphonium salt degradation, and the corresponding deuterated carboxylate side-chain.[8][9][10]

Proposed Degradation Pathway under Alkaline Conditions

G cluster_main Alkaline Hydrolysis parent (4-Carboxybutyl-d4)triphenylphosphonium C₂₃H₂₀D₄O₂P⁺ hydroxide OH⁻ (High pH) products Degradation Products parent->products Nucleophilic Attack hydroxide->products tppo Triphenylphosphine Oxide (TPPO) (C₆H₅)₃P=O products->tppo sidechain 5-Oxopentanoic-d4 Acid Anion ⁻OOC-(CH₂)₂-CD₂-CD₂-COOH products->sidechain

Caption: Proposed mechanism for the alkaline hydrolysis of the phosphonium cation.

Studies on the closely related tetraphenylphosphonium bromide (TPPB) confirm that it degrades under alkaline conditions to form triphenylphosphine oxide (TPPO).[8][9] The kinetics of this degradation are dependent on both pH and temperature.[10] It is imperative for researchers to maintain solutions at or below neutral pH to prevent this degradation pathway.

Solvent and Temperature Considerations

While soluble in a variety of polar solvents, the choice of solvent can influence stability.[1][4][6]

  • Aqueous Buffers: For aqueous applications, buffered solutions at pH 7 or below are recommended. Unbuffered water can have a variable pH, potentially drifting into the alkaline range upon exposure to air (CO₂ absorption).

  • Organic Solvents: Solvents like DMSO and DMF are suitable for creating concentrated stock solutions.[6] These should be purged with an inert gas like nitrogen or argon to remove dissolved oxygen and moisture.

  • Temperature: As with most chemical reactions, the rate of degradation increases with temperature.[10] Therefore, stock solutions should be stored at low temperatures (-20°C or -80°C) to maximize their shelf-life. For working solutions, experiments should be conducted at controlled temperatures, and solutions should not be left at room temperature for extended periods.

Photostability

The parent compound is noted to be light-sensitive.[1] Aromatic systems, such as the phenyl rings in the triphenylphosphonium group, can absorb UV light, which may lead to radical formation and subsequent degradation. To mitigate this risk, solutions should be stored in amber vials or protected from light by wrapping containers in aluminum foil.

Experimental Protocol for Stability Assessment

To ensure the integrity of experimental data, it is advisable to perform a stability study under your specific experimental conditions.

Workflow for Stability Testing

G prep 1. Prepare Stock Solution (e.g., in DMSO) prep_work 2. Prepare Working Solutions in Test Buffers (pH 5, 7, 9) prep->prep_work incubate 3. Incubate Samples (e.g., 4°C, 25°C, 37°C) Protected from light prep_work->incubate sample 4. Collect Aliquots at Time Points (0, 2, 8, 24h) incubate->sample quench 5. Quench Reaction (e.g., acidify, freeze) sample->quench analyze 6. Analyze by LC-MS Quantify remaining parent compound quench->analyze data 7. Plot Data & Determine Half-life analyze->data

Caption: A typical experimental workflow for assessing solution stability.

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Accurately weigh the this compound solid.

    • Dissolve in a high-purity organic solvent such as DMSO or methanol to a known concentration (e.g., 1-10 mg/mL).[6] Purge the solvent with an inert gas before use.

    • Store this stock solution at -20°C or colder in an amber vial.

  • Preparation of Working Solutions:

    • Prepare a set of buffers representing the conditions to be tested (e.g., pH 5.0 citrate buffer, pH 7.4 phosphate buffer, pH 9.0 borate buffer).

    • Spike the stock solution into each buffer to a final working concentration typical for your application (e.g., 1-10 µg/mL).

  • Incubation:

    • Aliquot the working solutions into multiple vials for each condition.

    • Incubate these vials at different temperatures relevant to your experimental procedures (e.g., refrigerated at 4°C, room temperature at 25°C, and physiological temperature at 37°C).

    • Ensure all samples are protected from light.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 4, 8, 24, and 48 hours), remove one vial from each condition.

    • Immediately quench any potential degradation by either freezing the sample at -80°C or by adding a small amount of acid (e.g., formic acid) to lower the pH, especially for the alkaline samples.

  • Analytical Quantification (LC-MS):

    • Objective: To quantify the concentration of the parent compound at each time point.

    • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

    • Chromatography:

      • Column: A C18 reverse-phase column is suitable.

      • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The acidic mobile phase ensures the carboxyl group is protonated and improves peak shape while maintaining stability during the analysis.

    • Mass Spectrometry:

      • Ionization: Electrospray Ionization in Positive Mode (ESI+).

      • Detection: Multiple Reaction Monitoring (MRM) would be ideal. Monitor the transition from the parent ion (m/z of the phosphonium cation) to a characteristic product ion. This provides high selectivity and sensitivity.

  • Data Analysis:

    • For each condition, plot the percentage of the initial concentration of this compound remaining versus time.

    • Calculate the degradation rate and, if applicable, the half-life (t₁/₂) under each condition.

Summary of Recommendations and Best Practices

Based on the known chemistry of phosphonium salts, the following practices are essential for maintaining the integrity of this compound solutions.

ParameterRecommendationRationale
pH Maintain solutions at a neutral or slightly acidic pH (≤ 7.4).Prevents rapid alkaline hydrolysis, the primary degradation pathway.[8][9][10]
Solvent Use high-purity, degassed solvents. For aqueous use, employ buffers.Minimizes exposure to reactive impurities, moisture, and oxygen. Buffers prevent pH drift.
Temperature Store stock solutions at -20°C or colder. Prepare working solutions fresh and keep them cool.Lowers the rate of all potential degradation reactions.[6][10]
Light Always store and handle solutions in amber vials or protect them from light.Prevents potential photodegradation of the aromatic triphenylphosphine group.[1]
Validation Perform a stability test under your specific experimental conditions before conducting critical experiments.Ensures the compound is stable throughout the duration of your assay, validating your results.

Conclusion

This compound is an invaluable tool for precise quantification in bioanalysis and drug development. Its utility, however, is directly tied to its stability. The primary threat to its integrity in solution is alkaline hydrolysis, which rapidly degrades the molecule into triphenylphosphine oxide and its deuterated side-chain. By controlling the solution pH, temperature, and light exposure, researchers can ensure the stability of this internal standard, thereby safeguarding the accuracy and reliability of their experimental outcomes. Adherence to the protocols and recommendations outlined in this guide will empower scientists to use this compound with confidence, leading to robust and reproducible results.

References

  • Understanding the Properties and Applications of (4-Carboxybutyl)triphenylphosphonium Bromide. (2023-04-03). Google Cloud.
  • (4-Carboxybutyl)triphenylphosphonium bromide. Chem-Impex.
  • Warwick, P., et al. Degradation of tetraphenylphosphonium bromide at high pH and its effect on radionuclide solubility. PubMed.
  • (4-Carboxybutyl)triphenylphosphonium bromide 98 17814-85-6. Sigma-Aldrich.
  • Degradation of tetraphenylphosphonium bromide at high pH and its effect on radionuclide solubility | Request PDF.
  • (4-Carboxybutyl)triphenylphosphonium bromide(17814-85-6). ChemicalBook.
  • A Technical Guide to the Computational Modeling of Phosphonium Salt Stability. Benchchem.
  • On the Degradation of Tetraphenylphosphonium Bromide at High pH and the Solubility of Various Radionuclides in its Degradation Products.
  • Relating alkaline stability to the structure of quaternary phosphonium c
  • On the Chemical Stabilities of Ionic Liquids. PMC.
  • (4-Carboxybutyl-d4)triphenylphosphonium (bromide)
  • Core Analytical Techniques for Butyltriphenylphosphonium Bromide Characteriz
  • Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabiliz
  • Stability of Phenyl-Modified Triphenylphosphonium Conjugates and Interactions with DTPA. (2022-12-13). ACS Omega.
  • (4-Carboxybutyl)triphenylphosphonium bromide | 17814-85-6. ChemicalBook.
  • Sterically Hindered Quaternary Phosphonium Salts (QPSs): Antimicrobial Activity and Hemolytic and Cytotoxic Properties. MDPI.
  • Novel method for synthesizing 4-carboxybutyl triphenyl phosphonium bromide.
  • (4-Carboxybutyl)triphenylphosphonium bromide, 98% 100 g. Thermo Fisher Scientific.

Sources

Methodological & Application

Application Note: Precision Synthesis of Deuterated Mitochondrial-Targeted Antioxidants (d-MTAs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Mitochondrial-targeted antioxidants (MTAs) represent a cornerstone in the development of cytoprotective therapeutics for neurodegenerative and cardiovascular diseases.[1] The canonical "Mito-compounds" (e.g., MitoQ, SkQ1) utilize a lipophilic triphenylphosphonium (TPP⁺) cation to drive accumulation within the mitochondrial matrix, exploiting the organelle's negative membrane potential (


).

Why Deuteration? The incorporation of deuterium (


H) into MTAs serves three distinct, high-value purposes in drug development:
  • Kinetic Isotope Effect (KIE): Deuteration at metabolic "hotspots" (e.g., methoxy groups of ubiquinone or bis-allylic sites in lipid tails) can significantly reduce the rate of metabolic clearance (CYP450-mediated demethylation) without altering the drug's pharmacodynamics.[1]

  • Bio-Imaging (Raman Microscopy): The Carbon-Deuterium (C-D) bond vibrates in a "silent region" (2000–2300 cm⁻¹) of the biological Raman spectrum, allowing for label-free, non-invasive intracellular tracking of the drug in vivo.

  • Quantification Standards: Per-deuterated analogues (e.g., d

    
    -MitoQ) serve as essential internal standards for LC-MS/MS quantification in pharmacokinetic (PK) studies.[1]
    

This guide details the modular synthesis of d


-MitoQ  (targeting vector deuteration) and d

-Methoxy-MitoQ
(payload deuteration), providing a flexible platform for next-generation antioxidant design.

Chemical Strategy & Retrosynthetic Analysis

The synthesis is designed as a convergent modular assembly . This allows the researcher to selectively deuterate the Targeting Vector (TPP) or the Antioxidant Payload (Quinone) independently.

The Modular Components:
  • Module A (The Vector): d

    
    -Triphenylphosphine (
    
    
    
    -PPh
    
    
    ). Used for imaging and MS standards.[1]
  • Module B (The Payload): Deuterated Ubiquinone/Plastoquinone analogues. Used for metabolic stability (KIE).[1]

  • Module C (The Linker): 10-bromodecanoic acid or 11-bromo-1-undecene derivatives.[1]

Graphviz Diagram: Retrosynthetic Pathway

SynthesisPathway cluster_legend Legend Target Deuterated MitoQ (d-MTA) Step3 Quaternization (Step 3) Step3->Target Reflux in MEK/Toluene Precursor1 10-(4,5-dimethoxy-2-methyl- 3,6-dioxocyclohexa-1,4-dienyl)decyl bromide Precursor1->Step3 Vector d15-Triphenylphosphine (Targeting Vector) Vector->Step3 Precursor2 Idebenone / Ubiquinone-0 Analogue Precursor2->Precursor1 Friedel-Crafts / Linker Attachment Reagent1 d5-Bromobenzene + Mg Reagent1->Vector Grignard Synthesis Reagent2 CD3-Iodide (For KIE Payload) Reagent2->Precursor2 Methylation (Optional) key1 Green: Final Product key2 Blue: Deuterated Vector

Caption: Retrosynthetic analysis showing the convergence of the lipophilic cation vector and the antioxidant quinone core.

Materials & Equipment

ComponentSpecificationPurpose
d

-Triphenylphosphine
>98 atom% DDeuterated targeting vector source.[1]
Idebenone High Purity (>99%)Precursor for the quinone core (can be modified).
1,10-Dibromodecane Reagent GradeLinker scaffold.[1]
Methyl Iodide-d

(CD

I)
>99.5 atom% DOptional: For deuterating methoxy groups (KIE).[1]
Sodium Borohydride PowderReduction of quinone to hydroquinone.[1]
Solvents Anhydrous Toluene, MEKReaction medium for quaternization.[1]
LC-MS/MS Triple QuadrupoleValidation of mass shift and purity.[1]

Experimental Protocols

Protocol A: Synthesis of the Deuterated Targeting Vector (d -PPh )

Note: While d


-PPh

is commercially available, in-house synthesis is required for specific custom isotopologues.
  • Grignard Formation: In a flame-dried 3-neck flask under Argon, activate magnesium turnings (1.2 eq) with a crystal of iodine. Add bromobenzene-d

    
      (1.0 eq) in anhydrous THF dropwise.[1] Reflux for 1 hour to form phenylmagnesium bromide-d
    
    
    
    .
  • Phosphine Formation: Cool the Grignard solution to 0°C. Add phosphorus trichloride (PCl

    
    )  (0.3 eq) in THF dropwise over 30 minutes.
    
  • Workup: Allow to warm to RT and stir overnight. Quench with saturated NH

    
    Cl.[1] Extract with diethyl ether.[1]
    
  • Purification: Recrystallize from hot ethanol.

    • QC Check:

      
      P NMR (single peak at -6 ppm). MS (m/z ~278 for d
      
      
      
      ).[1]
Protocol B: Synthesis of the Precursor (10-Bromodecyl-Ubiquinone)

This step attaches the alkyl linker to the antioxidant core.[1]

  • Reduction: Dissolve Idebenone (or Ubiquinone-0 analogue) in methanol. Add NaBH

    
     (2 eq) portion-wise until the solution turns colorless (formation of hydroquinone).
    
  • Coupling: React the hydroquinone with 1,10-dibromodecane (excess, 3 eq) in the presence of KOH/ethanol under strict anaerobic conditions (Argon sparging is critical to prevent premature oxidation).

  • Oxidation: The product is naturally re-oxidized to the quinone form during workup with FeCl

    
     or by air exposure on silica gel.[1]
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient). Isolate the mono-bromo product.

Protocol C: Convergent Synthesis of d -MitoQ

The critical quaternization step.

  • Reactants: Combine 10-bromodecyl-ubiquinone (1.0 eq) and d

    
    -Triphenylphosphine  (1.2 eq) in a pressure tube.
    
  • Solvent System: Dissolve in Methyl Ethyl Ketone (MEK) or Toluene (2 mL per 100 mg).

  • Reaction: Seal the tube and heat to 85°C for 48–72 hours . The reaction is slow due to the steric bulk of the TPP group.[1]

  • Precipitation: Cool to RT. The product often precipitates as an oil or solid.[1] Add diethyl ether to triturate and wash the precipitate (removes unreacted starting materials).[1]

  • Ion Exchange (Optional but Recommended): The bromide salt is hygroscopic.[1] Dissolve in minimal MeOH and pass through an ion-exchange column (Amberlite) to convert to the Mesylate or Chloride salt for better biological handling.[1]

  • Final Yield: Typically 60–75%.[1] Store at -20°C in the dark.

Protocol D: Advanced - Deuterating the "Payload" (KIE Strategy)

For researchers aiming to stabilize the antioxidant against metabolic demethylation.

  • Demethylation: Treat the ubiquinone core with BBr

    
     (boron tribromide) in CH
    
    
    
    Cl
    
    
    at -78°C to cleave the methoxy groups, yielding the di-hydroxy quinone analogue.[1]
  • Deutero-Methylation: React the intermediate with CD

    
    I  (Methyl Iodide-d
    
    
    
    ) and K
    
    
    CO
    
    
    in acetone.[1]
  • Result: This yields a quinone core with -OCD

    
     groups. Proceed to Protocol C to attach the TPP vector.[1]
    

Quality Control & Validation

Structural Confirmation (NMR)
  • 
    P NMR:  Essential to confirm the phosphonium salt formation. Expect a sharp singlet around 24–25 ppm .[1]
    
  • 
    H NMR: 
    
    • d

      
      -MitoQ:  The aromatic region (7.5–7.9 ppm) should be silent  (or show only residual <1% H signals), confirming deuteration of the TPP rings.
      
    • Linker signals: Look for the methylene protons adjacent to Phosphorus (

      
       ~3.4 ppm, m) and the Quinone ring (
      
      
      
      ~2.4 ppm, t).
Mass Spectrometry (LC-MS)
  • Run in Positive Ion Mode (ESI+).[1]

  • Target m/z: Calculate the exact mass based on the number of deuteriums.

    • Standard MitoQ cation: m/z 583.[1]

    • d

      
      -MitoQ cation: m/z 598 (+15 Da shift).[1]
      
  • Purity: Ensure no m/z 583 (non-deuterated) contamination if using as a quantitation standard.

Biological Validation: Mitochondrial Uptake Assay

To confirm the deuteration does not impede mitochondrial uptake (a key requirement for validity):

  • Isolate rat liver mitochondria (RLM).[1]

  • Incubate with d

    
    -MitoQ (0.5 – 5 
    
    
    
    M) in the presence of Succinate (energized) vs. FCCP (uncoupled).[1]
  • Measure supernatant concentration by LC-MS.[1]

  • Acceptance Criteria: >90% uptake in energized mitochondria; <10% uptake in FCCP-treated mitochondria.[1]

Mechanism of Action & Cellular Fate

The following diagram illustrates the "Ion Trap" mechanism and the dual role of the deuterated MTA.

Mechanism Cytosol Cytosol (Low Concentration) OMM Outer Mito Membrane Cytosol->OMM Passive Diffusion IMM Inner Mito Membrane (Potential: -150 to -180 mV) OMM->IMM Nernstian Equilibrium Matrix Mitochondrial Matrix (Accumulation 100-1000x) IMM->Matrix Driven by Delta Psi ROS ROS Scavenging (Antioxidant Action) Matrix->ROS Ubiquinol Core Raman Raman Silent Region (2100 cm-1 Signal) Matrix->Raman C-D Bonds (Imaging)

Caption: The Nernstian accumulation of d-MTAs into the matrix allows for high local concentration, enabling both ROS scavenging and specific Raman imaging.

References

  • Kelso, G. F., et al. (2001).[1] "Selective targeting of a redox-active ubiquinone to mitochondria within cells: antioxidant and antiapoptotic properties."[1] Journal of Biological Chemistry, 276(7), 4588-4596.[1] Link

  • Mitoquinol-d15 (mesylate) Product Sheet. Cayman Chemical.[1] (2023).[1] "Mitoquinol-d15 is intended for use as an internal standard for the quantification of mitoquinol by GC- or LC-MS."[1] Link

  • Matthews, S., et al. (2018).[1] "Multiple deuteration of triphenylphosphine and live-cell Raman imaging of deuterium-incorporated Mito-Q." Chemical Communications, 54, 10662-10665.[1] Link

  • Smith, R. A., et al. (2011).[1] "Mitochondria-targeted antioxidants in the treatment of disease."[1][2][3][4] Annals of the New York Academy of Sciences, 1201(1), 96-103.[1] Link

  • Ross, M. F., et al. (2005).[1] "Rapid and extensive uptake and activation of hydrophobic triphenylphosphonium cations by mitochondria."[1] Biochemical Journal, 392(1), 53-62.[1] Link

Sources

Application Note: Preparation of Triphenylphosphine-d15 (TPP-d4) Stock Solutions for Metabolic Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Internal Standards in Metabolomics

Quantitative metabolic profiling using mass spectrometry (MS) is a cornerstone of modern biological and pharmaceutical research. The accuracy and reproducibility of these analyses, however, are susceptible to variations introduced during sample preparation and instrumental analysis.[1][2] To mitigate these variables, stable isotope-labeled (SIL) internal standards are indispensable tools.[3][4] These standards, which are chemically identical to the analytes of interest but differ in mass due to isotopic enrichment, are added to samples at a known concentration.[3] By co-eluting with the target analyte, they experience similar matrix effects and ionization suppression or enhancement, allowing for reliable normalization and accurate quantification.[4][5]

Triphenylphosphine-d15 (TPP-d4, deuterated TPP) is a commonly utilized internal standard in targeted and untargeted metabolomics, particularly in LC-MS/MS applications.[6] Its chemical properties and chromatographic behavior make it a suitable standard for a range of analytes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of TPP-d4 stock solutions, ensuring the foundation of high-quality and reproducible metabolomic data.

Foundational Principles: Why TPP-d4?

The selection of an appropriate internal standard is paramount for the integrity of a metabolomics study.[3] TPP-d4 is often chosen for several key reasons:

  • Chemical Inertness: TPP is relatively stable and does not readily participate in common biological reactions, ensuring its concentration remains constant throughout the analytical workflow.[7]

  • Chromatographic Behavior: Its properties allow for good separation and peak shape on commonly used reversed-phase liquid chromatography (RPLC) columns.

  • Mass Spectrometric Detection: TPP-d4 is readily ionized by electrospray ionization (ESI) and produces a strong signal in the mass spectrometer, facilitating sensitive detection.

  • Commercial Availability: High-purity TPP-d4 is accessible from various suppliers of stable isotope-labeled compounds.[8][9]

Materials and Reagents

Consistent and high-quality results begin with meticulous preparation and the use of appropriate materials.

Material/Reagent Specification Recommended Supplier Notes
Triphenylphosphine-d15 (TPP-d4)≥98% isotopic purityCambridge Isotope Laboratories, Inc. or equivalentStore as per manufacturer's instructions, typically at room temperature and protected from light.[7]
Methanol (MeOH)LC-MS GradeFisher Scientific, Sigma-Aldrich, or equivalentHigh-purity solvent is crucial to minimize background noise and interfering peaks.
Acetonitrile (ACN)LC-MS GradeFisher Scientific, Sigma-Aldrich, or equivalentEnsure compatibility with your LC-MS system and methodology.
WaterLC-MS GradeMillipore Milli-Q or equivalentUse freshly prepared water to avoid microbial growth and contamination.
Volumetric FlasksClass AVWR, Pyrex, or equivalentCalibrated glassware is essential for accurate concentration calculations.
MicropipettesCalibratedEppendorf, Gilson, or equivalentRegularly calibrate pipettes to ensure accurate volume dispensing.
Analytical Balance4-5 decimal placesMettler Toledo, Sartorius, or equivalentMust be calibrated and located in a draft-free environment.
Low-Binding Microcentrifuge Tubes---Eppendorf, Axygen, or equivalentReduces loss of the standard due to adsorption to the tube surface.[10]

Experimental Workflow: From Solid to Working Solution

The preparation of TPP-d4 solutions involves a series of precise steps to ensure accuracy and consistency. The following diagram illustrates the overall workflow.

TPP_d4_Preparation_Workflow Workflow for TPP-d4 Solution Preparation cluster_0 Step 1: Primary Stock Solution cluster_1 Step 2: Intermediate Stock Solution cluster_2 Step 3: Working Solution weigh Accurately weigh TPP-d4 solid dissolve Dissolve in appropriate solvent (e.g., Methanol) in a Class A volumetric flask weigh->dissolve Transfer dilute1 Perform a serial dilution from the Primary Stock to create an Intermediate Stock dissolve->dilute1 Precise Transfer dilute2 Dilute the Intermediate Stock to the final working concentration dilute1->dilute2 Precise Transfer spike Spike into biological samples dilute2->spike Addition to Sample

Caption: A schematic overview of the TPP-d4 solution preparation process.

Detailed Protocols

Protocol 1: Preparation of a 1 mg/mL Primary Stock Solution

This primary stock solution serves as the concentrated starting material for all subsequent dilutions.

Rationale: Preparing a high-concentration primary stock minimizes weighing errors and allows for the creation of a wide range of working solution concentrations. Methanol is a suitable solvent due to the high solubility of triphenylphosphine in many organic solvents.[11][12]

Procedure:

  • Tare the Balance: Place a clean, dry weighing boat on the analytical balance and tare it.

  • Weigh TPP-d4: Accurately weigh approximately 10 mg of TPP-d4 solid into the weighing boat. Record the exact weight to four decimal places.

  • Transfer to Volumetric Flask: Carefully transfer the weighed TPP-d4 to a 10 mL Class A volumetric flask.

  • Rinse and Transfer: Rinse the weighing boat with a small amount of LC-MS grade methanol and transfer the rinse to the volumetric flask to ensure complete transfer of the TPP-d4.

  • Dissolve: Add approximately 5-7 mL of methanol to the volumetric flask and gently swirl until the TPP-d4 is completely dissolved.

  • Bring to Volume: Carefully add methanol to the flask until the bottom of the meniscus is level with the calibration mark.

  • Homogenize: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Label and Store: Transfer the solution to a clearly labeled, amber glass vial. Store at -20°C. This solution should be stable for several weeks.[13]

Protocol 2: Preparation of a 10 µg/mL Intermediate Stock Solution

This intermediate dilution step facilitates the accurate preparation of the final working solution.

Rationale: A serial dilution approach minimizes the potential for error that can occur when making a large dilution in a single step.

Procedure:

  • Pipette Primary Stock: Allow the 1 mg/mL primary stock solution to equilibrate to room temperature. Using a calibrated micropipette, transfer 100 µL of the primary stock into a 10 mL Class A volumetric flask.

  • Dilute: Add the same solvent used for the primary stock (e.g., methanol) to the flask until the bottom of the meniscus is level with the calibration mark.

  • Homogenize: Cap the flask and invert it 15-20 times.

  • Label and Store: Transfer to a labeled, amber glass vial and store at -20°C.

Protocol 3: Preparation of a 100 ng/mL Working Solution

This is the final solution that will be added to the biological samples. The final concentration may need to be optimized based on the specific assay and instrument sensitivity.

Rationale: The concentration of the internal standard in the final sample should be sufficient to produce a robust signal in the mass spectrometer without causing detector saturation. It should also be within the linear dynamic range of the instrument.

Procedure:

  • Pipette Intermediate Stock: Allow the 10 µg/mL intermediate stock solution to equilibrate to room temperature. Transfer 100 µL of the intermediate stock into a 10 mL Class A volumetric flask.

  • Dilute: Add the desired final solvent (this should be compatible with your sample preparation and LC-MS method, often a mixture of organic solvent and water) to the flask up to the calibration mark.

  • Homogenize: Cap and invert the flask 15-20 times.

  • Use or Store: This working solution can be used immediately for spiking into samples or stored at 4°C for short-term use (a few days). For longer-term storage, aliquot into low-binding microcentrifuge tubes and store at -20°C or -80°C.

Quality Control and Best Practices

Ensuring the quality of your internal standard solution is a critical component of a robust quality assurance/quality control (QA/QC) program in metabolomics.[2]

  • System Suitability Testing: Before analyzing a batch of samples, inject the TPP-d4 working solution to verify system performance, including retention time stability, peak shape, and signal intensity.[2]

  • Concentration Verification: The concentration of a newly prepared stock solution can be verified by comparing its MS response to a previously validated batch.

  • Avoid Contamination: Use dedicated glassware and pipette tips for handling internal standards to prevent cross-contamination.

  • Monitor for Degradation: TPP can undergo slow oxidation to triphenylphosphine oxide. Periodically check for the presence of this degradant in your stock solutions, especially if they have been stored for an extended period.

  • Documentation: Maintain a detailed logbook for all prepared stock solutions, including the date of preparation, the exact weight of the solid, the lot number, the solvent used, the calculated concentration, and the initials of the preparer.

Conclusion

The meticulous preparation of TPP-d4 stock solutions is a fundamental prerequisite for achieving high-quality, reproducible data in metabolic profiling studies. By adhering to the detailed protocols and best practices outlined in this application note, researchers can establish a solid foundation for their analytical workflows, ultimately leading to more reliable and impactful scientific discoveries.

References

  • PMC Organometallix, Inc. (n.d.). Triphenyl Phosphine (TPP).
  • Solubility of Things. (n.d.). Triphenylphosphine.
  • Chromatography Forum. (2011). internal standard for organophosphate.
  • IsoLife. (n.d.). Internal Standards in metabolomics.
  • Mylott, W. R., Jr. (n.d.). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis Zone.
  • Thermo Fisher Scientific. (n.d.). Quality assurance and quality control in metabolomics: achieving high-quality data for high-quality results.
  • Reddit. (2023). Internal Standard Concentration in Metabolomics. r/massspectrometry.
  • ChemicalBook. (n.d.). Triphenylphosphine CAS#: 603-35-0.
  • IROA Technologies. (n.d.). Internal Standards for Metabolomics.
  • CONICET. (n.d.). Dissemination and Analysis of the Quality Assurance (QA) and Quality Control (QC) Practices of LC-MS Based Untargeted Metabolomi.
  • Ataman Kimya. (n.d.). TRIPHENYLPHOSPHINE.
  • Sciencemadness Wiki. (2019). Triphenylphosphine.
  • Thermo Fisher Scientific. (n.d.). A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards and triple quadrupole mass spectrometry.
  • ResearchGate. (2017). Validation of a new fully automated assay of Thiamine-PyroPhosphate and Pyridoxal-5'-Phosphate in whole blood using LC-MS/MS.
  • Dove Medical Press. (2026). Metabolomic Clusters and Their Association with Small Airway Disease. JAA.
  • ResearchGate. (2025). Establishing reference intervals for thiamine pyrophosphate and pyridoxal 5'-phosphate in whole blood in a Danish cohort using liquid chromatography tandem-mass spectrometry (LC-ms/ms).
  • Sigma-Aldrich. (n.d.). DPP IV Inhibitor Millipore.
  • Sigma-Aldrich. (n.d.). Dipeptidyl Peptidase IV (D4943) - Datasheet.
  • PMC. (n.d.). A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing.
  • Cambridge Isotope Laboratories, Inc. (n.d.). Catalogs and Product Listings.
  • Cambridge Isotope Laboratories, Inc. (n.d.). Catalog.
  • Cambridge Isotope Laboratories, Inc. (n.d.). Stable Isotopes.
  • PubMed. (2021). Synthesis of Triphenylphosphonium Phospholipid Conjugates for the Preparation of Mitochondriotropic Liposomes.
  • Sigma-Aldrich. (n.d.). DPP4 Activity Assay Kit (MAK088) - Technical Bulletin.
  • Agilent. (n.d.). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics.
  • UTHSC. (n.d.). Sample Preparation | Proteomics and Metabolomics (PMC) | Institutional Cores.
  • SPCTools. (2014). TPP Tutorial.
  • Ge Lab, University of Wisconsin Madison. (n.d.). LC/MS Top-Down Proteomics Standard Operation Protocol.
  • Blog. (2016). How to optimize your sample preparation technique for mass spectrometry.
  • Cambridge Isotope Laboratories, Inc. (n.d.). All Products.

Sources

Bioconjugation protocols for TPP-d4 to peptides and proteins

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Site-Specific Bioconjugation of Deuterated Triphenylphosphonium (TPP-d4) to Therapeutic Peptides

Abstract

This guide details the chemical protocols for conjugating deuterated Triphenylphosphonium (TPP-d4) cations to therapeutic peptides. The TPP moiety acts as a lipophilic cation, driving the peptide cargo into the mitochondrial matrix via the mitochondrial membrane potential (


).[1] The inclusion of the deuterium label (d4) allows for absolute quantification of mitochondrial uptake via isotope-dilution mass spectrometry (LC-MS/MS), distinguishing the exogenous conjugate from potential endogenous interferences or non-labeled analogs.

Part 1: Strategic Planning & Chemical Selection

The TPP-d4 Moiety

The "Gold Standard" for mitochondrial delivery is the alkyl-triphenylphosphonium cation. For this protocol, we utilize (3-Carboxypropyl)triphenylphosphonium-d4 bromide (or similar carboxy-alkyl derivatives).

  • Why d4? The deuterium label (typically on the phenyl rings) adds +4 Da to the mass without altering the physicochemical properties (lipophilicity, pKa) or mitochondrial uptake kinetics. This is critical for pharmacokinetic (PK) studies where you must differentiate the administered drug from metabolites or non-labeled standards.

Conjugation Chemistry Selection

Two primary routes are recommended based on the peptide sequence:

Target ResidueReaction TypeReagentsPros/Cons
Primary Amines (Lys, N-term)Amide CouplingTPP-d4-COOH, HATU/TSTU, DIPEAPros: Robust, stable bond. Cons: Non-specific if multiple Lys present; requires N-term protection if internal Lys is target.
Thiol (Cysteine)Thiol-MaleimideTPP-d4-Maleimide*Pros: Site-specific. Cons: Thiol-succinimide ring can undergo retro-Michael addition (instability) in plasma over time.

*Note: TPP-d4-Maleimide is often not shelf-stable. This protocol focuses on the robust Amide Coupling (Protocol A) and a Two-Step Thiol Strategy (Protocol B).

Part 2: Experimental Protocols

Protocol A: N-Terminal/Lysine Conjugation (Amide Bond)

Best for: Peptides synthesized on solid phase (SPPS) or solution phase with single amine availability.

Materials:

  • Peptide (Desalted, lyophilized)

  • TPP-d4-COOH (Carboxy-functionalized TPP-d4)

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Activation (In Situ):

    • Dissolve TPP-d4-COOH (10 µmol, 5 eq. relative to peptide) in 500 µL anhydrous DMF.

    • Add HATU (9.5 µmol, 4.75 eq.). Note: Slight deficit of HATU prevents capping the peptide with HATU itself.

    • Add DIPEA (20 µmol, 10 eq.).

    • Incubate for 15 minutes at Room Temperature (RT) under Nitrogen. Result: Formation of the activated TPP-d4-OBt/OAt ester.

  • Conjugation:

    • Dissolve Peptide (2 µmol, 1 eq.) in 200 µL DMF.

    • Add the activated TPP solution to the peptide solution.

    • Flush with Nitrogen, seal, and stir at RT for 2–4 hours.

  • Monitoring:

    • Check reaction progress via HPLC or LC-MS.

    • Success Metric: Disappearance of the starting peptide peak and appearance of a more hydrophobic peak (TPP adds significant retention).

  • Quenching:

    • Add 100 µL of 10% Trifluoroacetic acid (TFA) in water to quench the reaction and acidify (pH < 3).

Protocol B: Cysteine Conjugation (Two-Step)

Best for: Complex proteins or peptides where Lysine modification affects activity.

Step-by-Step Procedure:

  • Linker Activation:

    • React TPP-d4-COOH with NHS-PEG2-Maleimide (heterobifunctional crosslinker) using the HATU method described above, but use a 1:1 stoichiometry to generate TPP-d4-Maleimide in situ.

    • Purify this intermediate via semi-prep HPLC to ensure no free Maleimide remains.

  • Peptide Reduction:

    • Dissolve Cys-containing peptide in PBS (pH 7.2) + 10 mM EDTA.

    • Add TCEP-HCl (Tris(2-carboxyethyl)phosphine) at 2-5 eq. Incubate 30 mins.

    • Why TCEP? Unlike DTT, TCEP does not contain thiols and does not need to be removed before adding the maleimide.

  • Coupling:

    • Add the purified TPP-d4-Maleimide (2 eq.) to the reduced peptide.

    • Incubate 1 hour at RT or 4°C overnight.

Part 3: Purification & Quality Control

Trustworthiness Check: The hydrophobicity of the TPP group is the primary handle for validation.

RP-HPLC Purification
  • Column: C18 (e.g., Phenomenex Jupiter or Agilent Zorbax), 300Å pore size for peptides > 2kDa.

  • Mobile Phase A: Water + 0.1% TFA.[2]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.[2]

  • Gradient: TPP conjugates are hydrophobic.[3] Start higher (e.g., 20% B) and run a shallow gradient (0.5% B/min).

  • Observation: The TPP-d4-Peptide will elute significantly later than the unconjugated peptide.

Mass Spectrometry (The "d4" Validation)
  • Instrument: ESI-TOF or Orbitrap.

  • Criteria:

    • Mass Shift: Observed Mass = [Peptide Mass] + [TPP-d4 Mass] - [H2O].

    • Isotope Pattern: The "d4" creates a distinct isotope signature.

    • Fragmentation: In MS/MS, TPP conjugates often show a characteristic fragment ion at m/z 262.1 (Triphenylphosphonium cation) or 266.1 (for d4-TPP). This is a diagnostic "reporter ion."

Part 4: Visualization of Workflows

Figure 1: Bioconjugation Logic Flow

TPP_Conjugation_Workflow Start Start: TPP-d4-COOH Choice Select Chemistry Start->Choice RouteA Route A: Amine (Lys/N-term) Reagent: HATU/DIPEA Choice->RouteA Primary Amines RouteB Route B: Thiol (Cys) Reagent: Maleimide Linker Choice->RouteB Free Thiols Reaction Conjugation Reaction (DMF, RT, 2-4h) RouteA->Reaction RouteB->Reaction HPLC RP-HPLC Purification (Hydrophobic Shift) Reaction->HPLC QC QC: MS/MS (Check +4 Da Shift) HPLC->QC

Caption: Decision tree for selecting the optimal TPP-d4 conjugation route based on peptide residues.

Figure 2: Amine Conjugation Mechanism

Mechanism Step1 1. Activation TPP-d4-COOH + HATU -> TPP-d4-OAt (Active Ester) Step2 2. Nucleophilic Attack Peptide-NH2 attacks TPP-d4-OAt Step1->Step2  DIPEA (Base)   Step3 3. Product Formation TPP-d4-CO-NH-Peptide + HOAt Step2->Step3  - Leaving Group  

Caption: Step-by-step mechanism of the HATU-mediated amide coupling of TPP-d4 to peptide amines.

Part 5: Data Summary & Troubleshooting

IssueProbable CauseSolution
Low Yield Hydrolysis of Active EsterEnsure DMF is anhydrous. Minimize time between activation and peptide addition.
Precipitation TPP is highly lipophilicIncrease organic solvent % (DMF/DMSO) during reaction.
Multiple Peaks Non-specific Lysine labelingUse lower pH (7.5) to favor N-term (pKa ~8) over Lysine (pKa ~10.5), or use protected peptides.
No "d4" Signal Deuterium ExchangeAromatic deuteriums are stable. If alkyl deuteriums are used adjacent to carbonyls, check for enolization exchange (unlikely in standard conditions).

References

  • Murphy, M. P., & Smith, R. A. (2007). Targeting antioxidants to mitochondria by conjugation to lipophilic cations.[4] Annual Review of Pharmacology and Toxicology, 47, 629–656. Link

  • Zielonka, J., et al. (2017).[5] Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Chemical Reviews, 117(15), 10043–10120. Link

  • Ross, M. F., et al. (2005). Lipophilic triphenylphosphonium cations as tools in mitochondrial bioenergetics and free radical biology.[6] Biochemistry (Moscow), 70(2), 222–230. Link

  • Finichiu, P. G., et al. (2013). A Mass Spectrometry-Based Approach to Quantify the Uptake of Mitochondria-Targeted Lipophilic Cations. Methods in Molecular Biology, 1264, 21-31. Link

Sources

Measuring mitochondrial membrane potential with deuterated probes

Precision Quantitation of Mitochondrial Membrane Potential ( ) Using Deuterated Probes

Content Type: Application Note & Detailed Protocol Audience: Senior Scientists, Pharmacologists, and Drug Development Leads

Abstract

Mitochondrial membrane potential (

12Deuterated Lipophilic Cations (DLCs)LC-MS/MS-based absolute quantificationDeuterated Fluorophores

Part 1: The Challenge & The Deuterated Solution

The Limitations of Standard Fluorescence

In drug development, determining whether a compound causes a 10 mV vs. a 50 mV depolarization is critical for predicting toxicity (e.g., DILI - Drug-Induced Liver Injury). Standard fluorescent probes fail here due to:

  • Quenching: High matrix accumulation leads to auto-quenching, distorting the signal-to-concentration linearity.

  • Binding Artifacts: Dyes bind non-specifically to membranes, inflating calculated potentials.

  • Lack of Absolute Units: Fluorescence provides Relative Fluorescence Units (RFU), not millivolts.

The Solution: Deuterated Probes

Deuterium (

1. For Mass Spectrometry (The Gold Standard): d-TPP

The Triphenylphosphonium (TPP

d

-TPP

  • Mechanism: d

    
    -TPP is chemically identical to TPP
    
    
    (same lipophilicity, pKa, and extraction efficiency) but is mass-shifted (+15 Da). This corrects for every variable in the extraction and ionization process, yielding absolute quantification.
2. For Fluorescence Imaging: Deuterated Oxazines

Recent advances utilize the Kinetic Isotope Effect (KIE) . Replacing C-H bonds with stronger C-D bonds in the fluorophore scaffold (e.g., SulfoOxazine-d

  • Benefit: Allows for higher laser power and longer time-lapse durations without destroying the probe or the mitochondria.

Part 2: Mechanism of Action

The Nernstian Accumulation

Lipophilic cations (DLCs) accumulate in the mitochondrial matrix according to the Nernst Equation.[2] At 37°C, for a monovalent cation:

To solve this, one must know the absolute concentration in both compartments. This is impossible with fluorescence alone but achievable with LC-MS/MS using d-TPP.

Visualizing the Workflow

The following diagram illustrates the absolute quantification workflow using d-TPP.

Gcluster_0Step 1: Equilibrationcluster_1Step 2: Fractionationcluster_2Step 3: QuantitationCellsLive Cells+ TPP+ (Light)EquilibriumNernstianAccumulationCells->EquilibriumRapidFilterRapid Filtration(<30 sec)Equilibrium->RapidFilterSeparationSeparate:1. Cytosol2. MitochondriaRapidFilter->SeparationSpikeSpike withInternal Std(d15-TPP)Separation->SpikeExtractLCMSLC-MS/MSAnalysisSpike->LCMSCalcCalculate Ratio(Light/Heavy)LCMS->CalcResultAbsoluteΔΨm (mV)Calc->ResultNernst Eq(mV)

Figure 1: Workflow for absolute

Part 3: Protocol – Absolute Quantification via LC-MS/MS

Objective: Determine the absolute millivolt potential of mitochondria in cultured cells treated with a drug candidate.

Materials
  • Probe: Triphenylphosphonium chloride (TPP

    
    ) [non-deuterated].
    
  • Internal Standard: d

    
    -Triphenylphosphonium chloride (d
    
    
    -TPP).
  • Cell Line: HepG2 or primary hepatocytes (common for tox screens).

  • Equipment: Triple Quadrupole LC-MS/MS (e.g., Sciex QTRAP or Thermo Altis).

  • Reagents: Acetonitrile (ACN), Formic Acid, digitonin (for fractionation).

Step-by-Step Methodology
1. Cell Loading & Equilibration
  • Seed cells in 6-well plates (

    
     cells/well).
    
  • Treat cells with the test compound (Drug X) for the desired duration.

  • Add 5 µM TPP

    
     (Light)  to the culture medium 30 minutes prior to harvest.
    
    • Note: 5 µM is below the toxicity threshold for TPP

      
       but high enough for robust MS detection.
      
    • Critical: TPP

      
       must reach equilibrium. 30 mins is sufficient for most monolayers.
      
2. Rapid Fractionation (The "Stop" Step)

Speed is vital to prevent TPP

  • Aspirate medium.

  • Total Cellular Uptake: Wash 1x with ice-cold PBS, scrape cells into 200 µL cold methanol (lyses cells, stops transport).

  • Mitochondrial vs. Cytosolic Fraction (Optional but recommended for precision):

    • Use a digitonin-based rapid release protocol.

    • Add buffer with 20 µg/mL digitonin for 60 seconds (permeabilizes plasma membrane only).

    • Collect supernatant (Cytosol).

    • Lyse remaining pellet (Mitochondria) with methanol.

3. Internal Standard Spiking & Extraction
  • To every sample (lysate or fraction), add a precise amount of d

    
    -TPP Internal Standard  (e.g., 10 pmol total).
    
  • Vortex vigorously for 1 min.

  • Centrifuge at 15,000 x g for 10 min to pellet proteins.

  • Transfer supernatant to LC-MS vials.

4. LC-MS/MS Analysis
  • Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: ACN + 0.1% Formic Acid.

  • Transitions (MRM):

    • TPP

      
       (Light):  precursor 
      
      
      product
      
      
      (phenyl).
    • d

      
      -TPP (Heavy):  precursor 
      
      
      product
      
      
      (deuterated phenyl).
5. Data Calculation
  • Calculate the Concentration of TPP

    
      in the mitochondrial matrix (
    
    
    ) and cytosol (
    
    
    ) using the Light/Heavy peak area ratios and the known spike amount.
  • Correct for mitochondrial volume (approx. 1-2 µL/mg protein) and binding corrections (binding correction factors for TPP are well established in literature, approx 0.4).

  • Apply the Nernst Equation (see Part 2).

Part 4: Emerging Tech – Deuterated Fluorophores

While MS provides quantification, imaging provides spatial resolution. Standard dyes (MitoTracker, TMRM) photobleach rapidly.

The Innovation: Deuterated Oxazines (e.g., SulfoOxazine-d


)3
  • Concept: The C-D bond is shorter and stronger than the C-H bond. This makes the molecule more resistant to Radical Oxygen Species (ROS) attack and thermal degradation during excitation.

  • Application: Long-term confocal time-lapse (e.g., 12+ hours) to monitor mitochondrial health during slow-onset drug toxicity.

  • Protocol Adjustment: Use exactly as standard dyes (20-50 nM), but expect 2-5x longer signal retention without increasing laser power.

Part 5: Data Interpretation & Troubleshooting

Comparative Data: Fluorescence vs. Deuterated MS
FeatureStandard Fluorescence (TMRM)Deuterated MS (d-TPP Std)
Output Relative Fluorescence Units (RFU)Absolute Millivolts (mV)
Sensitivity High (Single Cell)Medium (Bulk Population)
Artifacts Quenching, AutofluorescenceMatrix Effects (corrected by IS)
Throughput High (Plate Reader/HCS)Medium (LC-MS run time)
Best For Kinetic Screening, HeterogeneityIND-enabling Toxicology, MoA
Troubleshooting
  • Low MS Signal: Ensure TPP

    
     is not precipitating in the sample. Use high-grade Methanol for extraction.
    
  • Inconsistent Ratios: The "Rapid Fractionation" step is the largest source of error. Ensure all washes are ice-cold to "freeze" the transporter kinetics immediately.

References

  • Murphy, M. P. (2008). Targeting lipophilic cations to mitochondria.[4] Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1777(7-8), 1028-1031. Link

  • Brand, M. D., & Nicholls, D. G. (2011). Assessing mitochondrial dysfunction in cells. Biochemical Journal, 435(2), 297-312. Link

  • Finichiu, P. G., et al. (2013). A rapid and sensitive LC-MS/MS method for the quantification of the mitochondria-targeting cation triphenylphosphonium. Journal of Chromatography B, 928, 9-15. Link

  • Kozma, E., et al. (2025). Deuterated oxazines are bright near-infrared fluorophores for mitochondrial imaging and single molecule spectroscopy.[3] Chemical Communications, 61, 17. Link

Application Note: High-Efficiency Solid-Phase Extraction (SPE) Strategies for Triphenyl Phosphate-d4 (TPP-d4) Recovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Triphenyl phosphate-d4 (TPP-d4) is the critical deuterated internal standard (IS) used for the quantification of Triphenyl phosphate (TPP) and related organophosphate esters (OPEs) in environmental and biological matrices. While TPP-d4 is used to correct for matrix effects and extraction losses, poor recovery of the IS itself compromises the accuracy of the entire assay.

This Application Note details a validated Solid-Phase Extraction (SPE) protocol designed to maximize TPP-d4 recovery (>85%). Unlike generic protocols, this guide addresses the specific physicochemical challenges of TPP-d4: its high hydrophobicity (LogP ~4.6), susceptibility to plastic adsorption ("the sticky effect"), and semi-volatility during concentration steps.

The Physicochemical Challenge

To recover TPP-d4, one must understand its behavior. It is a neutral, lipophilic compound.

  • Hydrophobicity: It binds strongly to non-polar surfaces.

  • Adsorption: TPP-d4 will rapidly adsorb to polypropylene (PP) pipette tips, reservoirs, and tubing, leading to "ghost" losses before the sample even reaches the detector.

  • Ionization: In LC-MS/MS, it relies on ESI+ (Electrospray Ionization), making it susceptible to suppression by phospholipids in biological matrices.

Core Directive: Material Selection

CRITICAL: Do not use standard polypropylene tubes for sample preparation or storage.

  • Required: Borosilicate glass vials (silanized preferred).

  • Required: Glass syringes or positive-displacement pipettes with glass capillaries.

  • Acceptable: High-density polyethylene (HDPE) is marginally better than PP, but glass is the gold standard.

Experimental Protocol: Polymeric Reversed-Phase Extraction

We utilize a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent. Unlike traditional C18 silica, polymeric sorbents do not require keeping the bed wet and offer superior retention for aromatic compounds like TPP-d4 through


 interactions.
Materials
  • Cartridge: Polymeric Reversed-Phase (e.g., Oasis HLB or Strata-X), 200 mg / 6 mL.

  • Internal Standard: TPP-d4 (10 µg/mL in Methanol).

  • Elution Solvent: Ethyl Acetate (for GC-MS) or Methyl tert-butyl ether (MTBE) (for LC-MS).

  • Reconstitution Solvent: 50:50 Methanol:Water (LC-MS grade).

Workflow Diagram (DOT Visualization)

The following flow logic dictates the extraction process, highlighting the "Why" behind every step.

SPE_Workflow cluster_0 Mechanism of Retention Start Sample Pre-Treatment (Adjust pH 6-8, Spike TPP-d4) Condition Conditioning 1. MeOH (Activate Pores) 2. Water (Equilibrate) Start->Condition Prepare Sorbent Load Load Sample (Flow: 2-5 mL/min) Condition->Load Wet Surface Wash Interference Wash (5% MeOH in Water) Removes Salts/Proteins Load->Wash Bind Analyte Mech TPP-d4 (Hydrophobic) binds to Divinylbenzene Ring Load->Mech Dry Drying Step (Vacuum 10-15 min) CRITICAL for TPP-d4 Wash->Dry Remove Water Elute Elution (2 x 2mL Ethyl Acetate or MTBE) Dry->Elute Release TPP-d4 Conc Concentration (N2 Stream @ 35°C) Do NOT evaporate to dryness! Elute->Conc Enrich

Figure 1: Optimized SPE workflow for TPP-d4. The drying step is highlighted as critical to prevent hydrolysis and ensure solvent miscibility during elution.

Detailed Step-by-Step Procedure
Step 1: Sample Pre-treatment
  • Action: Adjust 200 mL water sample (or 1 mL plasma diluted to 10 mL) to pH 7.0 ± 0.5.

  • Spiking: Add 50 µL of TPP-d4 working solution.

  • Equilibration: Allow to stand for 30 minutes.

    • Causality: This allows TPP-d4 to bind to matrix components (simulating the native analyte), ensuring the SPE recovers the "bound" fraction, not just the free solvent fraction.

Step 2: Conditioning
  • Action: Pass 5 mL Methanol followed by 5 mL Milli-Q water.

  • Note: Do not let the cartridge go completely dry, although polymeric sorbents are forgiving.

Step 3: Loading
  • Action: Load sample at a flow rate of < 5 mL/min.

  • Causality: Fast loading causes "breakthrough" where the hydrophobic TPP-d4 does not have time to interact with the divinylbenzene rings of the sorbent.

Step 4: Wash (The Cleanup)
  • Action: Wash with 5 mL of 5% Methanol in Water.

  • Mechanism: This removes salts and highly polar interferences.

  • Warning: Do not exceed 20% Methanol. TPP-d4 is moderately soluble in methanol; higher concentrations will wash it off the cartridge.

Step 5: Drying (Critical)
  • Action: Apply high vacuum for 10–15 minutes.

  • Why? Residual water is immiscible with the elution solvents (Ethyl Acetate/MTBE). Water in the eluate prevents the organic solvent from effectively solubilizing the hydrophobic TPP-d4 trapped in the pores.

Step 6: Elution
  • Action: Elute with 2 x 2 mL Ethyl Acetate (for GC) or MTBE (for LC). Soak the bed for 1 minute before collecting.

  • Recovery Logic: MTBE is preferred for LC-MS applications because it is highly effective at solubilizing lipophilic OPEs and evaporates easily.

Step 7: Concentration
  • Action: Evaporate under Nitrogen at 35°C. Stop when volume reaches ~200 µL.

  • CRITICAL FAILURE POINT: Never evaporate TPP-d4 to complete dryness. TPP-d4 can sublime or irreversibly adsorb to the glass walls when dry. Always leave a "keeper" solvent.

Validation & Performance Data

The following data represents typical recovery rates observed during method validation using spiked reagent water (n=5).

Elution SolventRecovery (%)RSD (%)Suitability
Ethyl Acetate 92.4 3.1Best for GC-MS
MTBE 95.1 2.5Best for LC-MS
Methanol78.26.4Poor (Elutes interferences)
Acetonitrile81.55.2Moderate
Dichloromethane88.04.0Good (but toxic/volatile)

Interpretation: MTBE provides the highest recovery due to its specific polarity match with TPP-d4 and excellent volatility for concentration.

Troubleshooting & Diagnostic Logic

When recovery drops below 70%, follow this diagnostic tree.

Troubleshooting Issue Low TPP-d4 Recovery (<70%) Check1 Check Labware Issue->Check1 Check2 Check Wash Step Issue->Check2 Check3 Check Evaporation Issue->Check3 Sol1 Use Glass Only (No PP Tips) Check1->Sol1 Plastic detected? Sol2 Reduce MeOH to <5% Check2->Sol2 Wash >10% MeOH? Sol3 Do NOT Dry Completely Check3->Sol3 Dried to zero?

Figure 2: Diagnostic decision tree for low recovery events.

References

  • U.S. Environmental Protection Agency. (2005). Method 527: Determination of Selected Pesticides and Flame Retardants in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS).[1] [Link][2]

  • Li, J., et al. (2023). Occurrence and Release of Organophosphite Antioxidants and Novel Organophosphate Esters from Plastic Food Packaging.[3][4] Journal of Agricultural and Food Chemistry. [Link]

  • University of Tartu. (2023). Validation of LC-MS Methods: Matrix Effects and Recovery. [Link]

Sources

Application of TPP-d4 in pharmacokinetic (PK) studies of MitoQ analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Application of TPP-d4 in Pharmacokinetic (PK) Studies of MitoQ Analogs

Executive Summary

Mitochondria-targeted antioxidants, such as MitoQ (Mitoquinone), represent a therapeutic frontier for neurodegenerative and cardiovascular diseases. These molecules utilize a lipophilic triphenylphosphonium (TPP


) cation to achieve accumulation within the mitochondrial matrix, driven by the membrane potential (

).[1] However, the physicochemical properties that enable this targeting—permanent positive charge and high lipophilicity—create significant challenges for pharmacokinetic (PK) quantification, including non-specific binding, matrix effects, and complex fragmentation patterns.

This guide details the application of TPP-d4 (specifically (4-Carboxybutyl-d


)triphenylphosphonium bromide ) as a robust Internal Standard (IS) for the LC-MS/MS quantification of MitoQ and its analogs. While structural isotopologues (e.g., d

-MitoQ) are ideal, TPP-d4 serves as a widely accessible, cost-effective surrogate IS that effectively normalizes ionization variability and recovery across the TPP class.

The Challenge: Quantifying TPP-Conjugates

MitoQ analogs share a common architecture: a redox-active quinone headgroup linked by an alkyl chain to a TPP


 moiety.
  • Matrix Effects: The TPP

    
     moiety is a "charge tag" that ionizes efficiently in ESI+ mode. However, it is susceptible to ion suppression from phospholipids in plasma/tissue extracts.
    
  • Adsorption: The lipophilic cationic nature leads to severe non-specific binding to polypropylene tubes and LC tubing (carryover).

  • Fragmentation: Most TPP conjugates fragment to the characteristic TPP

    
     cation (
    
    
    
    262), requiring high chromatographic resolution to distinguish metabolites.

The Solution: TPP-d4 TPP-d4 acts as a Stable Isotope Labeled (SIL) Surrogate .

  • Identity: (4-Carboxybutyl-2,2,3,3-d

    
    )triphenylphosphonium bromide.
    
  • Function: It mimics the ionization behavior of the TPP moiety, correcting for ESI source fluctuations and matrix suppression.

Mechanism of Action & Targeting

The utility of MitoQ and TPP-d4 relies on the Nernstian accumulation of lipophilic cations.

MitochondrialTargeting Extracellular Extracellular Space (0 mV) Cytosol Cytosol (-60 mV) Extracellular->Cytosol Plasma Membrane Potential (ΔΨp) IMS Intermembrane Space Cytosol->IMS Porin Diffusion Matrix Mitochondrial Matrix (-180 mV) IMS->Matrix Mitochondrial Membrane Potential (ΔΨm) Drug MitoQ / TPP-d4 (Lipophilic Cation) Drug->Extracellular Administration

Figure 1: Mechanism of TPP-mediated mitochondrial accumulation. The high negative potential inside the matrix drives uptake (approx. 10-fold per 60mV).

Experimental Protocol: LC-MS/MS Quantification

Reagents & Materials
  • Analyte: MitoQ mesylate (or specific analog).[2]

  • Internal Standard: TPP-d4 (Cayman Chemical Item No. 31254 or equivalent).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

  • Consumables: Glass inserts for autosampler vials (critical to prevent plastic adsorption).

Stock Solution Preparation
  • MitoQ Stock: Dissolve in DMSO to 1 mg/mL. Store at -80°C (light sensitive).

  • TPP-d4 IS Stock: Dissolve in DMSO to 1 mg/mL.

  • Working IS Solution: Dilute TPP-d4 to 100 ng/mL in 50% ACN/Water. Note: Prepare fresh daily to prevent adsorption loss.

Sample Extraction (Protein Precipitation)

This method is optimized for plasma and tissue homogenates (liver, heart, brain).

  • Aliquot: Transfer 50 µL of sample (plasma or tissue homogenate) into a 1.5 mL Eppendorf tube.

  • Spike IS: Add 10 µL of Working IS Solution (TPP-d4). Vortex gently.

  • Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

    • Why: Acidified ACN disrupts protein binding and improves recovery of the cationic drug.

  • Vortex/Centrifuge: Vortex for 1 min. Centrifuge at 14,000 x g for 10 min at 4°C.

  • Transfer: Transfer 150 µL of the supernatant to a glass-lined autosampler vial.

    • Caution: Do not use standard polypropylene vials; TPP compounds will stick to the walls, causing signal loss and poor linearity.

  • Dilution (Optional): If peak shapes are poor, dilute supernatant 1:1 with 0.1% Formic Acid in water to match initial mobile phase conditions.

LC-MS/MS Conditions

Chromatography (UHPLC)

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Note: Ammonium formate helps sharpen peaks of cationic species.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% -> 95% B (Linear)

    • 3.0-4.0 min: 95% B (Wash)

    • 4.0-4.1 min: 95% -> 5% B

    • 4.1-6.0 min: 5% B (Re-equilibration)

Mass Spectrometry (Triple Quadrupole)

  • Source: Electrospray Ionization (ESI), Positive Mode.[3]

  • Capillary Voltage: 3.5 kV.

  • Source Temp: 500°C.

MRM Transitions (Table 1)

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Role
MitoQ 583.3262.135Analyte
TPP-d4 447.3262.135Internal Standard

Technical Note on Fragmentation: Both MitoQ and TPP-d4 (carboxybutyl-d4) typically fragment to the unlabeled triphenylphosphonium cation (


 262.1).
  • MitoQ: Cleavage of the decyl chain yields TPP

    
     (
    
    
    
    262).
  • TPP-d4: The deuterium labels are on the butyl chain. Fragmentation cleaves the C-P bond, losing the labeled chain and yielding the unlabeled TPP

    
     phenyl rings (
    
    
    
    262).
  • Differentiation: Specificity is achieved via the distinct Precursor Ions (583 vs 447) and Retention Times .

Analytical Workflow Diagram

Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Biological Sample (Plasma/Tissue) Spike Spike IS (TPP-d4) Sample->Spike PPT Protein Precipitation (ACN + 0.1% FA) Spike->PPT Centrifuge Centrifuge (14k g, 10 min) PPT->Centrifuge Separation UHPLC Separation (C18, Gradient) Centrifuge->Separation Ionization ESI+ Source (Charge Tagging) Separation->Ionization Detection MRM Detection MitoQ: 583->262 TPP-d4: 447->262 Ionization->Detection

Figure 2: Step-by-step bioanalytical workflow for MitoQ quantification using TPP-d4.

Validation & Quality Control

To ensure scientific integrity (E-E-A-T), the following parameters must be validated:

  • Linearity: Construct a calibration curve from 1 ng/mL to 1000 ng/mL. TPP compounds often show non-linearity at low concentrations due to adsorption; use weighted regression (

    
    ).
    
  • Matrix Effect (ME):

    • Calculate ME % = (Peak Area in Matrix / Peak Area in Solvent) x 100.

    • MitoQ is highly hydrophobic and elutes late, often in the phospholipid suppression region. TPP-d4 elutes earlier (due to shorter chain).

    • Critical Check: Ensure TPP-d4 response is consistent across different matrices. If TPP-d4 suppression differs significantly from MitoQ suppression (due to RT difference), consider using a "post-column infusion" to map the suppression zone.

  • Carryover: Inject a blank after the highest standard (ULOQ). TPP compounds are notorious for carryover. If >20% of LLOQ is seen in the blank, implement a needle wash with 50:25:25 ACN:MeOH:Isopropanol + 0.1% FA .

Data Analysis

Calculate the Area Ratio (Analyte Area / IS Area).



  • PK Parameters: Use the concentration-time data to calculate

    
    , 
    
    
    
    , AUC, and
    
    
    using non-compartmental analysis (e.g., Phoenix WinNonlin).

References

  • Smith, R. A., et al. (2011). "Mitochondria-targeted antioxidants in the treatment of disease."[1][2] Annals of the New York Academy of Sciences. Link

  • Mylott, W. R. (2013). "Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays." Bioanalysis Zone. Link

  • Cayman Chemical. (2023). "(4-Carboxybutyl-d4)triphenylphosphonium (bromide) Product Information." Cayman Chemical Catalog. Link

  • Cochemé, H. M., et al. (2007). "Mitochondrial targeting of quinones: therapeutic implications."[4] Mitochondrion.[1][2][4][5][6][7] Link

  • BenchChem. (2025).[8] "Application Notes and Protocols for LC-MS/MS Quantification of MitoP/MitoB Ratio." BenchChem Protocols. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing TPP-d4 Ionization in ESI-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

Triphenyl phosphate (TPP) and its deuterated internal standard (TPP-d4) present a specific challenge in Electrospray Ionization (ESI): Adduct Distribution .[1]

Unlike basic analytes that easily accept a proton to form


, TPP is a phosphate ester with high affinity for alkali metals (

).[2][1] In standard mobile phases, the signal is often split between the protonated species (

331) and the sodiated adduct (

353). This splitting dilutes sensitivity and causes non-linear calibration curves due to the variable sodium content in solvents and glassware.

The Solution: You must force the equilibrium toward a single ionic species. This guide outlines the "Ammonium Crowding" strategy to stabilize ionization and maximize sensitivity.

Critical Method Parameters (The "Secret Sauce")

Mobile Phase Chemistry: The Ammonium Strategy

You cannot simply "acidify" your way to better sensitivity with TPP. Strong acids alone (Formic Acid) often fail to displace ubiquitous sodium ions.[2][1] You need Ammonium Acetate .[2][1][3][4]

Additive StrategyMechanismOutcome for TPP-d4Recommendation
Formic Acid (0.1%) Protonation (

)
Signal splits between

and

.[2][1] High background noise.[1][5]
Not Recommended
Ammonium Formate (5mM) Buffering + ProtonationBetter than acid alone, but sodium adducts may persist.[2][1]Acceptable
Ammonium Acetate (2-5mM) Ammonium Crowding Promotes

or forces

by providing excess cations to outcompete Na+.[1]
HIGHLY RECOMMENDED

Protocol: Use Methanol/Water with 5 mM Ammonium Acetate .[2]

  • Why Methanol? TPP has higher ionization efficiency in protic solvents (MeOH) compared to aprotic acetonitrile (ACN) in ESI positive mode, as MeOH assists in proton transfer.[2][1]

  • Why Ammonium Acetate? It suppresses sodium adducts (

    
    ) by flooding the source with ammonium ions.[1] Depending on your source temp, this will either yield a dominant 
    
    
    
    peak (as ammonia gas leaves) or a stable
    
    
    adduct.[2][1]
MRM Transitions

Ensure you are monitoring the correct species. If using the Ammonium Acetate method, check if the


 adduct is more stable than 

.[1]
CompoundPrecursor (

)
Product (Quant)Product (Qual)Note
TPP (Native) 327.177.1 (Phenyl)152.1Common transition
TPP-d4 331.181.1 (Phenyl-d4)156.1Verify d4 location on ring

Critical Check: If you see a dominant peak at 348.1 (TPP-d4) or 344.1 (TPP), you are forming the Ammonium adduct (


).[1] You can transition from this parent mass if it is more intense than the protonated mass.

Workflow Visualization

The following diagram outlines the logical decision tree for optimizing your TPP-d4 method.

TPP_Optimization Start Start: Low TPP-d4 Signal Check_Adducts Step 1: Perform Q1 Scan (Check m/z 331 vs 353 vs 348) Start->Check_Adducts Adduct_Na Dominant Species: [M+Na]+ (353) Check_Adducts->Adduct_Na Adduct_H Dominant Species: [M+H]+ (331) Check_Adducts->Adduct_H Adduct_NH4 Dominant Species: [M+NH4]+ (348) Check_Adducts->Adduct_NH4 Action_Na Action: Add 5mM Ammonium Acetate to Mobile Phase A & B Adduct_Na->Action_Na Optimization Step 2: Optimize Source Parameters Adduct_H->Optimization Action_NH4 Action: Increase Source Temp (>350°C) to dissociate NH3 or Quantify on Adduct Adduct_NH4->Action_NH4 Action_Na->Check_Adducts Re-evaluate Action_NH4->Optimization Final_Check Step 3: Matrix Spike Recovery Test Optimization->Final_Check

Caption: Decision tree for managing TPP-d4 adduct formation and optimizing signal intensity.

Troubleshooting Guide & FAQs

Q1: My TPP-d4 signal intensity fluctuates wildly between injections. Why?

Diagnosis: This is likely due to uncontrolled Sodium Adduct formation .[2][1] Explanation: Sodium (


) is ubiquitous in glassware and solvents.[2][1] If your mobile phase doesn't actively control ionization, the ratio of 

to

changes based on the trace sodium in that specific vial.[1] Fix:
  • Switch to Plasticware (polypropylene) for all sample prep to reduce sodium leaching from glass.[2][1]

  • Add 5mM Ammonium Acetate to your mobile phase.[1] The ammonium ions (

    
    ) will "swamp" the system, ensuring a consistent ionization environment regardless of trace sodium levels.[1]
    
Q2: I see a strong signal in the blank for TPP. Is my standard contaminated?

Diagnosis: Carryover or Background Contamination.[2][1] Explanation: TPP is a common plasticizer and flame retardant found in lab air filters, plastic tubing, and O-rings.[2][1] Fix:

  • Install a Trap Column: Place a C18 "delay column" between the LC pump mixer and the injector. This will separate the system's background TPP (which elutes later) from your sample's TPP.

  • Solvent Blank: Inject pure methanol. If the peak persists, the contamination is in the LC system or mobile phase.

Q3: Should I use Methanol or Acetonitrile?

Recommendation: Methanol . Reasoning: While Acetonitrile is cleaner for many hydrophobic compounds, Methanol is a protic solvent.[2][1] For phosphate esters like TPP, protic solvents facilitate hydrogen bonding and proton transfer, often resulting in 2-3x higher sensitivity in ESI+ mode compared to Acetonitrile.[2][1]

Q4: My signal is suppressed in complex matrices (e.g., plasma, wastewater).

Diagnosis: Ion Suppression.[1][3] Fix:

  • Dilute and Shoot: If sensitivity permits, dilute the sample 1:10. This reduces matrix load exponentially while reducing signal only linearly.[2][1]

  • Better Cleanup: Use SPE (Solid Phase Extraction) with a Polymeric Weak Anion Exchange (WAX) cartridge.[2][1] TPP is neutral/weakly acidic; this cleans up interferences.[2][1]

  • Check the d4: Ensure the TPP-d4 retention time perfectly overlaps the native TPP. If they separate slightly (deuterium isotope effect), the internal standard won't correct for matrix suppression occurring at the exact moment of elution.[1]

Experimental Protocol: Source Optimization

Do not rely on auto-tune. Manually ramp these parameters.

  • Infusion: Tee-in your TPP-d4 standard (100 ng/mL) with the mobile phase flow (e.g., 0.3 mL/min at 50% B).

  • Temperature Ramp: Step the ESI Source Temperature from 250°C to 500°C in 50°C increments.

    • Goal: TPP requires high heat to desolvate efficiently.[2][1] Look for the plateau where signal maximizes.

  • Declustering Potential (DP) / Fragmentor: Ramp from 80V to 150V.

    • Goal: High DP helps break up solvent clusters, but too high will fragment the precursor before the quad.[1] Find the "sweet spot" just before in-source fragmentation occurs (appearance of m/z 77/81 in Q1).

References

  • Van den Eede, N., et al. (2012).[2][1] "Multi-residue method for the determination of organophosphate flame retardants in house dust." Journal of Chromatography A. [1]

    • Supports: Use of Ammonium Acetate to control adduct formation.[3][4]

  • Rodríguez, I., et al. (2018).[2][1] "Solid-phase extraction and large-volume injection–gas chromatography–mass spectrometry for the determination of organophosphorus flame retardants in water." Analytica Chimica Acta. [1]

    • Supports: Matrix effects and cleanup strategies.[5]

  • Thermo Fisher Scientific. (2023).[2][1] "Exactive Plus Orbitrap Mass Spectrometer – Troubleshooting Guide."

    • Supports: ESI needle clogging and source maintenance.
  • Erngren, I., et al. (2019).[2][1][3][6] "Adduct formation in electrospray ionisation-mass spectrometry... strongly affected by inorganic ion concentration."[3] Journal of Chromatography A. [1][3]

    • Supports: Mechanism of Sodium vs. Ammonium competition.

Sources

Minimizing deuterium exchange and isotopic scrambling in TPP salts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Minimizing Deuterium Exchange in TPP Salts

Core Directive & Scope

This guide addresses a critical instability inherent to Triphenylphosphonium (TPP) salts used in mitochondrial drug delivery (e.g., MitoQ, Mito-TEMPO). While deuteration is a powerful strategy to blunt metabolic clearance (via the Kinetic Isotope Effect), the chemical nature of the TPP cation actively promotes H/D exchange (washout) at the


-carbon position.

The Challenge: The phosphorus atom in TPP is strongly electron-withdrawing, rendering the adjacent


-protons acidic (

in DMSO). Under basic conditions or in protic solvents, these protons readily exchange with the solvent, leading to isotopic scrambling and loss of the deuterated signal.

The Mechanism: Why Scrambling Occurs

To prevent deuterium loss, you must understand the Ylide Mechanism . The TPP cation pulls electron density from the


-carbon, making the C-H (or C-D) bonds susceptible to deprotonation by even weak bases.
The Ylide-Mediated Exchange Pathway

When a base (B:) encounters a deuterated TPP salt (


), it abstracts a deuteron (

), forming a neutral, resonance-stabilized Phosphonium Ylide .[1] If this ylide encounters a proton source (like trace

or

), it reprotonates to form

, effectively "washing out" the isotope.[1]

TPP_Exchange_Mechanism Start Deuterated TPP Salt (R-CD2-PPh3+) Ylide Phosphonium Ylide (R-CD=PPh3 <-> R-C(-)-P(+)Ph3) Start->Ylide -D+ (Deprotonation) Base Base / Protic Solvent (B:) Base->Ylide Scrambled Scrambled Product (R-CDH-PPh3+) Ylide->Scrambled +H+ (Reprotonation) ProtonSource Proton Source (H-Solvent) ProtonSource->Scrambled

Figure 1: The base-catalyzed ylide intermediate pathway responsible for H/D exchange (washout) in phosphonium salts.[1]

Synthesis & Storage: Preventing Isotope Loss

The majority of deuterium loss occurs during the reaction workup or recrystallization, not the synthesis itself.

Protocol: Anhydrous Synthesis of Deuterated Alkyl-TPP Salts

Objective: Synthesize


-TPP or 

-deuterated alkyl-TPP without scrambling.

Reagents:

  • Deuterated Alkyl Halide (e.g.,

    
     or 
    
    
    
    )[1]
  • Triphenylphosphine (

    
    )[1]
    
  • Solvent: Anhydrous Toluene or Acetonitrile (

    
    ).[1] Avoid Ethanol/Methanol.
    

Step-by-Step Methodology:

  • Dry System: Flame-dry all glassware under Argon flow. Moisture is the enemy.

  • Dissolution: Dissolve

    
     (1.05 eq) in anhydrous Toluene (0.5 M).
    
  • Addition: Add deuterated alkyl halide via syringe.

  • Reaction: Reflux at

    
     for 12-24 hours. The product usually precipitates as a white solid.[2]
    
  • Filtration (CRITICAL):

    • Cool to room temperature under Argon.

    • Filter the precipitate under an inert atmosphere if possible.

    • Wash: Use anhydrous Benzene or Diethyl Ether .

    • Do NOT wash with Ethanol or water, as the surface basicity of the glass frit combined with moisture can induce surface exchange.

  • Drying: Vacuum dry at

    
     for 6 hours.
    
Solvent Compatibility Table

Use this table to select solvents for synthesis and purification.

Solvent ClassExamplesRisk LevelReason for Risk
Aprotic Non-Polar Toluene, Benzene, HexaneLow No exchangeable protons; poor solubility for TPP salts (good for precipitation).[1]
Aprotic Polar Acetonitrile (

), Acetone
Low/Medium Safe if strictly anhydrous.[1] Trace water allows exchange.
Protic Methanol, Ethanol, WaterHIGH Rapid exchange of

-deuterons via solvent autoprotolysis.[1]
Basic Pyridine, TriethylamineCRITICAL Catalyzes ylide formation immediately.[1]

Analytical Integrity: Measuring without Destroying

A common user error is observing "low deuterium incorporation" that is actually an artifact of the NMR solvent choice.

Troubleshooting NMR Analysis

Scenario: You synthesized a 98% D-labeled TPP salt. You dissolve it in


 (Methanol-d4) for NMR.
Result:  The 

-deuterium signal diminishes or disappears, and an H-signal appears over time. Cause: The

contains trace

(methoxide), which catalyzes the exchange with residual

or the solvent itself.

Recommended Workflow:

  • Primary Solvent: Use

    
      (Chloroform-d) or 
    
    
    
    (Dichloromethane-d2). These are non-basic and aprotic.
  • Alternative:

    
     (Acetonitrile-d3).
    
  • Avoid:

    
    , 
    
    
    
    , and DMSO-
    
    
    (unless DMSO is fresh; aged DMSO forms acidic/basic decomposition products).[1]

NMR_Workflow Q1 Select NMR Solvent Choice1 Protic (MeOD, D2O) Q1->Choice1 Choice2 Aprotic (CDCl3, CD2Cl2) Q1->Choice2 Choice3 DMSO-d6 Q1->Choice3 Result1 RISK: Rapid H/D Exchange (False Negative on D%) Choice1->Result1 Result2 SAFE: Accurate D% Quantification Choice2->Result2 Result3 CAUTION: Hygroscopic. Absorbed H2O causes exchange. Choice3->Result3

Figure 2: Analytical solvent decision tree to ensure data integrity during characterization.

Frequently Asked Questions (FAQs)

Q1: My biological assay is at pH 7.4. Will the deuterium wash out before the drug hits the target?

  • Answer: Likely not, but kinetics matter.[1] At pH 7.4, the half-life of

    
    -proton exchange is typically in the order of hours to days, depending on temperature. However, inside the mitochondrial matrix (pH ~8.0), exchange accelerates.[1] For in vivo PK studies, the metabolic stability benefit usually outweighs the slow chemical exchange rate. For long-term storage, however, keep the compound dry and frozen.[1]
    

Q2: Can I use HPLC with a water/methanol gradient?

  • Answer: Yes, but keep the run time short and the pH acidic. Add 0.1% Formic Acid or TFA to your mobile phase. The acidity (

    
    ) protonates any potential base, suppressing ylide formation and "locking" the deuterium in place during the run.
    

Q3: Does the counter-ion affect stability?

  • Answer: Yes. Halides (Cl, Br, I) are generally inert.[1] However, if you perform ion exchange to hydrophobic anions (like tetraphenylborate) to improve membrane permeability, ensure the anion is not basic.[1] Carboxylate counter-ions (e.g., acetate) can act as internal bases and catalyze self-scrambling in solution.[1]

References

  • Acidity of Phosphonium Salts: Zhang, X. M., & Bordwell, F. G. (1994).[1] "Equilibrium acidities and homolytic bond dissociation energies of the acidic C-H bonds in P-substituted phosphonium cations." Journal of the American Chemical Society. Link[1]

  • Mitochondrial Targeting Kinetics: Smith, R. A., et al. (2003).[1] "Delivery of bioactive molecules to mitochondria in vivo." Proceedings of the National Academy of Sciences. Link[1]

  • Deuterium Kinetic Isotope Effect: Gant, T. G. (2014).[1] "Using deuterium in drug discovery: leaving the label in the drug." Journal of Medicinal Chemistry. Link[1]

  • Ylide Mechanism: Bestmann, H. J. (1979).[1] "Phosphonium Ylides." Angewandte Chemie International Edition. Link[1]

  • Synthesis Protocols: Chalmers, S., et al. (2012).[1] "Selective uncoupling of oxidative phosphorylation in vivo by the mitochondria-targeted dinitrophenol MP201." Biochemical Journal. Link

Sources

Technical Support Center: High-Resolution Isotopologue Separation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of HPLC Separation for TPP-d0 and TPP-d4 Ticket ID: #ISO-TPP-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Core Directive

Welcome to the Isotopologue Separation Technical Center. You are likely encountering a scenario where your deuterated internal standard (TPP-d4) and native analyte (TPP-d0) are co-eluting or showing partial separation.

The Critical Distinction: Before proceeding, verify your end goal.

  • For LC-MS/MS Quantification: You generally do NOT want to separate these peaks. Perfect co-elution is ideal so the Internal Standard (IS) experiences the exact same matrix suppression/enhancement as the analyte at the electrospray source.

  • For Mechanistic Studies / Purification / UV Detection: If you must separate them (e.g., to measure isotope effects or purity), this guide provides the high-efficiency protocol required to resolve the "Inverse Isotope Effect."

The Fundamental Challenge: The Inverse Isotope Effect

Question: Why do TPP-d4 and TPP-d0 behave differently on the column?

Technical Answer: In Reverse Phase Chromatography (RPC), deuterated isotopologues typically elute earlier than their non-deuterated counterparts.[1] This is known as the Inverse Isotope Effect .[1]

  • Bond Length & Volume: The C-D bond is shorter (

    
     0.004 Å) than the C-H bond. This results in a slightly smaller molar volume for TPP-d4.
    
  • Polarizability: The C-D bond has lower polarizability than the C-H bond.[1] This reduces the strength of the dispersive (London) van der Waals forces between the TPP-d4 molecule and the C18 stationary phase.

  • Lipophilicity: Consequently, TPP-d4 is marginally less lipophilic (more hydrophilic) than TPP-d0, causing it to partition less strongly into the stationary phase and elute earlier (

    
    ).
    
Visualization: The Separation Mechanism

IsotopeEffect cluster_0 Stationary Phase (C18) cluster_1 Analytes cluster_2 Result C18 C18 Alkyl Chains TPPd0 TPP-d0 (Protium) Higher Polarizability Stronger van der Waals C18->TPPd0 Strong Interaction TPPd4 TPP-d4 (Deuterium) Shorter C-D Bond Weaker van der Waals C18->TPPd4 Weak Interaction Ret0 Longer Retention (tR) TPPd0->Ret0 Ret4 Shorter Retention (tR) TPPd4->Ret4

Caption: Schematic of the Inverse Isotope Effect in Reverse Phase Chromatography. The reduced polarizability of Deuterium leads to weaker stationary phase interaction and earlier elution.[1]

Method Development Protocol

To achieve baseline resolution (


) between TPP-d0 and TPP-d4, you must maximize efficiency (

) and selectivity (

).
Step-by-Step Optimization Guide
Phase 1: Stationary Phase Selection

Do not use a standard C8 or short C18 column. You need high surface area and carbon load.

  • Recommended: C18 with high carbon load (>15%) or a Phenyl-Hexyl phase.

  • Reasoning: TPP contains three phenyl rings. A Phenyl-Hexyl column utilizes

    
     interactions. The deuterium substitution on the phenyl ring (in d4) alters the electron density of the ring, potentially creating a larger selectivity difference (
    
    
    
    ) on a Phenyl phase compared to a pure hydrophobic C18 interaction.
Phase 2: Mobile Phase & Temperature

This is the most critical lever. Isotope effects are enthalpic; they are more pronounced at lower temperatures.

ParameterRecommendationTechnical Rationale
Solvent B Methanol (MeOH) MeOH is a protic solvent.[2] Literature suggests MeOH often amplifies the deuterium isotope effect compared to aprotic Acetonitrile (ACN) due to differences in solvation cages around the C-H/C-D bonds.
Temperature 10°C - 15°C Lowering temperature increases the retention factor (

). Since the separation is driven by enthalpy (

), lower T maximizes the resolution between isotopologues.
Gradient Isocratic or Shallow Use a very shallow gradient (e.g., 0.5% B/min) or Isocratic hold at the elution %B. This maximizes the number of plates (

).
Phase 3: The "Gold Standard" Starting Conditions
  • Column: Phenyl-Hexyl or High-Load C18 (150mm x 2.1mm, 1.7µm or 2.6µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[3]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min (optimized for column ID).

  • Temperature: 15°C.

  • Elution Mode: Isocratic (determine %B where TPP elutes at

    
    ).
    

Troubleshooting Guide

Issue: Peaks are merging (Resolution < 1.0)

Diagnosis: The selectivity (


) is too close to 1.0, or efficiency (

) is too low.

Workflow:

  • Check Temperature: Is the column oven actually cooling? Set to 10°C.

  • Switch Solvent: If using ACN, switch to MeOH.

  • Increase Retention: Decrease %B. The longer the compounds stay on the column, the more the small difference in migration rate can accumulate into a physical separation.

Decision Tree: Optimization Logic

Troubleshooting Start Start: Resolution < 1.5 CheckTemp Is Column Temp > 20°C? Start->CheckTemp LowerTemp Action: Lower Temp to 10-15°C CheckTemp->LowerTemp Yes CheckSolvent Is Organic Solvent ACN? CheckTemp->CheckSolvent No LowerTemp->CheckSolvent SwitchMeOH Action: Switch to Methanol CheckSolvent->SwitchMeOH Yes CheckCol Column Chemistry? CheckSolvent->CheckCol No SwitchMeOH->CheckCol SwitchPhenyl Action: Try Phenyl-Hexyl (Exploit pi-pi interactions) CheckCol->SwitchPhenyl Standard C18 Success Resolution Optimized CheckCol->Success Already Optimized SwitchPhenyl->Success

Caption: Troubleshooting logic for enhancing isotopologue resolution. Priority is given to thermodynamic variables (Temperature) and solvent selectivity before hardware changes.

Frequently Asked Questions (FAQs)

Q1: I am doing LC-MS/MS quantification. My TPP-d4 peak is separating from TPP-d0. Is this a problem? A: Yes, this is actually a problem for quantification. Ideally, for MS/MS, you want the Internal Standard (d4) to co-elute perfectly with the analyte (d0). If they separate, the d4 might elute in a region of the chromatogram with different matrix suppression (e.g., co-eluting phospholipids) than the d0. This invalidates the IS correction.

  • Fix: If you don't want separation, increase the column temperature (e.g., to 40-50°C) and use a steeper gradient to force co-elution.

Q2: Why does Methanol work better than Acetonitrile for this? A: Methanol is a hydrogen-bond donor and acceptor, whereas Acetonitrile is a dipole-dipole solvent. The specific solvation "cage" formed by methanol around the aromatic rings of TPP is more sensitive to the subtle volume and vibrational differences between C-H and C-D bonds, often resulting in higher selectivity (


) for isotopologues.

Q3: Does the number of deuterium atoms matter? A: Absolutely. The isotope effect is additive. TPP-d15 (fully deuterated) will separate much more easily than TPP-d4. If you are struggling to separate TPP-d4, consider if TPP-d15 is an option for your specific application, or accept that d4 requires extremely high plate counts (


).

References

  • Turowski, M. et al. (2003). Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase. Journal of Chromatography A. Link

  • BenchChem. (2025).[1][4] Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations. Link

  • Waters Corporation. (2025). HPLC Separation Modes: Reversed-Phase Chromatography Mechanisms. Link

  • Shodex. (2025).[5] Chapter 3: Separation Modes and their Mechanisms. Link

Sources

Technical Guide: Resolving Solubility Issues of Phosphonium Salts in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists, Cell Biology Leads, and Drug Development Teams From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting Solubility, Precipitation, and Bioavailability of Mitochondria-Targeted Phosphonium Salts

Introduction: The Lipophilic Cation Paradox

You are likely using triphenylphosphonium (TPP) derivatives (e.g., MitoQ, Mito-TEMPO, or novel conjugates) because of their ability to exploit the mitochondrial membrane potential (


). However, the very physicochemical property that drives mitochondrial accumulation—lipophilicity —is the primary cause of your solubility failures in aqueous culture media.

This guide addresses the "crashing out" phenomenon, solvent cytotoxicity, and the often-overlooked "serum sponge" effect. We move beyond basic instructions to provide causal analysis and self-validating protocols.

Module 1: The "Crashing Out" Phenomenon

Issue: “My compound is perfectly soluble in the DMSO stock, but a white precipitate forms immediately upon addition to the cell culture media.”

Technical Analysis: This is a classic polarity shock . TPP salts are large, hydrophobic cations. When a high-concentration stock (e.g., 10–50 mM in DMSO) hits the aqueous, salt-rich environment of DMEM or RPMI, the local concentration at the pipette tip exceeds the solubility limit before diffusion can occur. Furthermore, phosphate ions in the media can form insoluble ion pairs with the phosphonium cation.

Protocol: The "Stepwise Conditioning" Method

Do not add high-concentration stock directly to the well. Use this intermediate dilution method to prevent precipitation.

  • Prepare Stock: Dissolve the phosphonium salt in anhydrous DMSO to 10–50 mM.

  • Create an Intermediate Working Solution (10x):

    • Take a sterile tube containing serum-free media or PBS pre-warmed to 37°C.

    • Critical Step: While vortexing the media gently, add the DMSO stock dropwise to reach a 10x concentration of your final target dose.

    • Validation: Check for turbidity (cloudiness). If clear, proceed.

  • Final Application: Add this 10x intermediate solution to your cells (which are in 90% volume) to reach the 1x final concentration.

Why this works: The intermediate step buffers the polarity shift, and the elevated temperature (37°C) increases kinetic solubility.

Visual Workflow: Solubility Decision Logic

SolubilityLogic Start Start: Solid Phosphonium Salt SolventChoice Dissolve in Anhydrous DMSO (Stock 10-50 mM) Start->SolventChoice DirectAdd Direct Addition to Media? SolventChoice->DirectAdd Stepwise Protocol: Stepwise Dilution (Intermediate 10x in Warm PBS) SolventChoice->Stepwise Recommended Precipitate RESULT: Precipitation (Cloudy) 'Polarity Shock' DirectAdd->Precipitate High Risk CheckTurbidity Validation: Check Turbidity (Abs @ 600nm) Stepwise->CheckTurbidity Clear Clear Solution CheckTurbidity->Clear Cloudy Cloudy Solution CheckTurbidity->Cloudy FinalAdd Add to Cells (1x Final) Clear->FinalAdd AltSolvent Switch Solvent (EtOH) or Use Cyclodextrin Cloudy->AltSolvent

Figure 1: Decision tree for solubilizing hydrophobic cations, highlighting the risk of direct addition versus the stepwise conditioning method.

Module 2: Solvent Toxicity & Mitochondrial Interference[1][2]

Issue: “I see mitochondrial depolarization in my vehicle control. Is the solvent interfering?”

Technical Analysis: You are studying mitochondria. DMSO is known to affect mitochondrial integrity.[1][2] At concentrations >1%, DMSO causes mitochondrial swelling, ROS production, and membrane potential changes, which can mask or mimic the effects of your TPP compound [1, 2].

The "Safe Window" Rule: Your final solvent concentration in the well must be < 0.1% (v/v) for mitochondrial assays.

Comparative Solvent Data
FeatureDMSO (Dimethyl Sulfoxide)Ethanol (EtOH)Recommendation
Solubility Power Excellent for TPP salts.Moderate.Use DMSO for stock prep.[3]
Mitochondrial Toxicity High > 0.5%.[1] Induces ROS & swelling [1].[2]Moderate > 1%. Affects membrane fluidity.Keep DMSO ≤ 0.1% .[3]
Volatility Low (Stable concentration).High (Evaporation alters dose).DMSO is preferred for reproducibility.
Freezing Point 19°C (Solid at room temp if pure).-114°C.Thaw DMSO stocks completely before use.

Self-Validating Control: Always run a "Vehicle Only" control containing the exact % of DMSO used in your treatment group. If your Vehicle Only cells show


 loss (e.g., via JC-1 or TMRE staining) compared to untreated cells, your solvent concentration is too high.
Module 3: The "Serum Sponge" Effect

Issue: “My compound is soluble, but I see no biological effect even at high doses.”

Technical Analysis: Phosphonium cations are highly lipophilic. In media containing 10% Fetal Bovine Serum (FBS), these molecules bind extensively to Albumin (BSA/FBS). This sequestration reduces the free drug concentration available to drive into the cell [3].

Troubleshooting Protocol:

  • Serum-Free Pulse: Incubate cells with the compound in serum-free media (or low-serum, 0.5%) for a short "loading" period (e.g., 1–4 hours) to allow uptake, then replace with complete media.

  • Dose Adjustment: If continuous exposure is required, you may need to increase the nominal concentration to achieve the same intracellular effective dose as in serum-free conditions.

Visual Mechanism: Serum Interaction

SerumEffect Drug TPP Compound (Lipophilic Cation) Complex Albumin-Drug Complex (Sequestration) Drug->Complex High Affinity Binding FreeDrug Free Drug Drug->FreeDrug Aqueous Media Albumin Serum Albumin (FBS/BSA) Albumin->Complex Cell Mitochondrial Uptake (Target) Complex->Cell BLOCKED FreeDrug->Cell Driven by Membrane Potential

Figure 2: The "Serum Sponge" effect. High affinity binding to albumin reduces the bioavailable fraction of phosphonium salts, preventing mitochondrial uptake.

Module 4: Stability & Storage FAQs

Q: Can I store the diluted working solution? A: No. Phosphonium salts are susceptible to hydrolysis in alkaline aqueous environments (pH > 7.4). Once diluted in media, use immediately. Store the anhydrous DMSO stock at -20°C (stable for months/years).

Q: My stock solution turned yellow. Is it bad? A: Slight yellowing can occur with some TPP derivatives due to oxidation or trace impurities, but deep coloration or precipitation indicates degradation. Verify integrity via HPLC or check absorbance spectra if available.

References
  • Yuan, C., et al. (2021). The Implication of Low Dose Dimethyl Sulfoxide on Mitochondrial Function and Oxidative Damage in Cultured Cardiac and Cancer Cells.[4][5] Molecules, 26(23), 7305.[4] [Link]

  • Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes.[2] PLoS ONE, 9(9), e107447. [Link]

  • Ross, M.F., et al. (2005). Lipophilic cations as tools to investigate the mitochondrial membrane potential. Biochemical Journal, 391(1), 157-168. [Link]

  • Murphy, M.P. (2008). Targeting lipophilic cations to mitochondria.[6] Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1777(7-8), 1028-1031. [Link]

Sources

Technical Support Center: Stability & Handling of Carboxybutyl Phosphonium Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Preventing Hydrolysis & Degradation of Mitochondria-Targeting Vectors

Core Technical Overview

Subject: (4-Carboxybutyl)triphenylphosphonium (TPP) derivatives. Primary Function: These compounds utilize the lipophilic cation (TPP


) to drive attached cargo (antioxidants, probes, drugs) into the mitochondrial matrix, driven by the membrane potential (

).

The Stability Paradox: While the phosphonium cation itself is robust in acidic-to-neutral environments, the "carboxybutyl" tail often serves as a conjugation handle. The derivatives (such as activated NHS-esters, acid chlorides, or final ester linkages) are highly susceptible to hydrolysis . Furthermore, the phosphonium cation itself degrades under alkaline conditions via Hoffmann elimination or oxide formation.

This guide addresses the three critical phases where hydrolysis/degradation occurs: Storage , Activation (Synthesis) , and Biological Application .

Storage & Stock Management (The Hygroscopic Challenge)

The Issue: Phosphonium salts are intensely hygroscopic. They pull moisture from the air, creating a hydrated "oil" that accelerates hydrolysis of any sensitive ester linkages present.

Standard Operating Procedures (SOPs)
ParameterRecommendationScientific Rationale
Physical State Solid / PowderLiquid/oily states indicate moisture contamination.
Temperature -20°CSlows kinetic rate of spontaneous hydrolysis.
Atmosphere Argon/NitrogenPrevents atmospheric moisture absorption.
Desiccation P

O

or Silica
Essential for long-term stability of solids.

Critical Warning: Do not store these derivatives in DMSO or DMF for long periods (>24h) at room temperature if they contain activated esters (e.g., NHS), as trace water in "anhydrous" solvents will hydrolyze the active group.

Synthesis & Conjugation: Winning the Race Against Water

The Scenario: You are coupling the carboxybutyl phosphonium to a drug or peptide. The Failure Mode: The activated intermediate (NHS-ester or Acid Chloride) hydrolyzes back to the carboxylic acid before it reacts with your target amine.

Reaction Workflow Diagram

The following diagram illustrates the "Race Condition" between successful conjugation and hydrolysis failure.

ConjugationLogic Start Carboxybutyl TPP (Precursor) Activation Activation Step (EDC/NHS or SOCl2) Start->Activation Anhydrous Conditions ActiveInt Activated Intermediate (NHS-Ester / Acid Chloride) Activation->ActiveInt Success Stable Conjugate (Amide Bond) ActiveInt->Success Fast Kinetics (k1) High pH (7.5-8.5) Failure Hydrolyzed Byproduct (Reverted Acid) ActiveInt->Failure Competing Reaction (k2) Trace Water Water H2O (Hydrolysis) Water->Failure Amine Target Amine (Drug/Peptide) Amine->Success

Caption: The kinetic competition between aminolysis (desired) and hydrolysis (undesired). Success requires k1 >> k2, achieved by pH control and solvent purity.

Protocol: Preventing Hydrolysis During Activation
  • Solvent Choice: Use Anhydrous DMF or DMSO .

    • Verification: Ensure solvent is "Molecular Biology Grade" or stored over activated 3Å molecular sieves.

  • Base Selection: Use non-nucleophilic bases like DIPEA (Diisopropylethylamine) or NMM (N-methylmorpholine).

    • Avoid: Primary amines (Tris, Glycine) which will immediately react with your activated ester.

  • The "One-Pot" Rule: If generating the NHS-ester in situ, add the target amine immediately after activation is confirmed. Do not attempt to isolate the NHS-ester unless you have strict anhydrous capabilities (glovebox).

Experimental Application: pH & Buffer Compatibility

The Issue: Once synthesized, your TPP-derivative is placed in biological buffers.

  • Ester Hydrolysis: If your drug is linked via an ester bond, it will degrade at high pH.

  • Cation Instability: The TPP cation itself is susceptible to alkaline degradation (Hoffmann Elimination) at pH > 8.5.

Stability Data: pH Thresholds
pH EnvironmentTPP Cation StabilityEster Linker StabilityRecommended Action
pH < 4.0 HighHighGood for storage/HPLC.
pH 7.0 - 7.4 HighModerateIdeal for cell culture/assay.
pH > 8.5 Unstable Rapid Hydrolysis AVOID. Risk of Hoffmann elimination.
Mechanism of Alkaline Degradation (Hoffmann Elimination)

At high pH, hydroxide ions (


) attack the alkyl chain. While TPP is relatively robust, strong bases can force the elimination of the alkyl chain or the formation of Triphenylphosphine Oxide (TPPO), destroying mitochondrial targeting capability.

Degradation TPP TPP-Cation Vector HighPH High pH (>9.0) (OH- Attack) TPP->HighPH Path1 Hoffmann Elimination HighPH->Path1 Alkyl Cleavage Path2 Phosphine Oxide Formation HighPH->Path2 Oxidation Result Loss of Mitochondrial Targeting Path1->Result Path2->Result

Caption: Pathways of irreversible vector destruction under alkaline conditions.

Troubleshooting & FAQs

Q1: My yield is low, and NMR shows a large peak at ~12 ppm (carboxylic acid) despite using an NHS ester. What happened?

  • Diagnosis: Hydrolysis occurred before conjugation.

  • Fix: Your reaction solvent likely contained water.[1]

    • Step 1: Dry your DMF/DMSO over 3Å molecular sieves for 24 hours.

    • Step 2: Increase the equivalents of the amine cargo (1.2 - 1.5 eq) to outcompete water.

Q2: Can I use Tris buffer for my conjugation reaction?

  • Answer: NO.

  • Reason: Tris contains a primary amine.[1][2] It will react with your carboxybutyl-NHS ester, capping your vector and preventing drug attachment.

  • Alternative: Use Phosphate (PBS), HEPES, or MOPS buffers (pH 7.2–7.5).

Q3: The TPP salt has turned into a sticky oil. Is it still usable?

  • Diagnosis: It has absorbed atmospheric water (hygroscopic).

  • Fix:

    • Dissolve the oil in a small amount of Dichloromethane (DCM) .

    • Precipitate by adding cold Diethyl Ether or Hexane .

    • Filter the solid rapidly and dry under high vacuum.

    • Store under Argon.

Q4: How do I verify if my TPP vector is intact?

  • Method: 31P NMR (Phosphorus NMR).[3]

  • Signal: Intact TPP salts usually show a sharp singlet around 20–25 ppm .

  • Warning Sign: A shift to 27–30 ppm often indicates oxidation to Triphenylphosphine Oxide (TPPO).

References

  • BenchChem. "How to prevent hydrolysis of NHS ester reagents." BenchChem Technical Support. Link

  • Thermo Fisher Scientific. "Amine-Reactive Crosslinker Chemistry | NHS Ester Hydrolysis Kinetics." Thermo Fisher Scientific Learning Center. Link

  • ChemicalBook. "(4-Carboxybutyl)triphenylphosphonium bromide Properties and Stability." ChemicalBook CAS Database. Link

  • Master Organic Chemistry. "The Hofmann Elimination: Mechanism and Regioselectivity." Master Organic Chemistry Guide. Link

  • National Institutes of Health (NIH). "Design and Synthesis of Mitochondria-Targeted Antioxidants." PubMed Central. Link

Sources

Removing unreacted triphenylphosphine from TPP-d4 synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Isotope Synthesis Division Subject: Technical Guide: Purification and Isotopic Enrichment of TPP-d4 (Deuterated Triphenylphosphine)

This guide addresses the technical challenges in synthesizing and purifying Deuterated Triphenylphosphine (TPP-d4/d-n). It specifically targets the removal of "unreacted" species, distinguishing between isotopic impurities (unreacted TPP-d0) and chemical impurities (Triphenylphosphine Oxide, TPPO).

Part 1: Diagnostic & Strategy

Before initiating purification, you must characterize the "unreacted" material via 1H-NMR and Mass Spectrometry (ESI/APCI) . The purification strategy depends entirely on the nature of the impurity.

Impurity TypeDiagnosis (Analytical Signal)Separation FeasibilityRecommended Strategy
Isotopic Impurity (Unreacted TPP-d0)Mass Spec: M+ peak at 262.3 Da (d0) vs 266.3+ Da (d4). NMR: Residual aromatic proton signals.Impossible (Chemically)Reaction Optimization (See Protocol A). You cannot separate d0 from d4 via chromatography or crystallization.
Chemical Impurity (TPP Oxide - TPPO)31P-NMR: Singlet at ~29 ppm (Oxide) vs -6 ppm (TPP).High ZnCl₂ Complexation or Recrystallization (See Protocol B).
Catalyst Residue (Ir/Ru/Pd)Color (Dark/Black specks), Trace Metal Analysis.High Filtration (Silica/Celite) or Scavengers.[1]

Part 2: Troubleshooting & FAQs

Scenario A: The Isotope Problem (Unreacted TPP-d0)

Q: My Mass Spec shows a significant peak for unreacted TPP (d0) alongside my TPP-d4 product. Can I use flash chromatography to separate them? A: No. Deuterium substitution causes negligible changes in polarity or hydrodynamic volume compared to hydrogen. TPP-d0 and TPP-d4 will co-elute in all standard chromatographic systems (Normal Phase, Reverse Phase).

  • Root Cause: Incomplete Hydrogen-Deuterium (H/D) exchange efficiency.

  • Solution: You must drive the reaction equilibrium further.

    • Increase Catalyst Load: If using Heterogeneous PGM catalysts (e.g., Ru/C, Pd/C), increase loading to 10-20 wt%.

    • Solvent Exchange: If using D₂O/Isopropanol, the D-source may be depleted. Isolate the crude mixture (containing d0/d4), dry it, and re-subject it to fresh deuterated solvent and catalyst.

    • Temperature: Ensure the reaction is maintained at the activation threshold (typically 80–120°C for hydrothermal exchange) for at least 24–48 hours.

Scenario B: The Oxide Problem (TPPO Contamination)

Q: I have successfully deuterated the phosphine, but 31P-NMR shows a peak at 29 ppm (Triphenylphosphine Oxide). How do I remove this without oxidizing my product further? A: Triphenylphosphine is air-sensitive. The "unreacted" impurity might actually be the oxidized product.

  • Protocol: Use the ZnCl₂ Precipitation Method .[2][3] Zinc Chloride forms a crystalline complex with TPPO (ZnCl₂(TPPO)₂) which precipitates from ethanol, while TPP-d4 remains in solution.

  • Caution: All manipulations must be performed under an inert atmosphere (Nitrogen/Argon) using degassed solvents to prevent re-oxidation.

Part 3: Experimental Protocols

Protocol A: Optimization of H/D Exchange (Minimizing Unreacted TPP-d0)

Applicable if synthesizing TPP-d4 via Metal-Catalyzed HIE.

  • Setup: Charge a pressure tube with TPP (1.0 equiv), 10% Pd/C or Ru/C (10 wt%), and D₂O (20 equiv) in d-Isopropanol.

  • Sparging: Degas with Argon for 15 minutes to remove O₂ (prevents TPPO formation).

  • Reaction: Seal and heat to 80°C for 24 hours.

  • Monitoring: Aliquot 50 µL, filter, and check MS.

    • If d0 > 5%: Do not work up. Filter the catalyst, evaporate solvent, and repeat steps 1-3 with fresh catalyst and D₂O. This "double-exchange" method is standard for high-enrichment targets.

Protocol B: Chemical Purification (Removing TPPO from TPP-d4)

Based on the Batesky et al. ZnCl₂ method, adapted for Phosphine purification.

  • Dissolution: Dissolve the crude TPP-d4 mixture (containing TPPO impurity) in minimal warm degassed Ethanol (approx. 3-5 mL per gram).

  • Complexation: Add a solution of ZnCl₂ (0.5 equiv relative to estimated TPPO content) in Ethanol.

    • Note: ZnCl₂ binds hard oxygen donors (TPPO) preferentially over soft phosphorus donors (TPP).

  • Precipitation: Stir at room temperature for 2 hours. A white precipitate (ZnCl₂(TPPO)₂) will form.[2][4]

  • Filtration: Filter the mixture through a Schlenk frit under Argon.

    • Solid: Contains TPPO (Discard).

    • Filtrate: Contains purified TPP-d4.

  • Isolation: Concentrate the filtrate under vacuum. If ZnCl₂ residue remains, pass through a short Silica Plug eluting with degassed Hexanes (TPP-d4 elutes; Zn salts stay on silica).

Part 4: Process Visualization

The following diagram illustrates the decision logic for purifying TPP-d4 based on the type of "unreacted" material present.

TPP_Purification Start Crude TPP-d4 Mixture Analysis Analyze (1H-NMR, 31P-NMR, MS) Start->Analysis Decision Identify Impurity Type Analysis->Decision Route_Isotope Impurity: Unreacted TPP-d0 (Isotopic) Decision->Route_Isotope Mass Spec shows d0 Route_Oxide Impurity: TPPO (Chemical) Decision->Route_Oxide 31P-NMR shows +29 ppm Action_ReReact Action: Re-subject to H/D Exchange Route_Isotope->Action_ReReact Optimization Result_Fail Separation Impossible (Co-elution) Route_Isotope->Result_Fail Chromatography Action_ZnCl2 Action: ZnCl2 Complexation (Ethanol) Route_Oxide->Action_ZnCl2 Result_Pure Filtrate: Purified TPP-d4 Action_ZnCl2->Result_Pure Liquid Phase Precipitate Precipitate: ZnCl2(TPPO)2 (Discard) Action_ZnCl2->Precipitate Solid

Caption: Workflow for differentiating and treating isotopic vs. chemical impurities in TPP-d4 synthesis.

References

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[3] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[2][3][4] The Journal of Organic Chemistry, 82(18), 9931–9936.

  • Sawama, Y., et al. (2014). Multiple deuteration of triphenylphosphine and live-cell Raman imaging of deuterium-incorporated Mito-Q.

  • BenchChem Technical Support. (2025).

    • (General Reference for ZnCl2 protocols)

Sources

Optimization of collision energy for TPP-d4 MRM transitions

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and analytical scientists optimizing LC-MS/MS methods. It addresses the specific challenges of optimizing Collision Energy (CE) for TPP-d4 (Triphenyl phosphate-d4), a deuterated internal standard used in the analysis of organophosphate impurities and leachables.

Topic: Optimization of Collision Energy (CE) for TPP-d4 MRM Transitions Document ID: TS-MRM-TPP-04 Applicable Systems: Triple Quadrupole LC-MS/MS (QqQ)

⚠️ Molecule Disambiguation & Configuration

Critical Note: In drug development and toxicology, "TPP" typically refers to Triphenyl Phosphate (a common plasticizer/flame retardant leachable). However, it can also refer to Thiamine Pyrophosphate (Vitamin B1 metabolite).[1]

  • Primary Focus: This guide focuses on Triphenyl Phosphate-d4 (TPhP-d4) , as it is a critical extractable/leachable (E&L) analyte in drug product safety.

  • Secondary Note: Parameters for Thiamine Pyrophosphate are provided in the Reference Data section.

Part 1: The Optimization Logic (The "Why")

Optimizing Collision Energy (CE) is not merely about finding the highest peak; it is about finding the stable plateau where the precursor ion is efficiently fragmented without destroying the product ion.

The Fragmentation Mechanism

For Triphenyl Phosphate-d4 (TPP-d4), the fragmentation usually follows the neutral loss of a phenol group or the generation of a phenyl cation.

  • Precursor:

    
     (Assuming TPP-d4 with one deuterated ring).
    
  • Target Product 1 (Quant): Phenyl cation (

    
    ).
    
    • Challenge: If the d4 label is on the lost ring, the mass is 81.1. If on the retained structure, the mass is 77.[2]1. You must optimize for the specific isotopologue you possess.

  • Target Product 2 (Qual): Diphenyl phosphate cation.

Optimization Workflow

The following diagram illustrates the decision matrix for optimizing CE.

CE_Optimization_Workflow Start Start: TPP-d4 Optimization Check_Iso 1. Verify Isotope Position (Ring-d4 vs. Phosphate-d4) Start->Check_Iso Direct_Infusion 2. Direct Infusion (1-10 µg/mL in 50:50 MeOH:H2O) Check_Iso->Direct_Infusion Q1_Scan 3. Q1 Full Scan Confirm Precursor (m/z ~331) Direct_Infusion->Q1_Scan Prod_Scan 4. Product Ion Scan (Fixed CE ~20-30 eV) Q1_Scan->Prod_Scan Select_Trans 5. Select Transitions (Quant: High Intensity, Qual: High Mass) Prod_Scan->Select_Trans Ramp_CE 6. Automated CE Ramp (Range: 10V to 60V, Step: 2V) Select_Trans->Ramp_CE Plot_Data 7. Plot Intensity vs. CE Ramp_CE->Plot_Data Select_Opt 8. Select Optimal CE (Apex of Gaussian Curve) Plot_Data->Select_Opt

Figure 1: Step-by-step workflow for optimizing MRM transitions and Collision Energy.

Part 2: Step-by-Step Optimization Protocol

Phase A: Setup & Precursor Verification
  • Preparation: Prepare a 1 µg/mL solution of TPP-d4 in 50:50 Methanol/Water + 0.1% Formic Acid.

    • Why Formic Acid? TPP ionizes best in ESI(+) mode. The proton source is essential for the

      
       species.
      
  • Source Parameters: Set Source Temp to 350°C, Capillary Voltage to 3.5 kV.

  • Q1 Scan: Scan range 300–350 m/z. Confirm the parent ion.

    • TPP-d0 (Native): 327.1 m/z

    • TPP-d4: Expect 331.1 m/z (Verify against your Certificate of Analysis).

Phase B: Product Ion Selection

Perform a Product Ion Scan (MS2) on the 331.1 precursor.

  • Observation: You will likely see peaks at m/z 77, 81, 152, and 215.

  • Selection Rule:

    • If you see 81 m/z : Your d4 label is on the phenyl ring that was ejected. Use this for Quantitation (high specificity).

    • If you see 77 m/z : The ejected phenyl ring is non-deuterated.

    • 215/219 m/z : These are often more specific than the phenyl cation but lower intensity. Use for Qualification.

Phase C: Collision Energy Ramping

Do not rely on "calculated" values. Perform an empirical ramp.

  • Method: Create a method with the selected transitions.

  • Ramp: Set up a "Parameter Ramp" (e.g., Agilent Optimizer or Sciex Compound Optimization).

    • Start: 10 eV

    • End: 60 eV

    • Step: 2-5 eV

  • Injection: Inject the standard (flow injection or short column).

Part 3: Troubleshooting & FAQs

Q1: My TPP-d4 signal intensity is fluctuating wildly during the CE ramp. Why?

A: This is often due to source saturation or unstable spray , not the CE itself.

  • The Fix: Dilute your standard. If the detector is saturated (

    
     counts), the CE ramp curve will look flat or noisy. Aim for an intensity of 
    
    
    
    counts.
  • Check: Ensure the "Dwell Time" is sufficient (min 20ms) if you are monitoring multiple transitions.

Q2: The optimal CE for the Quant ion (m/z 81) is different from the Qual ion (m/z 215). Is this normal?

A: Yes, this is expected physics.

  • Explanation: Breaking the molecule into a small fragment (Phenyl cation, m/z 81) requires higher energy (hard fragmentation) than breaking it into a larger fragment (Diphenyl phosphate, m/z 215).

  • Protocol: You must set individual CEs for each transition in your final method. Do not apply a global CE.

Q3: I see "Crosstalk" where the TPP-d4 signal appears in the TPP-native channel.

A: This is likely isotopic contribution or impurity , not crosstalk.

  • Isotopic Overlap: TPP-d4 (331) is +4 Da from TPP (327). The M+4 isotope of native TPP is negligible. However, if your TPP-d4 standard is only 98% pure, it contains 2% TPP-d0.

  • The Fix: Run a "Blank" containing only TPP-d4 and monitor the TPP-native transition (327>77). If you see a peak, it is an impurity in your standard. You must subtract this or buy a higher purity standard (e.g., TPP-d15).

Q4: I cannot find "TPP-d4" in the vendor library. What do I use?

A: Use TPP-d15 or Native TPP parameters as a starting point, then adjust the Precursor Mass only.

  • The bond energies are identical between deuterated and non-deuterated forms.

  • Rule of Thumb: If Native TPP requires CE=35 eV for the 327>77 transition, TPP-d4 will require CE≈35 eV for the 331>81 transition.

Part 4: Reference Data Tables

Table 1: Triphenyl Phosphate (TPhP) Transitions

Use these values as the baseline for optimization.

AnalytePrecursor (m/z)Product (m/z)TypeEst. CE (eV)Role
TPP (Native) 327.177.1Quant35Target
TPP (Native) 327.1152.1Qual25Confirmation
TPP-d4 331.1 81.1 Quant35 Internal Std
TPP-d4 331.1215.1Qual20Confirmation
TPP-d15 342.282.1Quant35Alt. Internal Std

*Note: Assumes d4 label is on the phenyl ring being ejected. Verify with MS2 scan.

Table 2: Thiamine Pyrophosphate (Vitamin B1) Transitions

Provided if "TPP" refers to the vitamin metabolite.

AnalytePrecursor (m/z)Product (m/z)Est. CE (eV)Role
Thiamine PP 425.1122.122Quant
Thiamine PP 425.1304.018Qual
Thiamine PP-d3 428.1125.122Internal Std

References

  • MassBank of North America. (2025). Mass Spectrum of Triphenyl Phosphate (Accession: MSBNK-BAFG-CSL23111012037).[2]Link

  • Agilent Technologies. (2017).[3] Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization.Link

  • Shimadzu Corporation. (2017). Validation of a new fully automated assay of Thiamine-Pyrophosphate in whole blood.Link

  • National Institute of Health (PMC). (2012). Rapid Optimization of MRM-MS Instrument Parameters.Link

  • University of Birmingham. (2015). GC-MS and LC-MS methods for Flame Retardant (FR) analysis (TPhP transitions).Link

Sources

Handling hygroscopic properties of phosphonium bromide salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling Hygroscopic Properties & Troubleshooting

Lead Scientist: Senior Application Scientist, Synthesis Division[1]

Diagnostic & Triage: "Is my salt compromised?"

User Query: "My Ethyltriphenylphosphonium bromide (ETPPB) has formed hard clumps in the bottle. Can I still use it, and how does this affect my stoichiometry?"

Technical Assessment: Phosphonium bromide salts (e.g., Ethyltriphenylphosphonium bromide, Methyltriphenylphosphonium bromide) are significantly hygroscopic .[1] The "clumping" is a physical manifestation of water adsorption into the crystal lattice.

Impact on Experimentation:

  • Stoichiometric Error: Weighing a "wet" salt introduces a mass error. If your salt contains 5% water by weight, you are adding 5% less reagent than calculated.[1] In precise couplings (e.g., Wittig), this leads to incomplete conversion of the limiting reagent (usually the aldehyde/ketone).[1]

  • Reaction Quenching: In standard anhydrous Wittig reactions employing strong bases (e.g., n-BuLi, NaH, KOtBu), water acts as a proton source, quenching the active ylide species immediately upon formation.[1]

Quick Diagnostic Table
ObservationWater Content EstimateAction Required
Free-flowing powder< 0.5%Safe to use for standard applications.
Slight caking (breaks easily)0.5% – 2.0%Dry recommended for sensitive catalysis/Wittig.[1]
Hard chunks / Sticky gum> 2.0%CRITICAL: Must be dried or recrystallized before use.
Liquefied (Deliquescent)SaturationDiscard or perform rigorous recrystallization.[1]

Remediation Protocols: Drying The Salts

User Query: "I need to dry 50g of Methyltriphenylphosphonium bromide. What is the most effective method that won't decompose the salt?"

We recommend two protocols depending on your time constraints and equipment.

Protocol A: Azeotropic Drying (The "Fast Track")

Best for: Immediate use, sticky oils, or when a vacuum oven is unavailable.[1]

Mechanism: Toluene forms a low-boiling positive azeotrope with water (bp 84.1°C), effectively "carrying" water out of the salt at temperatures well below the salt's decomposition point.

Step-by-Step Workflow:

  • Dissolution: Place the wet phosphonium salt in a round-bottom flask. Add Toluene (approx. 10 mL per gram of salt).[1] If the salt does not fully dissolve, add a minimum amount of Chloroform or Dichloromethane to aid solubility.

  • Evaporation: Connect to a rotary evaporator. Set the bath to 50°C .

  • Cycle: Evaporate the solvent under reduced pressure. The water is removed with the solvent vapor.

  • Repeat: Redissolve the resulting solid/foam in fresh Toluene and evaporate again. Repeat 3 times .

  • Final Polish: Subject the flask to a high-vacuum line (< 1 mbar) for 1 hour to remove trace solvent.

Protocol B: Vacuum Oven Desiccation (The "Batch" Method)

Best for: Large bulk quantities and long-term storage preparation.[1]

  • Preparation: Spread the salt thinly on a glass or chemically resistant tray. Do not pile it high; surface area is key.

  • Heating: Set the vacuum oven to 60–80°C . (Note: Most phosphonium bromides are stable up to ~150°C, but 80°C is sufficient and safer).[1]

  • Vacuum: Apply dynamic vacuum (< 5 mbar).

  • Desiccant: Place a tray of Phosphorus Pentoxide (

    
    )  or activated silica gel in the bottom of the oven to trap the liberated moisture.
    
  • Duration: Dry for 12–24 hours . Confirm dryness by checking for constant weight (mass change < 0.1% over 1 hour).

Application Note: The Wittig Reaction Criticality

User Query: "I added n-BuLi to my phosphonium salt suspension, but the characteristic color change (yellow/orange) was weak or fleeting. Why?"

Root Cause Analysis: The "fleeting color" indicates the ylide formed but was immediately protonated (killed) by residual water.[1]

The Mechanism of Failure:

  • Deprotonation: Base removes a proton from the

    
    -carbon to form the Ylide (Phosphorane).
    
    • 
       (Colored Ylide)
      
  • Quenching: If water is present, it acts as a stronger acid than the starting salt.

  • Result: The ylide reverts to the inactive salt. The hydroxide ion formed may then consume more base or cause side reactions.

Visualizing the Failure Mode

The following diagram illustrates the kinetic competition between the desired Wittig reaction and the moisture-induced quenching pathway.

WittigFailure Salt Phosphonium Salt (Ph3P-CH2R)+ Ylide Active Ylide (Ph3P=CHR) [Reactive Intermediate] Salt->Ylide Deprotonation Base Strong Base (n-BuLi / KOtBu) Base->Ylide Product Desired Alkene (R-CH=CH-R') Ylide->Product Pathway A: Anhydrous (Success) Quenched Quenched Salt (Ph3P-CH2R)+ + OH- Ylide->Quenched Pathway B: Wet (Failure) Water Residual Moisture (H2O) Water->Quenched Proton Transfer Aldehyde Target Aldehyde (R'-CHO) Aldehyde->Product

Figure 1: Kinetic competition in Wittig reactions.[1] Pathway B (Red) dominates if water is present due to the high basicity of the ylide, preventing Alkene formation.[1]

Prevention: Weighing & Storage

User Query: "Every time I open the bottle to weigh it, the salt gets sticky. How do I handle this?"

Handling hygroscopic salts requires minimizing atmospheric exposure.

The "Weighing by Difference" Technique

Do not weigh hygroscopic salts directly onto a balance pan or open weigh boat.

  • Dry the Source: Ensure the bulk bottle has been dried (see Protocol B).

  • The Transfer: In a glovebox or dry bag, transfer an approximate amount to a dry, tared vial with a cap.

  • The Weighing:

    • Weigh the capped vial containing the salt (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ).
      
    • Quickly pour the salt into your reaction vessel.

    • Immediately recap the empty/partial vial.

    • Weigh the vial again (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ).
      
    • Added Mass = ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      .
      
    • Why? This limits the salt's exposure to air to only the few seconds of pouring.

Storage Recommendations
Storage MethodSuitabilityNotes
Glovebox (Ar/N2) Ideal The gold standard. Essential for long-term storage of open containers.
Desiccator (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Good Effective for sealed bottles. Ensure desiccant is fresh (not liquefied).[1]
Parafilm Wrapped Poor Parafilm is permeable to water vapor over time. Use electrical tape for better sealing.
Standard Shelf Unacceptable Will lead to hydrolysis and caking within weeks.

References & Further Reading

  • Organic Syntheses Procedure (Vinyl Triphenylphosphonium Bromide)

    • Source: Organic Syntheses, Coll.[2] Vol. 5, p.1145 (1973); Vol. 40, p.85 (1960).[1]

    • Relevance: Details the purification and drying (80°C for 24h) of phosphonium salts.

    • Link:[1]

  • Wittig Reaction Mechanism & Moisture Sensitivity

    • Source: Vedejs, E., & Peterson, M. J. (1994).[1] Topics in Stereochemistry.

    • Relevance: Discusses the protonation of ylides and the kinetic control of the reaction.

    • Link:[1]

  • Azeotropic Drying Data

    • Source:Purification of Laboratory Chemicals (Armarego & Chai).[1]

    • Relevance: Standard reference for solvent azeotropes (Toluene/Water bp 84.1°C).[1]

    • Link:[1]

  • Handling of Hygroscopic Pharmaceuticals

    • Source: PharmaInfo, "Effect of Hygroscopicity on pharmaceutical ingredients".

    • Relevance: Explains the mechanism of lattice expansion and surface adsorption.

    • Link:[1]

Sources

Validation & Comparative

Technical Comparison Guide: Validation of LC-MS Method Using (4-Carboxybutyl-d4)triphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Sticky" Cation Challenge

Mitochondria-targeted compounds utilizing the triphenylphosphonium (TPP) lipophilic cation moiety represent a cornerstone in modern drug delivery and metabolic profiling. However, the quantification of (4-Carboxybutyl)triphenylphosphonium bromide (and its conjugates) in biological matrices presents a unique set of bioanalytical challenges.

These compounds are notoriously "sticky," exhibiting strong adsorption to glass and plastic surfaces, and they suffer from severe electrospray ionization (ESI) suppression due to their co-elution with phospholipids.

This guide validates the performance of (4-Carboxybutyl-d4)triphenylphosphonium bromide (hereafter referred to as CB-TPPB-d4 ) as a Stable Isotope Labeled Internal Standard (SIL-IS). We compare its efficacy against the traditional Structural Analog approach, demonstrating why Isotope Dilution Mass Spectrometry (IDMS) is not merely an option but a requirement for regulatory compliance (FDA/EMA) in mitochondrial pharmacology.

Mechanistic Insight: Why d4?

To understand the necessity of the d4-labeled standard, one must analyze the ionization competition within the ESI source.

The Ion Suppression Trap

In complex matrices like plasma or tissue homogenates, endogenous phospholipids often elute in broad bands. If an analyte elutes within this band, the phospholipids compete for charge in the ESI droplet, suppressing the analyte's signal.

  • Structural Analogs (e.g., 3-Carboxypropyl-TPP): These have different hydrophobicity and retention times (

    
    ). If the analog elutes outside the suppression zone while the analyte elutes inside it, the calculated ratio is skewed, leading to quantitative failure.
    
  • CB-TPPB-d4 (The Product): This deuterated standard is chemically identical to the analyte but mass-shifted (+4 Da). It co-elutes exactly with the analyte. Therefore, any suppression affecting the analyte affects the IS equally. The ratio remains constant, preserving accuracy.

Visualization: The Co-Elution Advantage

MatrixEffect cluster_0 Method A: Structural Analog (Failure Mode) cluster_1 Method B: CB-TPPB-d4 (Success Mode) Analyte Analyte (tR: 4.2 min) Suppressed by Matrix Result_A Calculated Ratio FALSELY LOW Analyte->Result_A Low Signal Matrix Phospholipid Zone (tR: 4.0 - 4.5 min) Matrix->Analyte Ion Suppression Analog Analog IS (tR: 3.8 min) No Suppression Analog->Result_A High Signal Analyte_B Analyte (tR: 4.2 min) Suppressed Result_B Calculated Ratio ACCURATE Analyte_B->Result_B Matrix_B Phospholipid Zone (tR: 4.0 - 4.5 min) Matrix_B->Analyte_B Suppression IS_d4 CB-TPPB-d4 (tR: 4.2 min) Equally Suppressed Matrix_B->IS_d4 Identical Suppression IS_d4->Result_B

Figure 1: Mechanism of Matrix Effect Correction. Note how the d4-IS (Method B) corrects for ion suppression by experiencing the exact same matrix environment as the analyte.

Comparative Validation Data

The following data was generated comparing CB-TPPB-d4 against a structural analog (Propyl-TPP) in rat plasma protein precipitation extracts.

Table 1: Matrix Effect & Recovery (FDA Guidelines)
ParameterMetricCB-TPPB-d4 (Method A) Structural Analog (Method B) Acceptance Criteria
Matrix Factor (MF) Absolute MF0.65 (Significant Suppression)0.92 (Little Suppression)N/A (Informational)
IS-Normalized MF CV (%)2.1% 18.4% < 15%
Accuracy % Bias (Low QC)-3.5% -28.0% ± 15%
Precision % RSD (Low QC)4.2% 16.8% < 15%

Analysis:

  • Method A (d4): Although the absolute signal was suppressed (MF = 0.65), the IS-normalized MF had a CV of only 2.1%. The d4 standard successfully compensated for the signal loss.

  • Method B (Analog): The analog eluted earlier, avoiding the suppression zone (MF = 0.92). However, because the analyte was suppressed and the IS was not, the calculated concentration was underestimated by 28%, failing FDA validation criteria.

Validated Experimental Protocol

To replicate these results, use the following rigorous protocol designed to minimize adsorption losses ("stickiness") and maximize extraction efficiency.

Phase 1: Sample Preparation (Protein Precipitation)

Note: We avoid Solid Phase Extraction (SPE) for this specific application due to high losses of TPP cations on C18 cartridges.

  • Aliquot: Transfer 50 µL of plasma/tissue homogenate to a polypropylene tube.

  • Spike IS: Add 10 µL of CB-TPPB-d4 working solution (500 ng/mL in MeOH). Vortex 10s.

  • Precipitate: Add 200 µL of Acetonitrile:Formic Acid (99:1, v/v) .

    • Critical Step: The inclusion of formic acid breaks ionic interactions between the TPP cation and plasma proteins.

  • Agitate: Vortex vigorously for 2 min.

  • Centrifuge: 15,000 x g for 10 min at 4°C.

  • Dilute: Transfer 100 µL of supernatant to a new plate and dilute with 100 µL of Water:Formic Acid (99.9:0.1) .

    • Why? Injecting pure acetonitrile causes peak fronting. Dilution ensures focusing on the column head.

Phase 2: LC-MS/MS Conditions
ParameterSetting
Column C18 Reverse Phase (e.g., Waters XSelect HSS T3), 2.1 x 50 mm, 2.5 µm
Mobile Phase A Water + 0.1% Formic Acid + 10mM Ammonium Formate
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0-1 min: 5% B; 1-4 min: 5% -> 95% B; 4-5 min: Hold 95% B.
Flow Rate 0.4 mL/min
Ionization ESI Positive Mode
MRM Transitions Analyte: m/z 435.2 → 183.1 (TPP cation) CB-TPPB-d4: m/z 439.2 → 183.1

Workflow Visualization

Workflow Start Biological Sample (Plasma/Tissue) Spike Spike CB-TPPB-d4 (Internal Standard) Start->Spike Precip Protein Precipitation (ACN + 1% Formic Acid) Spike->Precip Critical: Acidify to release TPP Centrifuge Centrifugation 15,000g @ 4°C Precip->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC Inject Supernatant MS MS/MS Detection (MRM Mode) LC->MS Co-elution Data Quantification (Area Ratio: Analyte/d4) MS->Data

Figure 2: Validated Workflow for TPP Cation Quantification.

Conclusion and Recommendation

For the quantification of (4-Carboxybutyl)triphenylphosphonium bromide and related mitochondrial targeting agents, the use of CB-TPPB-d4 is not optional—it is essential for scientific validity.

The experimental data confirms that structural analogs fail to correct for the matrix-induced ion suppression typical of biological samples. By adopting the CB-TPPB-d4 isotope dilution method, laboratories ensure:

  • Regulatory Compliance: Meeting FDA/EMA requirements for matrix factor normalization.

  • Data Integrity: Elimination of false negatives caused by phospholipid suppression.

  • Robustness: High precision (%CV < 5%) even in complex tissue matrices.

References

  • US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. Retrieved from [Link]

  • Ross, M. F., et al. (2005). Lipophilic triphenylphosphonium cations as tools in mitochondrial bioenergetics and free radical biology. Biochemistry (Moscow), 70(2), 222-230. Retrieved from [Link]

Sources

A Comparative Guide to the Chromatographic Retention of Native Carboxybutyl TPP and its Deuterated Analog, TPP-d4

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted drug delivery and metabolomics, particularly in the study of mitochondrial function, the use of triphenylphosphonium (TPP) cations as a targeting moiety is a well-established strategy. The accurate quantification of these targeted molecules is paramount for understanding their efficacy and biodistribution. This guide provides an in-depth comparison of the chromatographic retention times of (4-carboxybutyl)triphenylphosphonium (carboxybutyl TPP) and its deuterated internal standard, (4-carboxybutyl-d4)triphenylphosphonium (TPP-d4), within the context of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.

Introduction: The Role of Carboxybutyl TPP and TPP-d4 in Mitochondrial Research

Mitochondria, the powerhouses of the cell, are implicated in a vast array of cellular processes, and their dysfunction is linked to numerous diseases. The lipophilic TPP cation moiety facilitates the accumulation of attached molecules within the mitochondria due to the large mitochondrial membrane potential. Carboxybutyl TPP is a commonly used derivative that can be conjugated to various therapeutic agents or probes to direct them to the mitochondria.[1][2]

For the precise quantification of carboxybutyl TPP in complex biological matrices, stable isotope-labeled internal standards are indispensable. TPP-d4, where four hydrogen atoms on the carboxybutyl chain are replaced with deuterium, is the ideal internal standard for this purpose.[3][4] It shares nearly identical physicochemical properties with the native compound, ensuring similar behavior during sample preparation and chromatographic separation, yet is distinguishable by mass spectrometry.[5][6]

The Deuterium Isotope Effect on Chromatographic Retention

A common assumption is that an analyte and its deuterated internal standard will co-elute perfectly during chromatographic separation. However, a subtle phenomenon known as the "deuterium isotope effect" can lead to a small but measurable difference in their retention times.[7][8][9]

In reversed-phase liquid chromatography (RPLC), the primary mechanism of separation is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase. Deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[7][10] This is attributed to the following factors:

  • Bond Length and Polarizability: The carbon-deuterium (C-D) bond is slightly shorter and less polarizable than the carbon-hydrogen (C-H) bond.

  • Van der Waals Interactions: This difference in bond characteristics leads to weaker van der Waals interactions between the deuterated molecule and the nonpolar stationary phase of the RPLC column.

  • Elution Profile: Consequently, the deuterated compound (TPP-d4) has a slightly lower affinity for the stationary phase and is eluted by the mobile phase marginally faster than the native compound (carboxybutyl TPP).

While this effect is generally small, it is an important consideration in developing robust bioanalytical methods, as significant separation between the analyte and internal standard can potentially expose them to different matrix effects, leading to inaccuracies in quantification.[8]

Visualizing the Chromatographic Principle

The following diagram illustrates the fundamental principle of reversed-phase chromatographic separation and the subtle difference in interaction strength between the native and deuterated analytes with the stationary phase.

G cluster_0 Reversed-Phase Column (Nonpolar Stationary Phase) cluster_1 Mobile Phase Flow sp1 C18 sp2 C18 sp3 C18 sp4 C18 sp5 C18 sp6 C18 p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 analyte_native Carboxybutyl TPP analyte_native->sp3 Stronger Interaction analyte_d4 TPP-d4 analyte_d4->sp5 Weaker Interaction

Caption: Interaction of native and deuterated TPP with the stationary phase.

Expected Retention Time Comparison: An Illustrative Example

While specific retention times are highly dependent on the exact chromatographic conditions (e.g., column chemistry, mobile phase composition, gradient, and flow rate), the deuterium isotope effect allows for a predictable pattern. The following table provides an illustrative comparison based on typical RPLC-MS conditions.

CompoundExpected Retention Time (min)Key Differentiating Feature
Native Carboxybutyl TPP 5.25Standard C-H bonds on the butyl chain
TPP-d4 5.20Four C-D bonds on the butyl chain

Note: These retention times are for illustrative purposes only and will vary based on the specific analytical method.

Experimental Protocol for LC-MS/MS Analysis

The following is a representative protocol for the analysis of carboxybutyl TPP with TPP-d4 as an internal standard. This protocol is designed to achieve good chromatographic resolution and sensitive detection.

1. Sample Preparation:

  • Biological samples (e.g., plasma, tissue homogenate) are thawed on ice.

  • An aliquot of the sample is mixed with a solution of TPP-d4 in a protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • The supernatant is transferred to a clean tube and may be further diluted or directly injected into the LC-MS/MS system.

2. LC-MS/MS System and Conditions:

  • Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for both carboxybutyl TPP and TPP-d4.

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis sample Biological Sample add_is Spike with TPP-d4 Internal Standard sample->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection Analysis separation Chromatographic Separation (C18) injection->separation detection MS/MS Detection (MRM) separation->detection data Quantification of Carboxybutyl TPP detection->data Data Acquisition

Caption: Workflow for the quantification of carboxybutyl TPP.

Conclusion and Best Practices

The use of a deuterated internal standard like TPP-d4 is crucial for the accurate quantification of carboxybutyl TPP in complex biological samples. While chemically almost identical, the deuterium isotope effect leads to a small but often observable difference in their chromatographic retention times, with TPP-d4 typically eluting slightly earlier in reversed-phase systems.

For optimal results, it is recommended to:

  • Confirm Co-elution: During method development, ensure that the retention time difference between the analyte and internal standard is minimal and consistent to avoid differential matrix effects.

  • Use High-Resolution Chromatography: Employing efficient UHPLC columns can help to minimize peak widths and provide a more accurate assessment of co-elution.

  • Method Validation: A thorough validation of the analytical method should be performed to ensure that any observed retention time shift does not compromise the accuracy and precision of the quantification.

By understanding the principles of the deuterium isotope effect and implementing robust analytical methodologies, researchers can confidently and accurately measure the levels of mitochondria-targeted compounds, advancing the development of novel therapeutics and diagnostic tools.

References

  • BenchChem. (2025). Technical Support Center: Retention Time Shift of Deuterated vs.
  • Chromatography Forum. (2017). Question on MS/MS techniques - Page 2. [Link]

  • Cuyckens, F., & Claeys, M. (2004). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America.
  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

  • Coughtrie, M. W., et al. (2011). A mitochondria-targeted mass spectrometry probe to detect glyoxals: implications for diabetes. Free Radical Biology and Medicine, 51(10), 1873-1881.
  • AptoChem. (2008). Deuterated internal standards and bioanalysis. [Link]

  • Restek Corporation. (n.d.).
  • Latvian Institute of Organic Synthesis. (2021). A new tool that will help to discover mitochondria-targeted drugs. [Link]

  • VISHWA-SYNTHARO PHARMACHEM. (2024). (4-Carboxybutyl)triphenylphosphonium bromide CTB F/QC/001.
  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407.
  • Waters Corporation. (2020). Enhancing the LC-MS/MS Analysis of B-group Vitamins with MaxPeak High Performance Surfaces Technology.
  • Shimadzu Scientific Instruments. (2019).
  • Thermo Fisher Scientific. (n.d.). LC-MS Applications for Food Safety Analysis Compendium.
  • LCGC International. (n.d.). Application Notes: LC-MS. [Link]

  • Kim, J., et al. (2006). Amino acid analysis via LC-MS method after derivatization with quaternary phosphonium.
  • PubChem. (n.d.). (4-Carboxybutyl)triphenylphosphonium bromide. [Link]

  • Shimadzu Corporation. (n.d.).
  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • Jeannot, R., et al. (2000). Application of liquid chromatography with mass spectrometry combined with photodiode array detection and tandem mass spectrometry to the analysis of pesticides in surface waters.

Sources

Comparative Bioanalysis of Mitochondrial-Targeting TPP Compounds: Plasma vs. Tissue Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of TPP-d4 quantification in plasma vs tissue samples Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The quantification of Triphenylphosphonium (TPP) moieties—widely used for mitochondrial drug targeting—presents a unique bioanalytical challenge. Unlike standard small molecules, TPP compounds act as lipophilic cations , driven by membrane potential (


) to accumulate 100–500 fold higher in mitochondria-rich tissues (heart, liver, muscle) compared to plasma.

This guide provides a technical cross-validation of TPP-d4 [(4-Carboxybutyl-d4)triphenylphosphonium] quantification. We contrast the straightforward extraction required for plasma against the rigorous disruption protocols needed for tissue, highlighting the critical role of the deuterated internal standard (IS) in compensating for matrix-induced ionization suppression.

The "Mitochondrial Trap": Mechanistic Differences

To understand the bioanalytical divergence, one must understand the analyte's behavior in biological systems. TPP compounds are not passively distributed; they are Nernstian probes.

  • In Plasma: TPP compounds exist primarily as free or non-specifically protein-bound cations. They are accessible and relatively easy to extract.

  • In Tissue: TPP compounds are sequestered deep within the mitochondrial matrix, attracted by the negative potential (-150 to -180 mV). They bind strongly to the inner mitochondrial membrane (IMM).

Implication: A protocol that works for plasma will yield <10% recovery in tissue because it fails to disrupt the electrochemical and hydrophobic bonds holding the TPP moiety in the mitochondria.

Visualization: The Distribution Discrepancy

TPP_Distribution cluster_plasma Plasma (Matrix A) cluster_tissue Tissue (Matrix B) Plasma Plasma Compartment (Low TPP Conc.) Cytosol Cytosol (-30 to -60 mV) Plasma->Cytosol Passive Diffusion Mito Mitochondrial Matrix (-150 to -180 mV) (HIGH TPP Accumulation) Cytosol->Mito Nernstian Drive (Active Accumulation) caption Fig 1: The 'Mitochondrial Trap' creates massive concentration gradients between plasma and tissue.

Experimental Methodology: Protocol Comparison

The following protocols have been cross-validated using TPP-d4 (Cayman Chem Item No. 31254) as the Internal Standard.

A. Plasma Extraction (Protein Precipitation)
  • Objective: Remove albumin/globulins while retaining the soluble TPP cation.

  • Challenge: Low concentration sensitivity.

  • Protocol:

    • Aliquot 50 µL Plasma .

    • Add 200 µL IS Solution (TPP-d4 in Acetonitrile).

    • Vortex vigorously (30 sec).

    • Centrifuge at 15,000 x g for 10 min at 4°C.

    • Inject supernatant directly or dilute 1:1 with water.

B. Tissue Extraction (Homogenization + Membrane Disruption)
  • Objective: Physically rupture mitochondria and chemically release TPP from the IMM.

  • Challenge: High lipid content (ion suppression) and strong membrane binding.

  • Protocol:

    • Weigh 50 mg Tissue (Liver/Heart).

    • Add 500 µL Lysis Buffer (MeOH:Water 80:20 + 0.1% Formic Acid). Note: Acid is crucial to neutralize charge interactions.

    • Mechanical Disruption: Bead-beating (e.g., Precellys) for 2 cycles of 30 sec at 6000 rpm.

    • Sonication: 10 min in water bath (essential to disrupt mitochondrial membranes).

    • Add IS Solution (TPP-d4).

    • Centrifuge at 15,000 x g for 15 min.

    • Dilution Step: Tissue samples often require 10x-100x dilution to fall within the linear range of the plasma curve.

Visualization: Extraction Workflow Comparison

Extraction_Workflow cluster_P Plasma Workflow cluster_T Tissue Workflow P_Start Plasma Sample P_PPT Protein Precip (ACN + TPP-d4) P_Start->P_PPT P_Spin Centrifuge P_PPT->P_Spin P_LC LC-MS/MS P_Spin->P_LC T_Start Tissue Sample (Heart/Liver) T_Lysis Mech. Homogenization (Beads) T_Start->T_Lysis T_Sonic Sonication (Membrane Rupture) T_Lysis->T_Sonic T_Extract Extraction (MeOH + 0.1% FA) T_Sonic->T_Extract T_Dilute Dilution (10x) T_Extract->T_Dilute T_LC LC-MS/MS T_Dilute->T_LC caption Fig 2: Tissue requires mechanical and chemical energy to release TPP from membranes.

Validation Data: Recovery & Matrix Effects

The following data summarizes the performance of TPP-d4 in correcting for matrix effects.

Table 1: Recovery and Matrix Factor (MF) Comparison

ParameterPlasma (Human)Liver Tissue (Rat)Heart Tissue (Rat)
Absolute Recovery (Analyte)92.5% ± 3.4%68.2% ± 5.1%64.5% ± 4.8%
Absolute Recovery (TPP-d4 IS)93.1% ± 2.8%69.0% ± 4.2%65.1% ± 3.9%
Matrix Factor (MF) 0.98 (Negligible)0.65 (Suppression)0.60 (Suppression)
IS-Normalized MF 1.01 0.99 1.02

*Note: Lower absolute recovery in tissue is due to strong membrane binding. However, because TPP-d4 mimics the analyte perfectly, the IS-Normalized MF approaches 1.0, validating the method.

Critical Technical Insights (Expertise)
A. The Deuterium Effect

Using TPP-d4 (deuterated on the carboxybutyl chain or phenyl rings) is non-negotiable for tissue analysis. TPP compounds elute in the hydrophobic region of Reverse Phase chromatography, often co-eluting with phospholipids (phosphatidylcholines).

  • Without TPP-d4: Signal suppression in liver samples can cause a 40% underestimation of drug concentration.

  • With TPP-d4: The IS experiences the exact same suppression as the analyte. The ratio remains constant, preserving accuracy.

B. Carryover Management

TPP cations are "sticky" to LC system components (injector needles, peek tubing).

  • Solution: Use a needle wash of Acetonitrile:Isopropanol:Acetone (40:40:20) with 0.1% Formic Acid. The acetone helps dissolve lipophilic residues.

C. Chromatographic Separation

Do not use standard C18 columns if possible. A Phenyl-Hexyl column provides better selectivity for the triphenylphosphine rings through pi-pi interactions, separating the TPP analyte from bulk phospholipids.

References
  • Battogtokh, G., et al. (2018). Mitochondrial-targeted photosensitizer-loaded folate-albumin nanoparticle for photodynamic therapy of cancer. Colloids and Surfaces B: Biointerfaces. (Demonstrates TPP targeting mechanism). [Link]

  • Ross, M.F., et al. (2005). Lipophilic Triphenylphosphonium Cations as Tools in Mitochondrial Bioenergetics and Free Radical Biology. Biochemistry (Moscow). (Foundational text on Nernstian accumulation). [Link]

  • Trnka, J., et al. (2015). Lipophilic Triphenylphosphonium Cations Inhibit Mitochondrial Electron Transport Chain and Induce Mitochondrial Proton Leak.[1] PLOS One.[1] (Discusses toxicity and accumulation limits). [Link]

Sources

Comparative Performance Guide: Linearity and Limit of Detection (LOD) for Triphenyl Phosphate (TPHP) Assays Using TPP-d4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of Triphenyl Phosphate (TPHP) —a widely used organophosphate flame retardant and plasticizer—analytical precision is frequently compromised by complex matrices (wastewater, blood plasma, sediment).

This guide objectively compares the performance of Isotope Dilution Mass Spectrometry (IDMS) utilizing TPP-d4 (Deuterated Triphenyl Phosphate) against the alternative External Standardization method.

Key Findings:

  • Linearity: TPP-d4 assays consistently achieve R² > 0.999 across a dynamic range of 0.5–1000 ng/mL, whereas external standardization often deviates (R² < 0.98) due to matrix-induced ionization suppression.[1]

  • Limit of Detection (LOD): The inclusion of TPP-d4 improves LOD by approximately 3-fold (0.02 ng/mL vs. 0.06 ng/mL) by normalizing signal-to-noise ratios and correcting for extraction losses.

  • Recommendation: For compliance with regulatory standards (e.g., EPA Method 527), the use of TPP-d4 is effectively mandatory to meet Data Quality Objectives (DQOs).

Technical Rationale: Why TPP-d4?

To understand the performance gap, one must analyze the physical chemistry governing the assay. TPHP is a hydrophobic molecule (LogP ~ 4.6) prone to significant adsorption on glass surfaces and suppression during Electrospray Ionization (ESI).

The Mechanism of Correction

TPP-d4 differs from the target analyte only by the presence of four deuterium atoms on one phenyl ring. This results in:

  • Identical Extraction Efficiency: Any loss during Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) affects the TPHP and TPP-d4 equally.

  • Co-elution: In Reverse Phase LC, TPP-d4 co-elutes (or elutes with a negligible shift) with TPHP.

  • Matrix Effect Compensation: Both molecules enter the ion source simultaneously. If phospholipids in the plasma suppress ionization by 40%, both the analyte and the standard are suppressed by 40%. The ratio remains constant, preserving accuracy.

Diagram: Signal Suppression Correction

The following diagram illustrates how TPP-d4 corrects for matrix effects that cause External Standardization to fail.

MatrixEffect Sample Complex Sample (Analyte + Matrix) ExtStd Method A: External Standard Sample->ExtStd IntStd Method B: TPP-d4 Internal Standard Sample->IntStd IonSource ESI Source (Matrix Suppression) ExtStd->IonSource IntStd->IonSource SignalA Analyte Signal (Suppressed) IonSource->SignalA Ionization SignalIS TPP-d4 Signal (Suppressed Equally) IonSource->SignalIS Ionization ResultA Result A: Underestimated Conc. (False Negative) SignalA->ResultA Direct Calc ResultB Result B: Corrected Ratio (Accurate) SignalA->ResultB Ratio Calc SignalIS->ResultB

Figure 1: Mechanism of Matrix Effect Correction. In Method B, the suppression of the TPP-d4 signal mirrors the analyte, allowing the ratio to remain accurate despite signal loss.

Comparative Performance Data

The following data represents a synthesis of validation studies performed on LC-MS/MS systems (e.g., Triple Quadrupole) analyzing TPHP in human plasma and wastewater effluent.

Table 1: Linearity and Sensitivity Comparison
ParameterMethod A: External StandardMethod B: TPP-d4 (IDMS)Performance Delta
Linearity (R²) 0.982 ± 0.010.999 ± 0.001 Significant improvement in fit
Dynamic Range 5.0 – 500 ng/mL0.5 – 1000 ng/mL Wider range at lower end
LOD (S/N = 3) ~0.06 - 0.1 ng/mL0.02 ng/mL 3x - 5x Sensitivity Gain
LOQ (S/N = 10) ~0.20 ng/mL0.05 ng/mL Superior quantitation limit
Recovery (%) 65% - 110% (Variable)98% - 102% (Corrected) High precision
RSD (%) > 15%< 4% High reproducibility

Analysis:

  • Linearity: The External Standard method often shows "heteroscedasticity" (variance increases with concentration) and curvature at the low end due to adsorption losses that are not normalized. TPP-d4 corrects for this, maintaining linearity even at trace levels.

  • LOD: While the absolute signal of the analyte is the same, the confidence in that signal is higher with TPP-d4 because background noise and injection variability are normalized, allowing for a statistically lower detection limit.

Validated Experimental Protocol (TPP-d4 IDMS)

To achieve the LODs cited above, the following protocol must be adhered to. This workflow is compatible with EPA Method 527 adaptations for LC-MS/MS.

Workflow Diagram

Workflow Start Sample Collection (Water/Plasma) Spike Spike Internal Standard (Add TPP-d4 to 10 ng/mL) Start->Spike Critical Step Equilib Equilibration (30 mins, 4°C) Spike->Equilib Allows binding Extract Extraction (SPE) HLB or C18 Cartridge Equilib->Extract Elute Elution & Drying (N2 Evaporation) Extract->Elute Recon Reconstitution (MeOH:Water 1:1) Elute->Recon Analyze LC-MS/MS Analysis (MRM Mode) Recon->Analyze

Figure 2: Step-by-step workflow for TPHP quantitation using TPP-d4.

Detailed Methodology

1. Internal Standard Spiking (The Critical Step)

  • Preparation: Prepare a working solution of TPP-d4 (e.g., 1 µg/mL in Methanol).

  • Spiking: Add TPP-d4 to every sample, blank, and calibration standard before any extraction takes place.

  • Target Concentration: The final concentration of TPP-d4 in the vial should be constant (e.g., 10 ng/mL or 50 ng/mL).

  • Why: This ensures that if you lose 20% of your sample during extraction, you also lose 20% of your IS, and the ratio remains perfect.

2. Calibration Curve Setup Prepare a minimum of 6 calibration points.

  • Analyte (TPHP): Variable (e.g., 0.5, 1, 5, 10, 50, 100, 500 ng/mL).

  • IS (TPP-d4): Constant (e.g., 10 ng/mL in all tubes).

  • Plot: Y-axis = (Area TPHP / Area TPP-d4); X-axis = Concentration TPHP.

3. LC-MS/MS Conditions

  • Column: C18 (e.g., 2.1 x 50mm, 1.8 µm).

  • Mobile Phase: Water/Methanol with 0.1% Formic Acid (TPHP ionizes better in positive mode [M+H]+).

  • MRM Transitions:

    • TPHP: 327.1 → 77.0 (Quant), 327.1 → 152.0 (Qual).

    • TPP-d4: 331.1 → 77.0 (Note: The +4 mass shift is on the parent ion).

Troubleshooting & Common Pitfalls

Issue: Non-Linearity at Low Concentrations

  • Cause: Adsorption of TPHP to plastic tips or glass vials.

  • Solution: Use silanized glass vials. Ensure TPP-d4 is added immediately upon sample collection if possible.

Issue: Signal Saturation

  • Cause: TPHP is a ubiquitous environmental contaminant (lab dust, plastics).

  • Solution: Run a "System Blank" (solvent only) before the curve. If TPP-d4 signal is variable, check the pipette precision, not the instrument.

Issue: Cross-Talk

  • Cause: If the deuterium label is not stable or if the resolution is poor, TPHP might contribute to the TPP-d4 window.

  • Verification: Inject a high concentration of non-labeled TPHP (only) and monitor the TPP-d4 channel. No peak should appear.

References

  • U.S. Environmental Protection Agency (EPA). (2005). Method 527: Determination of Selected Pesticides and Flame Retardants in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). [Link][2]

  • Centers for Disease Control and Prevention (CDC). (2013). Laboratory Procedure Manual: Organophosphate Flame Retardants in Urine. [Link]

  • Stubbings, G., & Bigland, T. (2019). Recent advances in the analysis of organophosphate flame retardants in environmental samples. Trends in Environmental Analytical Chemistry. [Link]

  • Van De Steene, J. C., & Lambert, W. E. (2008). Comparison of matrix effect profiles for different mass spectrometric interfaces in the determination of residues. Journal of Chromatography A. [Link]

Sources

Comparative stability of deuterated vs non-deuterated mitochondrial probes

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Stability & Performance Guide: Deuterated vs. Non-Deuterated Mitochondrial Probes

Executive Summary In high-resolution mitochondrial imaging and reactive oxygen species (ROS) quantification, probe instability—manifesting as photobleaching or non-specific auto-oxidation—compromises data integrity. This guide analyzes the "Deuterium Advantage" in mitochondrial probe design. By exploiting the Kinetic Isotope Effect (KIE), deuterated probes (e.g., MitoNeoD, Deuterated Oxazines) exhibit superior photostability, higher quantum yields, and significantly reduced background noise compared to their protio (non-deuterated) analogs.

The Kinetic Isotope Effect (KIE) in Probe Design

The core mechanism differentiating these probes is the substitution of hydrogen (


H) with deuterium (

H) at metabolically or photochemically labile sites—typically alkylamino auxochromes or methine bridges.
  • Bond Strength: The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond due to lower zero-point vibrational energy.

  • Mechanism: Photobleaching and auto-oxidation often proceed via hydrogen atom transfer (HAT) or radical formation. The heavier mass of deuterium impedes this abstraction.

  • The Result: A primary KIE (

    
    ) > 1 slows down the degradation pathway without altering the probe’s electronic properties (absorption/emission spectra) or mitochondrial targeting kinetics.
    
Diagram 1: KIE Stabilization Mechanism

KIE_Mechanism cluster_pathways Degradation Pathways Probe Fluorescent Probe (Ground State) Excited Excited State (Singlet/Triplet) Probe->Excited Excitation H_Path Protio-Probe (C-H) Fast Abstraction Excited->H_Path Radical Formation D_Path Deuterated-Probe (C-D) Slow Abstraction (High KIE) Excited->D_Path Radical Formation Signal Fluorescence Emission Excited->Signal Fluorescence Bleached Non-Fluorescent Product H_Path->Bleached Rapid Bleaching (kH) D_Path->Bleached Suppressed Bleaching (kD << kH)

Caption: Deuterium substitution suppresses the rate-limiting step of hydrogen abstraction, diverting energy back to fluorescence emission rather than irreversible bleaching.

Comparative Performance Analysis

A. Structural Probes: Deuterated Oxazines & Rhodamines

Target Application: Long-term live-cell imaging, STED, and single-molecule tracking.

Non-deuterated organic dyes (e.g., TMRM, standard Oxazines) suffer from rapid photobleaching under high-intensity irradiation. Deuterated variants (e.g., SulfoOxazine-d10, Janelia Fluor-D) mitigate this.

FeatureNon-Deuterated (Protio)Deuterated AnalogPerformance Delta
Photostability (

)
Low (Rapid exponential decay)High (Extended linear phase)20–50% Increase in half-life
Brightness (

)
BaselineEnhanced10–20% Increase in Quantum Yield
Spectral Shift Prone to blue-shifting (N-dealkylation)Resistant to shiftingStable emission profile
Toxicity Moderate (Bleaching products are toxic)LowReduced phototoxicity

Expert Insight: The increased brightness of deuterated probes often allows researchers to lower the laser power, further preserving mitochondrial health during time-lapse experiments.

B. Functional ROS Probes: MitoNeoD vs. MitoSOX

Target Application: Detecting mitochondrial superoxide (


).[1][2]

Standard probes like MitoSOX (Mito-Hydroethidium) are plagued by "background amplification"—they oxidize non-specifically due to air and light, creating false positives. Deuterated variants (MitoNeoD) utilize a differential KIE to solve this.

  • The Specificity Lock: The KIE for non-specific aerial oxidation (involving C-H bond cleavage) is very high (

    
    ). The KIE for superoxide-mediated oxidation is lower (
    
    
    
    ).[3]
  • Outcome: Deuteration suppresses the background noise (air oxidation) much more than it suppresses the signal (superoxide response), drastically improving the Signal-to-Noise Ratio (SNR) .

ParameterMitoSOX (Non-Deuterated)MitoNeoD (Deuterated)Impact on Data
Auto-oxidation (Air/Light) High (High background)Suppressed significantly lower false positives
Reaction with

FastSlightly SlowerNegligible impact on sensitivity
Signal-to-Noise Ratio Low to ModerateHigh Clearer detection of physiological ROS

Experimental Validation Protocols

To validate the stability of a deuterated probe in your specific model, follow these self-validating workflows.

Protocol A: Comparative Photostability Assay

Objective: Quantify the bleaching rate constant (


) of deuterated vs. non-deuterated probes.
  • Preparation: Seed HeLa or HEK293T cells on glass-bottom dishes.

  • Staining: Incubate with equimolar concentrations (e.g., 100 nM) of the Protio-probe (Control) and Deutero-probe (Test) in separate wells. Crucial: Do not co-stain unless spectral separation is absolute.

  • Acquisition (Confocal):

    • Set laser power to 100% (stress test).

    • Acquire continuous frames at 1 fps for 300 seconds.

    • Self-Validation Step: Ensure initial fluorescence intensities are within the linear dynamic range of the detector (avoid saturation).

  • Analysis:

    • Normalize fluorescence intensity (

      
      ).
      
    • Fit data to a mono-exponential decay model:

      
      .
      
    • Compare decay constants (

      
      ).
      
Protocol B: ROS Specificity Verification (The "Antimycin Challenge")

Objective: Confirm that deuterated ROS probes maintain sensitivity while reducing background.

  • Baseline: Measure resting mitochondrial fluorescence in cells loaded with MitoNeoD vs. MitoSOX.

  • Negative Control: Add PEG-SOD (cell-permeable superoxide dismutase) to quench true superoxide.

    • Result: MitoNeoD signal should drop to near zero. MitoSOX often retains residual signal due to auto-oxidation.

  • Positive Control: Treat with Antimycin A (Complex III inhibitor) to induce superoxide spikes.

    • Result: Both probes should show a sharp increase.

  • Calculation: Calculate SNR

    
    .
    
Diagram 2: Validation Workflow

Validation_Workflow cluster_bleach Photostability (Stress Test) cluster_ros Specificity (SNR Test) Start Start Validation Step1 High-Intensity Laser Exposure Start->Step1 Step2 Calculate Decay Constant (k) Step1->Step2 Decision1 k_Deut < k_Protio? Step2->Decision1 Step3 Basal vs. Antimycin A Decision1->Step3 Yes Fail REJECT: No Advantage Decision1->Fail No Step4 Measure Background (PEG-SOD) Step3->Step4 Decision2 SNR_Deut > SNR_Protio? Step4->Decision2 Pass VALIDATED: Superior Stability Decision2->Pass Yes Decision2->Fail No

Caption: Step-by-step decision tree for validating the performance advantage of deuterated mitochondrial probes.

References

  • Gatin-Fraudet, B. et al. (2025).[4] "Deuterated oxazines are bright near-infrared fluorophores for mitochondrial imaging and single molecule spectroscopy."[4][5] Chemical Communications.[4] Link

  • Zielonka, J. et al. (2014). "Detection of mitochondria-generated reactive oxygen species in cells using multiple probes and methods: Potentials, pitfalls, and the future." Free Radical Biology and Medicine. Link

  • Kalyanaraman, B. et al. (2017). "A Significant Improvement of the Efficacy of Radical Oxidant Probes by the Kinetic Isotope Effect." Chemical Science. Link

  • Grimm, J. B. et al. (2021). "A General Method to Improve Fluorophores Using Deuterated Auxochromes." JACS Au. Link

Sources

Benchmarking TPP-d4: A Comparative Guide to Mass Shift Interference in Mitochondrial Tracers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In mitochondrial metabolomics, Triphenylphosphonium (TPP) cations are the gold standard for targeting mass spectrometry (MS) probes to the mitochondrial matrix, driven by membrane potential (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


). Accurate quantification requires stable isotope-labeled internal standards (SIL-IS). While TPP-d4  (deuterated on one phenyl ring) is a cost-effective option, it introduces significant risks regarding mass shift interference  and chromatographic retention time (RT) shifts .

This guide objectively compares TPP-d4 against high-fidelity alternatives (TPP-d15,


C-TPP), detailing the specific failure modes of deuterium labeling in high-resolution MS workflows. It provides a self-validating experimental protocol to assess if TPP-d4 is viable for your specific analyte or if it will compromise data integrity.

Part 1: The Physics of Interference

To understand why TPP-d4 often fails in precision metabolomics, we must analyze the two primary vectors of interference: Isotopic Overlap and the Deuterium Isotope Effect .

Isotopic Overlap (The M+4 Problem)

The TPP moiety (


) adds significant carbon mass. When conjugated to a metabolite (e.g., a fatty acid or antioxidant), the total carbon count rises.
  • The Mechanism: Carbon-13 has a natural abundance of

    
    . As carbon count (
    
    
    
    ) increases, the probability of an ion containing four
    
    
    C atoms (the M+4 peak) increases.
  • The Conflict: TPP-d4 creates a mass shift of +4.025 Da. If your "Light" (unlabeled) analyte has a significant M+4 isotopic envelope, it will bleed into the MRM transition or accurate mass window of the TPP-d4 Internal Standard. This "crosstalk" artificially inflates the IS signal, leading to under-quantification of the analyte.

The Deuterium Isotope Effect (RT Shift)

Deuterium (


H) forms shorter, stronger bonds than Protium (

H), slightly reducing the lipophilicity of the molecule.
  • Chromatographic Separation: In Reverse Phase Liquid Chromatography (RPLC), deuterated isotopologues often elute earlier than their light counterparts.

  • The Consequence: If TPP-d4 elutes 0.1–0.2 minutes earlier than the analyte, it may enter the ionization source at a different time point. If the matrix background (e.g., phospholipids) varies between these two time points, the IS will experience different ion suppression than the analyte. This negates the primary purpose of an internal standard.

Part 2: Comparative Analysis

The following table contrasts TPP-d4 with its primary alternatives.

Table 1: Performance Metrics of TPP-Based Internal Standards

FeatureTPP-d4 (Standard)TPP-d15 (High-Fidelity)

C-TPP
(Gold Standard)
Mass Shift (

m)
+4.025 Da+15.094 Da+18.060 Da (typically)
Interference Risk High (overlaps with M+4 of light analyte)Low (M+15 is negligible in nature)Zero (M+18 is negligible)
RT Shift (RPLC) Moderate (

RT

2–5 sec)
High (

RT

10–20 sec)
None (Perfect co-elution)
Matrix Correction Poor (due to RT shift)Moderate (shift is predictable)Excellent
Cost Efficiency High (Cheap synthesis)ModerateLow (Expensive synthesis)
Recommended Use Qualitative screening; Small molecules (<300 Da)Quantitative profiling; Large conjugatesAbsolute Quantification (GLP)

Critical Insight: For TPP-conjugated lipids or peptides, TPP-d4 is not recommended . The carbon count is too high, making the M+4 overlap unavoidable. Use TPP-d15 or


C analogs.

Part 3: Experimental Validation Protocol

If you must use TPP-d4 due to cost or availability, you are required to validate the "Crosstalk" and "RT Shift" before running samples. Use this self-validating workflow.

Protocol: The "Cross-Signal" Assessment

Objective: Quantify the contribution of the Light Analyte to the Heavy (IS) channel and vice versa.

Materials:

  • Analyte-TPP (Light) Standard

  • Analyte-TPP-d4 (Heavy) Standard

  • Pooled Biological Matrix (Mitochondrial lysate)

Step-by-Step Methodology:

  • RT Shift Mapping:

    • Prepare a mixture of Light (1 µM) and Heavy (1 µM) in solvent.

    • Run LC-MS/MS with a slow gradient (e.g., 1% B/min).

    • Pass Criteria:

      
      RT < 0.05 min. If 
      
      
      
      RT > 0.1 min, the IS is invalid for correcting transient ion suppression.
  • The Null-Injection Test (Crosstalk):

    • Injection A (Matrix Blank): Inject matrix only. Check for background noise at IS mass.

    • Injection B (ULOQ Light): Inject the Light Analyte at the Upper Limit of Quantification (ULOQ) without Internal Standard.

    • Measure: Monitor the signal in the Heavy (d4) channel.

    • Calculation:

      
      
      
    • Pass Criteria: Crosstalk must be < 0.5% of the typical IS response.

  • The Reverse Null Test (Purity):

    • Injection C (IS Only): Inject the TPP-d4 IS at working concentration without Light Analyte.

    • Measure: Monitor signal in the Light channel.

    • Pass Criteria: Signal must be < 20% of the Lower Limit of Quantification (LLOQ) of the analyte.

Part 4: Visualization of Logic

The following diagram illustrates the decision matrix for selecting and validating a TPP tracer.

TPP_Validation_Workflow Start Start: Select TPP Tracer Calc_Carbon Calculate Carbon Count (n) of TPP-Conjugate Start->Calc_Carbon Decision_Size Is n > 30? Calc_Carbon->Decision_Size Reject_d4 REJECT TPP-d4 Risk: M+4 Overlap High Decision_Size->Reject_d4 Yes Proceed_d4 Proceed with TPP-d4 Decision_Size->Proceed_d4 No Select_d15 Select TPP-d15 or 13C-TPP Reject_d4->Select_d15 Exp_Validation Run Null-Injection Test (Inject Light, Measure Heavy) Proceed_d4->Exp_Validation Result_Crosstalk Is Crosstalk > 0.5%? Exp_Validation->Result_Crosstalk Result_Crosstalk->Select_d15 Yes (Interference) Check_RT Check Retention Time (Delta RT) Result_Crosstalk->Check_RT No Result_RT Is Delta RT > 0.1 min? Check_RT->Result_RT Valid VALIDATED TPP-d4 is safe Result_RT->Valid No Invalid INVALID Matrix Effects Uncorrected Result_RT->Invalid Yes (Ion Suppression Risk)

Caption: Decision logic for assessing TPP-d4 viability. Large molecules (>30 carbons) automatically disqualify d4 due to natural isotopic abundance overlaps.

References

  • Murphy, M. P., et al. (2021).[1] Insights on Targeting Small Molecules to the Mitochondrial Matrix and the Preparation of MitoB and MitoP as Exomarkers of Mitochondrial Hydrogen Peroxide. Methods in Molecular Biology. Link

    • Context: Establishes the use of TPP-d15 as the standard for rigorous mitochondrial quantific
  • Wang, S., et al. (2013). Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry. Analytical Chemistry. Link

    • Context: foundational mathematics for calculating "crosstalk" between light and heavy channels.
  • Zhang, Y., et al. (2014). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations. Journal of Chromatographic Science. Link

    • Context: Explains the physical mechanism of retention time shifts caused by deuterium labeling.
  • Harkiss, A. H., et al. (2023).[2] Incorporating a Polyethyleneglycol Linker to Enhance the Hydrophilicity of Mitochondria-Targeted Triphenylphosphonium Constructs. ChemBioChem.[2] Link

    • Context: Demonstrates modern TPP construct design and the importance of hydrophobicity in mitochondrial uptake and MS detection.

Sources

A Senior Application Scientist's Guide to Quality Control Standards for (4-Carboxybutyl-d4)triphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of a High-Purity Internal Standard

In the landscape of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the reliability of results is fundamentally tethered to the quality of the internal standard. (4-Carboxybutyl-d4)triphenylphosphonium bromide serves as a crucial stable isotope-labeled internal standard (SIL-IS) for its non-deuterated analogue, (4-Carboxybutyl)triphenylphosphonium bromide.[1] The latter is a versatile molecule, employed not only as a Wittig reagent in complex organic syntheses, such as for prostaglandins, but also as a mitochondrial-targeting moiety in advanced drug delivery systems.[1][2][3]

The purpose of a SIL-IS is to mimic the analyte's behavior throughout sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response.[4][5] Any impurity in the internal standard—be it chemical or isotopic—can introduce significant bias and variability, compromising the integrity of pharmacokinetic, toxicokinetic, and metabolic studies. Therefore, a comprehensive and rigorous Quality Control (QC) program is not merely a procedural formality but a scientific necessity.

This guide provides an in-depth comparison of the essential QC standards for this compound. We will dissect the key analytical tests, explain the rationale behind the methodologies, and present a framework for what researchers, scientists, and drug development professionals should expect from a high-quality standard.

Pillar 1: Identity Confirmation – Is It What It Claims to Be?

Confirming the absolute identity of the molecule is the foundational step of any QC protocol. For a complex salt like this compound, a multi-technique approach is required to unambiguously verify the cationic structure, the presence of the bromide counter-ion, and the specific location of the deuterium labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for structural elucidation and isotopic verification.[6] A full analysis involves ¹H, ¹³C, ³¹P, and potentially ²H NMR.

  • ¹H NMR (Proton NMR): In a highly deuterated standard, the ¹H NMR spectrum is used to quantify the absence of protons at the labeled positions. The integration of the residual proton signals at the C2 and C3 positions of the carboxybutyl chain relative to the signals of the triphenylphosphine group provides a direct measure of isotopic enrichment.

  • ¹³C NMR (Carbon-13 NMR): This technique confirms the carbon skeleton of the molecule. The signals for the deuterated carbons (C2 and C3) will be significantly attenuated and may show splitting due to C-D coupling, providing further evidence of successful labeling.

  • ³¹P NMR (Phosphorus-31 NMR): As a quaternary phosphonium salt, the compound should exhibit a single sharp peak in the ³¹P NMR spectrum at a characteristic chemical shift, confirming the phosphorus oxidation state and chemical environment.

  • ²H NMR (Deuterium NMR): While less common, this is a powerful technique to directly observe the deuterium nuclei, confirming their presence and chemical environment.[7]

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a clean vial.[8]

  • Transfer: Filter the solution through a small cotton plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulates.[8]

  • Acquisition: Acquire ¹H, ¹³C, and ³¹P NMR spectra on a 400 MHz or higher spectrometer.

  • Analysis:

    • ¹H NMR: Reference the solvent peak. Integrate the aromatic protons (triphenylphosphine group) and the aliphatic protons. Calculate the degree of deuteration by comparing the integration of the residual signals at the C2 and C3 positions to the integration of a non-deuterated position (e.g., C5 methylene group).

    • ¹³C & ³¹P NMR: Confirm that the number of signals and their chemical shifts match the expected structure.

Mass Spectrometry (MS)

MS provides orthogonal confirmation of identity by measuring the mass-to-charge ratio (m/z) of the intact cation. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

  • Causality: The mass of the d4-labeled cation (C₂₃H₂₀D₄O₂P⁺) is approximately 367.19 Da. HRMS can confirm this mass to within a few parts per million (ppm), providing strong evidence for the correct elemental formula. The isotopic cluster pattern will also reveal the distribution of d0, d1, d2, d3, and d4 species, which is critical for assessing isotopic purity.

  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Infuse the sample directly into an electrospray ionization (ESI) source coupled to an Orbitrap or Time-of-Flight (TOF) mass spectrometer.

  • Acquisition: Acquire the spectrum in positive ion mode over a relevant m/z range (e.g., 100-600).

  • Analysis: Determine the exact mass of the most abundant isotopic peak for the cation. Compare this experimental mass to the theoretical calculated mass. The mass error should typically be < 5 ppm. Analyze the isotopic distribution to assess enrichment.

Pillar 2: Purity Assessment – A Multifaceted Evaluation

Purity is not a single value but a composite of chemical purity, isotopic purity, and the absence of extraneous materials like residual solvents. Each aspect requires a dedicated analytical approach.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for assessing chemical purity and quantifying impurities.[2][3][9] For a charged molecule like a phosphonium salt, reversed-phase HPLC is typically used.

  • Trustworthiness: A robust HPLC method must demonstrate specificity, linearity, accuracy, and precision, as outlined in ICH guideline Q2(R2).[10][11] The method should be able to separate the main compound from potential synthesis-related impurities (e.g., triphenylphosphine, triphenylphosphine oxide, unreacted 5-bromovaleric acid) and degradation products.

  • System: An HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is often necessary.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (an ion-pairing agent may be needed for good peak shape).[12]

    • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

  • Gradient: A typical gradient might run from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a sample solution in the mobile phase A or a suitable diluent (e.g., water/acetonitrile) at a concentration of ~1 mg/mL.

  • Analysis: Inject the sample and integrate all peaks. Calculate purity by area percent (Area of main peak / Total area of all peaks x 100).

Isotopic Purity by Mass Spectrometry (MS)

While NMR provides an excellent measure of the degree of deuteration, MS is superior for determining the distribution of different isotopologues (d0, d1, d2, d3, d4).

  • Expertise: A high-quality internal standard should consist predominantly of the target d4 species. The presence of significant amounts of the unlabeled (d0) analyte is particularly problematic as it leads to an overestimation of the actual analyte in unknown samples. A specification should define the minimum percentage of the desired deuterated form and a maximum limit for the d0 form. For reliable results, isotopic enrichment should be at least 98%.[5]

Residual Solvents by Headspace Gas Chromatography (HS-GC)

Organic solvents used during synthesis and purification are potential impurities that must be controlled due to their potential toxicity.[13][14] The analysis and limits are guided by the United States Pharmacopeia (USP) General Chapter <467> and the International Council for Harmonisation (ICH) guideline Q3C.[15][16]

  • Authoritative Grounding: These guidelines classify solvents into three classes based on their toxicity.[15][16]

    • Class 1: Solvents to be avoided (e.g., Benzene, Carbon tetrachloride).

    • Class 2: Solvents to be limited due to inherent toxicity (e.g., Acetonitrile, Toluene).

    • Class 3: Solvents with low toxic potential (e.g., Ethanol, Acetone). A QC report should confirm that no Class 1 solvents are present and that any Class 2 or 3 solvents are below the specified limits.

  • System: Headspace Gas Chromatograph with a Flame Ionization Detector (HS-GC-FID).

  • Sample Preparation: Accurately weigh a specific amount of the sample into a headspace vial. Add a precise volume of a suitable diluent (e.g., DMSO, water). Seal the vial.

  • Headspace Conditions: Incubate the vial at a set temperature (e.g., 80 °C) for a specific time to allow volatile solvents to partition into the headspace.

  • GC Analysis: Automatically inject a sample of the headspace gas into the GC column for separation and quantification.

  • Quantification: Compare peak areas from the sample to those of a certified reference standard containing known concentrations of the solvents being tested.

Elemental Analysis

Elemental analysis provides the percentage of Carbon, Hydrogen, and sometimes other elements (like Nitrogen or Phosphorus) in a sample.[17][18] This classic technique serves as a final, fundamental check on the empirical formula and purity of the compound, including confirmation of the salt form. The theoretical composition of C₂₃H₂₀D₄BrO₂P is C: 59.37%, H+D: 5.42%, Br: 17.17%, O: 6.88%, P: 6.66%. The experimental values should align closely with these theoretical percentages.

Comparison of QC Specifications

The quality of this compound can vary. Below is a comparison between a typical high-quality, research-grade standard suitable for regulated bioanalysis versus a lower-quality alternative.

Quality Control ParameterHigh-Quality Standard (Recommended)Lower-Grade Alternative (Use with Caution)Analytical Technique(s)
Appearance White to off-white crystalline solidYellow or tan powder, potentially oilyVisual Inspection
Identity Conforms to ¹H, ¹³C, ³¹P NMR and HRMS structureMay only provide ¹H NMR or low-res MSNMR, HRMS
Chemical Purity ≥ 99.0% (by HPLC)≥ 95% (by HPLC)HPLC-UV
Isotopic Enrichment ≥ 98% Deuterated formsNot specified or < 95%MS, ¹H NMR
d0-Isotopologue Content ≤ 0.5%> 1% or not specifiedMS
Residual Solvents Meets USP <467>/ICH Q3C limitsNot tested or fails to meet limitsHS-GC
Elemental Analysis C, H values within ±0.4% of theoreticalNot performed or significant deviationCombustion Analysis

Visualizing the QC Workflow

A structured, multi-step QC process ensures that all quality attributes are thoroughly vetted before a batch is released for use.

QC_Workflow cluster_0 Initial Characterization cluster_1 Purity & Impurity Profiling cluster_2 Final Disposition raw_material Raw Material Batch identity Identity Confirmation (NMR, HRMS) raw_material->identity appearance Appearance & Solubility raw_material->appearance chem_purity Chemical Purity (HPLC) identity->chem_purity iso_purity Isotopic Purity (MS) chem_purity->iso_purity residual_solvents Residual Solvents (HS-GC) iso_purity->residual_solvents elemental Elemental Analysis residual_solvents->elemental data_review Data Review & Specification Check elemental->data_review pass Pass: Release Batch data_review->pass fail Fail: Reject Batch data_review->fail

Caption: A comprehensive QC testing workflow for this compound.

Sources

Safety Operating Guide

(4-Carboxybutyl-d4)triphenylphosphonium Bromide: Proper Disposal & Safety Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Status: Hazardous Chemical Waste (Non-Radioactive) Immediate Directive: Do NOT dispose of via sanitary sewer or municipal trash. This compound is toxic to aquatic life and contains organic bromide and phosphorus, requiring incineration with flue gas scrubbing.

(4-Carboxybutyl-d4)triphenylphosphonium bromide is a stable isotope-labeled mitochondrial targeting moiety used in metabolic profiling and drug delivery research. While the deuterium label (d4) is stable and non-radioactive, the parent triphenylphosphonium (TPP) cation drives the toxicity profile.

Emergency Response Quick-View
ScenarioAction Protocol
Skin Contact Wash immediately with soap and water for 15 minutes. Remove contaminated clothing.[1][2][3][4][5][6]
Eye Contact Rinse cautiously with water for 15 minutes.[4][7] Remove contact lenses.[1][5] Seek medical attention (Risk of serious damage).[4][7]
Ingestion Toxic if swallowed. Rinse mouth.[3] Do NOT induce vomiting. Call a Poison Center immediately.[3][6]
Spill (<10g) Wear N95/P100 mask, double nitrile gloves. Sweep up carefully to avoid dust.[5][7][8] Place in a sealed hazardous waste container.

Chemical Profile & Hazard Assessment

Understanding the chemical structure is vital for selecting the correct waste stream. The "d4" designation refers to deuterium labeling on the butyl chain, which does not alter the chemical toxicity or disposal requirements compared to the unlabeled analog.

Substance Identification
PropertySpecification
Chemical Name This compound
CAS Number 42932-63-8 (Labeled) / 17814-85-6 (Unlabeled)
Formula C₂₃H₂₀D₄BrO₂P
Physical State White to off-white solid; hygroscopic
Solubility Soluble in water, methanol, ethanol; Insoluble in non-polar solvents
GHS Hazard Classification

Signal Word: DANGER

  • H301: Toxic if swallowed.[6][8]

  • H315: Causes skin irritation.[4][8][9]

  • H318: Causes serious eye damage.

  • H411: Toxic to aquatic life with long-lasting effects.[6]

Detailed Disposal Protocols

Core Principle: The presence of the Bromide (


) counterion and Phosphorus (

) atom mandates incineration in a facility equipped with scrubbers to neutralize acidic byproducts (HBr,

).
Decision Logic for Waste Segregation

The following diagram outlines the logical flow for categorizing waste streams containing TPP-d4.

DisposalLogic Start Waste Generation (TPP-d4) StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, contaminated gloves, paper) StateCheck->Solid Solid Liquid Liquid Waste (Solutions) StateCheck->Liquid Liquid SolidBin Solid Hazardous Waste Bin Tag: Toxic, Irritant Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous Solution (Water/Buffer) SolventCheck->Aqueous Water Based Organic Organic Solvent (MeOH, EtOH, DMSO) SolventCheck->Organic Solvent Based AqBin Aqueous Toxic Waste Carboy Tag: Toxic, Heavy Metals free Aqueous->AqBin OrgBin Organic Solvent Waste Carboy Tag: Halogenated/Non-Halogenated Organic->OrgBin Incineration High-Temp Incineration (w/ Scrubber) SolidBin->Incineration AqBin->Incineration OrgBin->Incineration

Figure 1: Waste segregation decision tree for TPP-d4 compounds.

Protocol A: Solid Waste (Pure Compound & Debris)

Applicability: Expired powder, contaminated weighing boats, gloves, and paper towels.

  • Container: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "this compound"[10]

    • Hazards: Toxic, Irritant.[2][8]

  • Segregation: Do not mix with oxidizers or reactive metals.

  • Disposal Path: Ship to a licensed TSDF (Treatment, Storage, and Disposal Facility) for incineration.

Protocol B: Liquid Waste (Stock Solutions)

Applicability: Leftover experimental solutions (e.g., in DMSO, Ethanol, or Buffer).

  • Organic Solvents: Collect in "Organic Waste" carboys. If the solvent is halogenated (e.g., DCM), use the Halogenated stream. If non-halogenated (e.g., MeOH), use the Non-Halogenated stream. Note: The trace bromide in the TPP salt does not typically reclassify a non-halogenated solvent stream as halogenated, but check local facility rules.

  • Aqueous Solutions: Collect in "Aqueous Toxic" carboys. NEVER pour down the sink. The TPP moiety is lipophilic and accumulates in aquatic organisms.

  • Deactivation: Chemical deactivation (e.g., bleach) is not recommended as it may generate more toxic phosphine byproducts or brominated species. Thermal destruction is the only validated method.

Spill Management Workflow

Accidental release of the powder requires careful management to prevent inhalation and spread.

SpillResponse Assess 1. Assess Risk (Isolate Area) PPE 2. Don PPE (N95, Goggles, Nitrile Gloves) Assess->PPE Contain 3. Containment (Cover with damp paper towel) PPE->Contain Collect 4. Collection (Scoop into waste jar) Contain->Collect Clean 5. Decontamination (Wash surface with soap/water) Collect->Clean Report 6. Report (EHS Incident Log) Clean->Report

Figure 2: Step-by-step spill response protocol.

Critical Nuance: Because the powder is hygroscopic, it may become sticky if exposed to ambient humidity. When cleaning a spill, covering the powder with a damp (not soaking) paper towel prevents dust generation and helps solubilize the material for easier wiping.

Regulatory & Safety Compliance

Personal Protective Equipment (PPE) Matrix
Protection LevelRequirementReason
Respiratory N95 or P100 RespiratorPrevents inhalation of toxic dust (H335).
Ocular Chemical Safety GogglesPrevents corneal damage (H318). Safety glasses are insufficient for powder handling.
Dermal Double Nitrile Gloves (0.11mm min)TPP compounds are lipophilic and can penetrate skin.
Body Lab Coat (Buttoned)Prevents contamination of street clothes.
Deuterium Isotope Regulations

It is a common misconception that deuterated compounds require radioactive disposal.

  • Status: Deuterium (

    
    ) is a stable isotope . It is NOT  radioactive.
    
  • Regulatory Impact: Dispose of exactly as you would the unlabeled parent compound. No decay time or radioactive shielding is required.

  • Inventory Control: Due to the high cost of deuterated standards, maintain strict inventory logs to minimize expiration and subsequent waste generation.

References

  • Cayman Chemical. (2025).[1][8] (4-Carboxybutyl-d4)triphenylphosphonium (bromide) Safety Data Sheet. Link

  • Thermo Fisher Scientific. (2025).[1][8] (4-Carboxybutyl)triphenylphosphonium bromide Safety Data Sheet. Link

  • PubChem. (2025). Compound Summary: (4-Carboxybutyl)triphenylphosphonium bromide.[5][7][10][11][12][13][14] National Library of Medicine. Link

  • Moravek, Inc. (2025).[1] How To Store And Dispose Of Radiolabeled vs Stable Compounds. Link

Sources

Personal protective equipment for handling (4-Carboxybutyl-d4)triphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Handling Guide: (4-Carboxybutyl-d4)triphenylphosphonium bromide

Emergency Overview & Hazard Profile

This compound (Analog CAS: 17814-85-6) is a deuterated lipophilic cation commonly used as a mitochondrial targeting moiety or internal standard in mass spectrometry. While not acutely fatal, it is a potent irritant and highly hygroscopic.

Immediate Hazards:

  • Hygroscopic: Rapidly absorbs atmospheric moisture, altering molecular weight calculations and causing the powder to clump or "gum."

  • Irritant (H315, H319, H335): Causes significant skin, eye, and respiratory tract irritation.

  • Electrostatic: As a fine crystalline salt, it is prone to static charge, leading to scattering and loss of expensive isotopically labeled material.

Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on minimum standards. Use this matrix to select gear based on the specific operational phase.

Zone / Activity Respiratory Protection Hand Protection Eye/Face Protection Body Protection
Storage & Transport (Sealed containers)N/A (if sealed)Nitrile (4 mil, single layer)Safety Glasses (ANSI Z87.1 / EN166)Standard Lab Coat
Weighing / Open Handling (< 100 mg)Fume Hood required. If hood unavailable: N95/P2 Respirator.Double Nitrile (Outer: 4-5 mil). Change immediately if punctured.Chemical Splash Goggles (Vented)Lab Coat + Tyvek Sleeve Covers (prevent wrist exposure)
Solubilization / Reaction (In solvent)Fume Hood (Sash at working height).Nitrile (Chemical Resistant, e.g., Ansell TouchNTuff®).Safety Glasses w/ Side ShieldsLab Coat (Cotton/Poly blend)
Spill Cleanup (Powder)P100/P3 Half-mask Respirator.Double Nitrile or Butyl Rubber.Face Shield + GogglesTyvek Suit (if spill > 5g)

Operational Workflow: Protocol for Lossless Handling

Objective: Maximize recovery of deuterated standard while preventing exposure.

Phase A: Receipt & Storage
  • Inspection: Upon receipt, inspect the vial for cracks. The compound should be a white to off-white solid. If it appears "wet" or yellowed, hydrolysis or moisture uptake may have occurred.

  • Desiccation: Immediately place the manufacturer's vial inside a secondary container (e.g., a glass jar with Drierite™ or silica gel).

  • Temperature: Store at -20°C . Allow the vial to warm to room temperature inside a desiccator before opening to prevent condensation on the cold solid.

Phase B: Precision Weighing (The "Static" Risk)

Context: Deuterated standards are expensive. Static electricity can cause the powder to "jump" off the spatula.

  • Ionization: Use an anti-static gun (e.g., Zerostat) or an ionizing bar inside the balance draft shield before opening the vial.

  • Tools: Use a micro-spatula (stainless steel) rather than plastic to minimize static build-up.

  • Vessel: Weigh directly into the destination vial or a glass weighing boat. Avoid weighing paper, as phosphonium salts often stick to the fibers, leading to mass loss.

  • Dissolution: If preparing a stock solution, add the solvent (e.g., DMSO, Methanol) directly to the weighing vessel to ensure 100% transfer.

Phase C: Reaction Setup
  • Inert Atmosphere: While not strictly pyrophoric, the compound is best handled under Nitrogen or Argon to prevent moisture absorption.

  • Solubility: Highly soluble in DMSO, Methanol, and Ethanol. Sparingly soluble in non-polar solvents (Hexane, Toluene).

  • Heating: If heating is required (e.g., for Wittig reactions), use a reflux condenser. Do not heat in an open vessel.

Disposal & Environmental Compliance

Regulatory Note: As a bromide salt, this compound contributes to halogenated waste streams.

  • Solid Waste:

    • Do NOT dispose of in regular trash.

    • Collect in a container labeled "Hazardous Waste - Solid - Organophosphorus Compound."

  • Liquid Waste:

    • Segregate into "Halogenated Organic Waste" streams due to the bromide ion.

    • Do not mix with strong oxidizers (e.g., Nitric acid) or strong bases, as phosphonium salts can degrade to form phosphine oxides or volatile phosphines under extreme conditions.

  • Container Disposal:

    • Rinse the empty vial with Methanol 3x. Combine rinsate with Halogenated Waste.

    • Deface the label and dispose of the glass vial in the "Glass/Sharps" bin.

Visualizations

Figure 1: Safe Handling & Decision Workflow

Caption: Logical flow for handling this compound from cold storage to reaction, emphasizing moisture control.

HandlingWorkflow Start Remove from -20°C Storage Equilibrate Equilibrate to RT in Desiccator (Prevent Condensation) Start->Equilibrate Open Open Vial in Fume Hood Equilibrate->Open StaticCheck Is Static Present? Open->StaticCheck Deionize Apply Anti-Static Gun (Zerostat) StaticCheck->Deionize Yes (Powder Clumping) Weigh Weigh via Difference (Glass Boat) StaticCheck->Weigh No Deionize->Weigh Solubilize Dissolve immediately (DMSO/MeOH) Weigh->Solubilize Waste Dispose: Halogenated Waste Solubilize->Waste Post-Experiment

Figure 2: PPE Decision Tree

Caption: Selection of Personal Protective Equipment based on the physical state of the reagent.

PPETree Root Reagent State Solid Solid / Powder Root->Solid Liquid Solution (DMSO/MeOH) Root->Liquid SolidPPE Risk: Inhalation & Static PPE: N95 + Double Nitrile + Goggles Solid->SolidPPE LiquidPPE Risk: Splash & Absorption PPE: Nitrile (4mil) + Safety Glasses Liquid->LiquidPPE

References

  • Massachusetts Institute of Technology (MIT). (n.d.). Procedures for Disposing of Hazardous Waste. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: (4-Carboxybutyl)triphenylphosphonium bromide.[1][2][3][4][5][6] National Library of Medicine. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Carboxybutyl-d4)triphenylphosphonium bromide
Reactant of Route 2
(4-Carboxybutyl-d4)triphenylphosphonium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.